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  • Product: 4-Hydroxy-5-methyl-5H-furan-2-one
  • CAS: 22885-98-9

Core Science & Biosynthesis

Foundational

4-Hydroxy-5-methyl-5H-furan-2-one: A Technical Monograph on 5-Methyltetronic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 36904-76-4), widely recognized in synthetic chemistry as 5-methyltetronic acid .[1] As a vinylogous...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 36904-76-4), widely recognized in synthetic chemistry as 5-methyltetronic acid .[1] As a vinylogous acid and a chiral building block, this compound serves as a "privileged scaffold" in the synthesis of bioactive spirocyclic alkaloids, GABA-A receptor modulators, and antibiotic tetronates.[1] This document synthesizes its physicochemical properties, tautomeric dynamics, and validated synthetic protocols for researchers in medicinal chemistry and flavor science.[1]

Chemical Identity & Structural Dynamics[1]

Nomenclature and Classification[1]
  • IUPAC Name: 4-Hydroxy-5-methylfuran-2(5H)-one[1]

  • Common Names: 5-Methyltetronic acid;

    
    -Methyltetronic acid.
    
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 114.10 g/mol [1]

  • Chirality: The C5 position is a stereogenic center.[1] The naturally occurring form in fungal metabolites (e.g., Penicillium species) is typically the (

    
    )-enantiomer, derived from L-lactate or L-threonine pathways.[1]
    
Tautomeric Equilibrium

The reactivity of 5-methyltetronic acid is defined by its keto-enol tautomerism.[1] While it formally exists as a lactone, the 4-hydroxy group participates in a vinylogous acid system.[1] In solution, it equilibrates between the enol form (dominant in polar solvents and responsible for acidity) and the keto form (favored in non-polar environments or specific substitution patterns).[1]

  • Form A (Enol): 4-hydroxy-5-methylfuran-2(5H)-one (Aromatic character, acidic).[1]

  • Form B (Keto): 5-methylfuran-2,4(3H,5H)-dione (Reactive at C3).[1]

This equilibrium renders the C3 position highly nucleophilic, allowing for facile alkylation, acylation, and aldol-type condensations.[1]

Physicochemical Properties[1][2][3]

PropertyValue / DescriptionContext
Physical State Crystalline SolidHygroscopic; store under inert atmosphere.[1]
Melting Point 113–115 °CSharp melting point indicates high purity; broadens with hydration.[1]
Acidity (pKa) ~3.76 (Vinylogous Acid)Comparable to formic acid.[1] The anion is stabilized by resonance across the O-C3-C4-O system.[1]
Solubility High: MeOH, EtOH, DMSO, WaterLow: Hexane, Et

O
Soluble in water due to H-bonding; extractable into organic phases at pH < 3.[1]
UV Absorption

~260 nm (MeOH)
Characteristic of the

-hydroxy-butenolide chromophore.[1]
Stability and Storage

The lactone ring is susceptible to hydrolysis under basic conditions (pH > 9), leading to ring opening and formation of


-hydroxy- 

-keto acids, which often decarboxylate.[1] Protocols requiring basic catalysis must use non-nucleophilic bases (e.g., DBU,

-BuOK) or carefully controlled equivalents to prevent degradation.[1]

Synthetic Methodologies

Protocol A: One-Pot Domino Synthesis (High Throughput)

This modern protocol utilizes a domino reaction between methyl propiolate and acetaldehyde, mediated by a secondary amine.[1] It is preferred for generating libraries of 5-substituted tetronic acids.[1]

Mechanism:

  • Conjugate addition of amine to methyl propiolate.[1]

  • Aldol-type reaction with acetaldehyde.[1]

  • Lactonization and elimination of the amine.[1]

Step-by-Step Workflow:

  • Reagents: Methyl propiolate (1.0 equiv), Acetaldehyde (2.0 equiv), Morpholine (1.0 equiv), CH

    
    Cl
    
    
    
    (anhydrous).[1]
  • Reaction: Cool CH

    
    Cl
    
    
    
    solution to 0°C. Add methyl propiolate, then dropwise add morpholine. Stir 15 min.
  • Addition: Add acetaldehyde. Stir at room temperature for 12 hours.

  • Acid Hydrolysis: Add 2M HCl (aq) and stir vigorously for 2 hours to hydrolyze the intermediate enamine/acetal.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane to yield white needles.

Protocol B: Chiral Pool Synthesis (Stereoselective)

For drug development requiring enantiopurity (e.g., (


)-5-methyltetronic acid), synthesis from (

)-ethyl lactate is the gold standard.[1]
  • Protection: Protect (

    
    )-ethyl lactate as the TBDMS ether.
    
  • Claisen Condensation: React with lithium enolate of ethyl acetate (generated by LDA at -78°C).

  • Cyclization: Treat the resulting

    
    -keto ester with dilute acid (HCl/MeOH) to induce deprotection and spontaneous lactonization.[1]
    

Applications in Drug Discovery[1]

GABA-A Receptor Modulation

5-Methyltetronic acid serves as a core scaffold for non-benzodiazepine anxiolytics.[1] The C3 position is functionalized with bulky lipophilic groups (e.g., tert-butyl, phenyl) to fit the benzodiazepine binding pocket of the GABA-A receptor.[1]

  • Key Reaction: Friedel-Crafts alkylation at C3 using tert-butanol/H

    
    SO
    
    
    
    .
Antibiotic Pharmacophores

The tetronic acid moiety is the "warhead" in natural antibiotics like Tetronasin and Abramycin .[1] The acidity of the 4-OH group allows it to act as an ionophore, disrupting bacterial ion gradients.[1]

  • Structure-Activity Relationship (SAR): The 5-methyl group provides steric bulk that restricts conformational flexibility, enhancing binding affinity to bacterial targets compared to the unsubstituted parent.[1]

Flavor Precursors (Maillard Chemistry)

In food chemistry, this compound reacts with sulfur-containing amino acids (Cysteine) to generate meat-like flavor volatiles.[1]

  • Reaction: 5-methyltetronic acid + Cysteine

    
     Thiophenones + Disulfides.[1]
    

Visualized Experimental Logic

The following diagram illustrates the divergent synthetic pathways and the critical functionalization node at C3.

TetronicAcidPathways Start Precursors (Lactate or Propiolate) Core 5-Methyltetronic Acid (Scaffold) Start->Core Cyclization Enol Enol Form (Acidic, Aromatic) Core->Enol pH < 7 Keto Keto Form (C3-Nucleophilic) Core->Keto Equilibrium Flavor Maillard Volatiles (Thiophenones) Enol->Flavor + Cysteine / Heat Drug GABA-A Agonists (C3-Alkylated) Keto->Drug + t-BuOH / H+ Antibiotic Tetronate Antibiotics (3-Acyl Derivatives) Keto->Antibiotic + RCOCl / Base

Figure 1: Structural dynamics and synthetic divergence of 5-methyltetronic acid. The C3 position acts as the primary nucleophilic switch for derivatization.[1]

References

  • Synthesis & Properties: Adib, M., et al. "An effective one-pot synthesis of 5-substituted tetronic acids."[1][2] Tetrahedron Letters, 2008.[1] [1]

  • Biosynthetic Origin: Bloomer, J. L., & Kappler, F. E.[1][2][3] "Microbial metabolites.[1][4][5] Part XI. Total synthesis and absolute configuration of (S)-carlosic acid." Journal of the Chemical Society, Perkin Transactions 1, 1976.[1][3][5]

  • Drug Development (GABA): Goodacre, S. C., et al. "Pyrazolo[1,5-d][1,2,4]triazine derivatives as ligands for GABA-A receptors."[1] United States Patent 6,211,365, 2001.[1]

  • Maillard Reactivity: Whitfield, F. B., & Mottram, D. S.[1] "Investigation of the Reaction Between 4-hydroxy-5-methyl-3(2H)-furanone and Cysteine." Journal of Agricultural and Food Chemistry, 1999.[1][6][7]

  • General Tetronic Acid Chemistry: Haynes, L. J., & Plimmer, J. R.[1] "Tetronic Acids."[1][8][2] Quarterly Reviews, Chemical Society, 1960.[1]

Sources

Exploratory

4-Hydroxy-5-methyl-5H-furan-2-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-5-methyl-5H-furan-2-one and its Tautomer This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-5-methyl-5H-furan-2-one and its Tautomer

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-5-methyl-5H-furan-2-one, a molecule of significant interest in flavor chemistry and as a versatile chemical intermediate. We will delve into the nuances of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A critical aspect of this molecule's chemistry is its tautomerism, existing in equilibrium with 5-Hydroxy-4-methyl-2(5H)-furanone. This guide will address this equilibrium and present the spectroscopic data accordingly, offering researchers, scientists, and drug development professionals a thorough resource for its identification and characterization.

Tautomerism: A Key Structural Consideration

4-Hydroxy-5-methyl-5H-furan-2-one is the enol form of a substituted tetronic acid derivative. In solution and under various conditions, it can exist in equilibrium with its keto tautomer, 5-Hydroxy-4-methyl-2(5H)-furanone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will present the spectroscopic data for the most commonly reported and stable tautomeric form, 5-Hydroxy-4-methyl-2(5H)-furanone, while acknowledging the potential for the presence of the enol form.

Caption: Tautomeric equilibrium between the enol and keto forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone in acetone-d₆ exhibits characteristic signals that can be assigned to the different protons in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.67bs1H-OH
6.02bs1H-=CH
5.87p1H1.5CH-OH
2.08d3H1.5CH₃

Expertise & Experience: The choice of acetone-d₆ as the solvent is crucial as it is a polar aprotic solvent that can effectively dissolve the compound without exchanging protons with the hydroxyl group, allowing for its observation. The broadness of the hydroxyl and vinyl proton signals (bs - broad singlet) can be attributed to hydrogen bonding and potential slow exchange processes. The pentet multiplicity of the CH-OH proton is due to coupling with the methyl protons, and the doublet of the methyl group is a result of coupling to the adjacent CH proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. The ¹³C NMR data for 5-Hydroxy-4-methyl-2(5H)-furanone in acetone-d₆ is as follows.[1]

Chemical Shift (δ) ppmCarbon TypeAssignment
171.30CC=O (Lactone)
166.65C=C-O
118.68CH=CH
100.25CHCH-OH
13.15CH₃CH₃

Trustworthiness: The chemical shifts are consistent with the proposed structure. The downfield signal at 171.30 ppm is characteristic of a carbonyl carbon in a lactone ring. The signals at 166.65 ppm and 118.68 ppm are typical for sp² hybridized carbons of the double bond within the furanone ring. The signal at 100.25 ppm corresponds to the sp³ hybridized carbon attached to the hydroxyl group, and the upfield signal at 13.15 ppm is assigned to the methyl group.

Experimental Protocol for NMR Data Acquisition

nmr_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., Acetone-d6) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into the NMR spectrometer (e.g., 400 MHz) d->e f Lock on the deuterium signal of the solvent e->f g Shim the magnetic field to achieve homogeneity f->g h Tune and match the probe for ¹H and ¹³C frequencies g->h i Acquire ¹H NMR spectrum (e.g., 16 scans) h->i j Acquire ¹³C NMR spectrum (e.g., 1024 scans) i->j k Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for complex structures j->k l Apply Fourier transform to the FID k->l m Phase correction l->m n Baseline correction m->n o Integrate the signals (¹H) n->o p Reference the spectra to the internal standard (TMS at 0 ppm) o->p

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For furanone structures, the following characteristic absorption peaks are expected.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretching (hydroxyl group)
1780-1740StrongC=O stretching (lactone)
1690-1640MediumC=C stretching (alkene)
1300-1000StrongC-O stretching

Authoritative Grounding: The strong absorption band in the region of 1780-1740 cm⁻¹ is a hallmark of the carbonyl group within a five-membered lactone ring.[2] The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR.

  • Data Acquisition: Lower the ATR anvil to bring the sample into firm contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The mass spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone shows a molecular ion peak [M]⁺ at m/z 114.[1]

m/zRelative Intensity (%)Proposed Fragment
1142[M]⁺
1137[M-H]⁺
8661[M-CO]⁺ or [M-C₂H₄]⁺
8513[M-CHO]⁺
69100[M-CO-OH]⁺
6882[M-H₂O-CO]⁺
4150[C₃H₅]⁺
4065[C₃H₄]⁺
3993[C₃H₃]⁺

Expertise & Experience: The fragmentation of alkylated 4-hydroxy-3(2H)-furanones often follows general pathways.[3] The molecular ion at m/z 114 is consistent with the molecular formula C₅H₆O₃. The base peak at m/z 69 suggests a very stable fragment, likely formed through the loss of a hydroxyl radical followed by the loss of carbon monoxide. The significant peak at m/z 86 can be attributed to the loss of a neutral molecule of carbon monoxide from the molecular ion.

Experimental Protocol for GC-MS Data Acquisition

gcms_workflow cluster_sample_prep_gcms Sample Preparation cluster_instrument_setup_gcms GC-MS Instrument Setup cluster_data_acquisition_gcms Data Acquisition cluster_data_analysis_gcms Data Analysis a_gcms Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) e_gcms Inject the sample into the GC a_gcms->e_gcms b_gcms Install an appropriate GC column (e.g., polar wax column) c_gcms Set GC parameters: injector temperature, oven temperature program, carrier gas flow rate b_gcms->c_gcms d_gcms Set MS parameters: ionization mode (e.g., Electron Ionization), mass range, scan speed c_gcms->d_gcms f_gcms The compound is separated on the GC column and enters the MS e_gcms->f_gcms g_gcms The MS records the mass spectrum of the eluting compound f_gcms->g_gcms h_gcms Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) i_gcms Extract the mass spectrum for that peak h_gcms->i_gcms j_gcms Analyze the fragmentation pattern and compare with library spectra or literature data i_gcms->j_gcms

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic characterization of 4-Hydroxy-5-methyl-5H-furan-2-one is intrinsically linked to its tautomeric form, 5-Hydroxy-4-methyl-2(5H)-furanone. This guide has provided a detailed overview of the NMR, IR, and MS data for this compound, along with practical experimental protocols. By understanding the key spectroscopic features and the underlying chemical principles, researchers can confidently identify and characterize this important furanone derivative in various matrices. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum - PMC. (n.d.).
  • Molecular structures of 2(5H)-furanone derivatives. - ResearchGate. (n.d.).
  • Sotolone | C6H8O3 | CID 62835 - PubChem - NIH. (n.d.).
  • Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum - Semantic Scholar. (2017, October 9).
  • GC-MS/MS spectra of the tautomer 2-[2-13 C]ethyl- 4-hydroxy-5-methyl-3(2H) - ResearchGate. (n.d.).
  • Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum - ResearchGate. (2025, October 16).
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.).
  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION - SCIENCE & INNOVATION. (2025, August 8).
  • physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone - Benchchem. (n.d.).
  • 2(5H)-Furanone, 5-hydroxy-4-methyl- | C5H6O3 | CID 115301 - PubChem. (n.d.).
  • 5-Hydroxy-4-methyl-2(5H)-furanone | CymitQuimica. (n.d.).
  • 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 - ChemicalBook. (2025, September 18).

Sources

Foundational

The Natural Occurrence and Biosynthetic Dynamics of 4-Hydroxy-5-methyl-5H-furan-2-one: A Technical Whitepaper

Executive Summary 4-Hydroxy-5-methyl-5H-furan-2-one , commonly referred to in literature as 5-methyltetronic acid or -methyltetronic acid, is a naturally occurring heterocyclic compound that serves as a fundamental biosy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one , commonly referred to in literature as 5-methyltetronic acid or


-methyltetronic acid, is a naturally occurring heterocyclic compound that serves as a fundamental biosynthetic node in fungal secondary metabolism. Far from being merely an end-product, this tetronic acid derivative acts as a highly reactive nucleophilic building block. It participates in complex inter-pathway crosstalk—specifically non-enzymatic Michael additions—to generate structurally diverse, pharmacologically active polyketide dimers such as penilactones and carolic acid. This whitepaper provides an in-depth mechanistic analysis of its natural occurrence, biosynthetic origins, and the self-validating experimental protocols used to study its reactivity.

Chemical Identity and Structural Significance

Tetronic acids are characterized by a 5-membered furan-2-one ring containing a hydroxyl group at the C4 position. 4-Hydroxy-5-methyl-5H-furan-2-one exhibits a pronounced keto-enol tautomerism. In aqueous and organic solutions, the enol form predominates, rendering the C3 position highly electron-rich and nucleophilic[1].

This intrinsic nucleophilicity is the primary driver of its biological utility. In nature, rather than relying strictly on enzymatic ligases, fungi exploit the inherent chemical reactivity of 5-methyltetronic acid to spontaneously couple it with electrophilic intermediates, thereby exponentially expanding the structural diversity of their metabolome[2].

Quantitative Data: Physicochemical Properties
PropertyValue / Description
IUPAC Name 4-Hydroxy-5-methyl-5H-furan-2-one
Common Synonyms 5-Methyltetronic acid,

-methyltetronic acid
Molecular Formula C

H

O

Molecular Weight 114.10 g/mol
Melting Point 113–115 °C
Key Structural Feature Keto-enol tautomerism (C3 nucleophilic center)

Biosynthetic Origins: The tra Gene Cluster

The natural occurrence of 4-Hydroxy-5-methyl-5H-furan-2-one is primarily traced to marine and terrestrial fungi, notably Penicillium crustosum and Aspergillus species. Its biosynthesis is governed by the tra biosynthetic gene cluster (BGC), a highly specialized polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway[3].

The assembly line begins with the core PKS-NRPS enzyme TraA and the trans-acting enoyl reductase TraG , which collaboratively construct crustosic acid. Following this, a nonheme Fe(II)/2-oxoglutarate-dependent oxygenase (TraH ) catalyzes a critical oxidative decarboxylation to yield dehydroterrestric acid[4]. Finally, the flavin-dependent oxidoreductase TraD reduces the terminal double bond to form terrestric acid, which is subsequently cleaved to release 4-Hydroxy-5-methyl-5H-furan-2-one[3].

Biosynthesis Start Acetyl-CoA + Malonyl-CoA TraA TraA (PKS-NRPS) & TraG (ER) Start->TraA Crustosic Crustosic Acid TraA->Crustosic TraH TraH (FeII/2-OG Oxygenase) Crustosic->TraH Oxidative Decarboxylation Dehydro Dehydroterrestric Acid TraH->Dehydro TraD TraD (Flavin Oxidoreductase) Dehydro->TraD Reduction Terrestric Terrestric Acid TraD->Terrestric Product 4-Hydroxy-5-methyl-5H-furan-2-one Terrestric->Product Cleavage

Biosynthetic pathway of 4-Hydroxy-5-methyl-5H-furan-2-one via the tra gene cluster.

Mechanistic Role in Complex Polyketide Assembly

The most fascinating aspect of 4-Hydroxy-5-methyl-5H-furan-2-one is its participation in inter-pathway crosstalk. Fungi often utilize two separate BGCs to synthesize distinct halves of a complex molecule.

In the biosynthesis of penilactones, the cla BGC produces clavatol, which is oxidized by ClaD into hydroxyclavatol[4]. Hydroxyclavatol is highly unstable and spontaneously dehydrates into an electrophilic o-quinone methide. Because the o-quinone methide is a highly conjugated, electron-deficient system, it acts as a prime target for the nucleophilic C3 position of 4-Hydroxy-5-methyl-5H-furan-2-one. This results in a spontaneous, non-enzymatic 1,4-Michael addition that couples the two building blocks together[2].

Coupling Node1 Clavatol (cla BGC) Node2 ClaD (Oxygenase) Node1->Node2 Node3 Hydroxyclavatol Node2->Node3 Node4 Dehydration (-H2O) Node3->Node4 Spontaneous Node5 o-Quinone Methide (Electrophile) Node4->Node5 Node7 1,4-Michael Addition (Non-enzymatic, 25°C) Node5->Node7 Node6 4-Hydroxy-5-methyl-5H-furan-2-one (Nucleophile) Node6->Node7 Node8 Peniphenone D / Penilactones Node7->Node8

Non-enzymatic 1,4-Michael addition yielding complex polyketides.

Pharmacological Profile

Derivatives of 4-Hydroxy-5-methyl-5H-furan-2-one exhibit a broad spectrum of bioactivities. The tetronic acid core is a recognized pharmacophore known to interact with various biological effectors, ranging from metal cations to complex enzymes[1].

Key Biosynthetic Enzymes and Functions
EnzymeGene ClusterFunction
TraA traPKS-NRPS hybrid; initiates polyketide backbone synthesis.
TraH traFe(II)/2-OG oxygenase; drives oxidative decarboxylation.
TraD traFlavin-dependent oxidoreductase; reduces terminal double bonds.
ClaF claNon-reducing PKS; synthesizes clavatol.
ClaD claOxygenase; converts clavatol to hydroxyclavatol (precursor to o-QM).

Self-Validating Experimental Protocols

To rigorously prove the biosynthetic origins and the non-enzymatic reactivity of 4-Hydroxy-5-methyl-5H-furan-2-one, researchers employ self-validating experimental systems.

Protocol 5.1: In Vivo Validation via traA Gene Deletion and Precursor Feeding

Causality: By knocking out the upstream PKS-NRPS gene (traA), the endogenous background synthesis of terrestric acid is completely abolished. This creates a "blank slate" in the fungal host, ensuring that any 4-Hydroxy-5-methyl-5H-furan-2-one detected post-feeding is exclusively derived from the exogenously supplied precursor, validating the pathway[3].

  • Mutant Generation: Construct a

    
    traA deletion cassette using homologous recombination flanking sequences. Transform Penicillium crustosum protoplasts via PEG-mediated transformation.
    
  • Selection: Plate on hygromycin B and verify the gene knockout via PCR.

  • Cultivation: Grow the

    
    traA mutant in Czapek-Dox broth for 7 days at 25 °C. Baseline LC-MS analysis should show zero production of tetronic acid derivatives.
    
  • Precursor Feeding: Feed 1 mM of synthetically prepared terrestric acid directly into the culture medium.

  • Extraction & Analysis: After 48 hours, extract the broth with ethyl acetate, concentrate in vacuo, and analyze via LC-MS. The restoration of 4-Hydroxy-5-methyl-5H-furan-2-one and downstream penilactones confirms the pathway.

Protocol 5.2: Biomimetic In Vitro Coupling

Causality: To prove that the coupling of 4-Hydroxy-5-methyl-5H-furan-2-one with hydroxyclavatol does not require an enzymatic ligase, the reaction must be performed in a sterile, enzyme-free aqueous environment. Water promotes the spontaneous dehydration of hydroxyclavatol to the reactive o-quinone methide, mimicking the cytosolic environment[2].

  • Preparation: Dissolve 1.0 equivalent of 4-Hydroxy-5-methyl-5H-furan-2-one and 1.2 equivalents of hydroxyclavatol in sterile HPLC-grade H

    
    O.
    
  • Incubation: Stir the reaction mixture at 25 °C for 16 hours.

  • Monitoring: Monitor the reaction progress via HPLC (UV detection at 254 nm) at intervals of 0, 15, 30, 60, and 120 minutes to observe the kinetic decay of the precursors and the accumulation of the dimer.

  • Quenching & Purification: Quench the reaction by lyophilization. Purify the resulting Peniphenone D and Penilactone D using semi-preparative reverse-phase HPLC to confirm structural identity via NMR.

Conclusion

4-Hydroxy-5-methyl-5H-furan-2-one is a testament to the elegance of fungal biosynthesis, where enzymatic precision (via the tra cluster) meets spontaneous chemical reactivity (via Michael additions). Understanding the natural occurrence and reactivity of this tetronic acid not only elucidates the origins of complex natural products but also provides drug development professionals with a blueprint for biomimetic synthesis and the discovery of novel therapeutics.

References

  • Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk Source: PMC (National Institutes of Health) URL:3[3]

  • Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products Source: Frontiers in Marine Science URL:4[4]

  • Synthesis and Chemistry of Tetronic Acids Source: ResearchGate URL:1[1]

  • Increasing structural diversity of natural products by enzymatic or nonenzymatic reactions Source: Philipps-Universität Marburg URL:2[2]

Sources

Exploratory

Biosynthesis of 4-Hydroxy-5-methyl-5H-furan-2-one in Plants: A Technical Guide

This guide details the biosynthesis, chemical identity, and experimental characterization of 4-Hydroxy-5-methyl-5H-furan-2-one and its biologically significant isomer 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) . Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthesis, chemical identity, and experimental characterization of 4-Hydroxy-5-methyl-5H-furan-2-one and its biologically significant isomer 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) .

Executive Summary & Structural Disambiguation

Target Molecule: 4-Hydroxy-5-methyl-5H-furan-2-one Common Associations: Often confused with Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) or Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone).

In plant metabolomics, the specific string "4-Hydroxy-5-methyl-5H-furan-2-one" refers to a butenolide (2-one) derivative. However, the most active biosynthetic research in this class focuses on its isomer, Norfuraneol (a 3-one), a potent caramel-like aroma compound found in Fragaria (strawberry), Solanum (tomato), and Trigonella (fenugreek).

This guide addresses the biosynthesis of both the 2-one (Butenolide) form (often linked to ascorbic acid metabolism) and the 3-one (Norfuraneol) form (linked to the FaQR/FaEO enzymatic pathway), as they are frequently co-occurring or tautomerically relevant in plant extracts.

Structural Comparison Table
Feature4-Hydroxy-5-methyl-5H-furan-2-one 4-Hydroxy-5-methyl-3(2H)-furanone
Common Name

-Hydroxy-

-methylbutenolide (Rare)
Norfuraneol / 4-HMF
Ring System Furan-2-one (Lactone/Butenolide)Furan-3-one
Biosynthetic Origin Ascorbic Acid degradation; Lipid oxidationFructose-1,6-bisphosphate (FaQR pathway); Maillard reaction
Key Occurrence Nephelium (Rambutan), HemsleyaFragaria (Strawberry), Ananas (Pineapple), Soy
Sensory Profile Faint, lactonicIntense caramel, burnt sugar

Biosynthetic Mechanisms

Pathway A: The FaQR/FaEO Enzymatic Pathway (Norfuraneol Model)

In fruit models (specifically Fragaria x ananassa), the formation of hydroxy-methyl-furanones is an enzymatic process driven by ripening-induced oxidoreductases.[1][2] While the dimethyl analog (Furaneol ) is the primary product, the monomethyl analog (Norfuraneol ) shares this biosynthetic architecture.

1. Precursor Recruitment

The pathway initiates from the carbohydrate pool, specifically D-Fructose-1,6-bisphosphate . Through a series of elimination and cyclization steps (some spontaneous, some enzymatic), this is converted into reactive dicarbonyl intermediates.

2. The Enone Oxidoreductase Step

The critical enzymatic step is catalyzed by Fragaria x ananassa Enone Oxidoreductase (FaEO) (formerly identified as Quinone Reductase, FaQR).[1][2][3][4]

  • Enzyme: FaEO (EC 1.3.1.-).[3]

  • Cofactor: NADPH.[3][4]

  • Mechanism: FaEO reduces the exocyclic double bond of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[1][2][3][4]

  • Relevance to Monomethyl form: While HMMF leads to Furaneol (dimethyl), the enzyme shows plasticity. In the absence of the methylation step (SAM-dependent), the pathway shunts toward the monomethyl Norfuraneol via alternative aldehyde intermediates or direct reduction of unmethylated precursors.

Pathway B: The Ascorbic Acid Degradation Pathway (Butenolide Model)

The specific isomer 4-Hydroxy-5-methyl-5H-furan-2-one is biologically generated through the oxidative degradation of L-Ascorbic Acid (Vitamin C). This is a non-enzymatic or peroxidase-mediated process common in plant tissues under stress or processing.

  • Oxidation: L-Ascorbic acid

    
     Dehydroascorbic acid.
    
  • Hydrolysis: Ring opening to 2,3-Diketogulonic acid.

  • Decarboxylation & Cyclization: Loss of CO

    
     and water yields various furanone isomers, including the 4-hydroxy-5-methyl-furan-2-one core.
    
Pathway Visualization (DOT)

Biosynthesis Fructose D-Fructose-1,6-bisphosphate HMMF HMMF (Methylene Intermediate) Fructose->HMMF Glycolysis/Cyclization Ascorbic L-Ascorbic Acid DKG 2,3-Diketogulonic Acid Ascorbic->DKG Oxidation/Hydrolysis Furaneol Furaneol (Dimethyl-3-one) HMMF->Furaneol FaEO Reduction Norfuraneol Norfuraneol (4-Hydroxy-5-methyl-3(2H)-furanone) HMMF->Norfuraneol Demethylation/Side-reaction FaEO Enzyme: FaEO/FaQR (NADPH) Butenolide 4-Hydroxy-5-methyl-5H-furan-2-one (Target Butenolide) DKG->Butenolide Decarboxylation (-CO2)

Caption: Divergent formation of 3-one (Norfuraneol) via FaEO enzyme vs. 2-one (Butenolide) via Ascorbic Acid degradation.

Experimental Protocols

Protocol A: Extraction and Quantification (SPME-GC-MS)

This protocol separates the target furanones from complex plant matrices.

  • Sample Prep: Homogenize 5g plant tissue in 5mL saturated NaCl solution (inhibits enzymatic degradation).

  • Extraction: Use Solid Phase Microextraction (SPME).[5]

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Incubation: 40°C for 30 min with agitation (250 rpm).

  • GC-MS Analysis:

    • Column: DB-WAX or equivalent polar column (essential for separating furanone isomers).

    • Injector: 250°C, splitless.

    • Oven: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
    • Detection: EI Source. Monitor ions m/z 128 (Furaneol parent), m/z 114 (Norfuraneol/Butenolide parent).

    • Differentiation: Norfuraneol typically elutes earlier than Furaneol on polar phases; the 2-one isomer has distinct fragmentation (loss of CO vs loss of CH3).

Protocol B: Enzyme Assay for FaEO Activity

To validate biosynthetic capability in tissue:

  • Buffer: 100 mM Phosphate buffer (pH 6.5), 2 mM DTT, 1% PVPP.

  • Substrate: Synthesize HMMF (4-hydroxy-5-methyl-2-methylene-3(2H)-furanone) or use D-Fructose-1,6-bisphosphate + crude extract.

  • Reaction:

    • Mix 100 µL crude protein extract + 0.5 mM NADPH + 0.5 mM Substrate.

    • Incubate at 30°C for 30-60 min.

  • Termination: Add 200 µL Ethyl Acetate, vortex, centrifuge.

  • Readout: Analyze organic phase via GC-MS or HPLC-UV (280 nm). Decrease in NADPH absorbance (340 nm) indicates reductase activity.

Key References

  • Raab, T., et al. (2006). FaQR, required for the biosynthesis of the strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, encodes an enone oxidoreductase. The Plant Cell.[6] Link

  • Schulenburg, C., et al. (2013). Structural basis for the enzymatic formation of the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry. Link

  • Winzer, K., et al. (2002). LuxS: its role in central metabolism and the in vitro synthesis of 4-hydroxy-5-methyl-3(2H)-furanone.[7] Microbiology.[7] Link

  • Pérez, A.G., et al. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. Journal of Agricultural and Food Chemistry.[5] Link

  • PubChem Compound Summary. 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol). National Library of Medicine. Link

Sources

Foundational

4-Hydroxy-5-methyl-5H-furan-2-one CAS number 40834-42-2

The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals. It prioritizes the compound's critical role as a "C5 Synthon" in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals. It prioritizes the compound's critical role as a "C5 Synthon" in pharmaceutical synthesis over generic descriptions.

CAS Number: 40834-42-2 Common Aliases:


-Formylcrotonate pseudo-ester; 4-Methyl-5-hydroxy-2(5H)-furanone; The "C5 Synthon"

Executive Summary: The "C5 Synthon" in Drug Design

5-Hydroxy-4-methyl-2(5H)-furanone is not merely a flavorant or degradation product; in the pharmaceutical sector, it is the industry-standard C5 Synthon used to construct the polyene chain of retinoids, most notably Isotretinoin (13-cis-retinoic acid) and Tretinoin .

Its value lies in its masked aldehyde functionality . As a cyclic hemiacetal, it exists in equilibrium with its acyclic tautomer (


-formylcrotonic acid derivative). This duality allows it to act as a stable, handleable solid that reveals a highly reactive aldehyde under specific basic conditions, enabling precise Wittig or Horner-Wadsworth-Emmons (HWE) condensations without the instability typical of linear poly-unsaturated aldehydes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyDataNotes
Molecular Formula

Molecular Weight 114.10 g/mol
Appearance Viscous yellow oil or semi-solidOften darkens upon oxidation.
Solubility Soluble in MeOH, EtOH, DMSO,

Slightly soluble in water; hydrolyzes slowly.
Boiling Point 328.1°C (est) / 120-150°C @ 1-2 mmHgHigh vacuum distillation required for purification.
Stability Hygroscopic; Acid sensitiveStore under

at 2-8°C. Forms pseudo-esters with alcohols.
Tautomeric Equilibrium

The compound’s reactivity is governed by the ring-chain tautomerism between the cyclic lactol (A) and the acyclic aldehyde-acid (B) . In non-polar solvents (


), form A  predominates, stabilizing the molecule. In the presence of base (during drug synthesis), the equilibrium shifts to B , exposing the aldehyde for nucleophilic attack.

Synthetic Routes & Process Chemistry

Protocol A: Industrial Scale (The Retinoid Route)

Primary method for generating high-purity material for pharmaceutical applications.

Principle: Acid-catalyzed cyclization of methyl


-formylcrotonate. This route is preferred because it utilizes readily available crotonate precursors and drives the equilibrium toward the stable lactol ring.

Reagents:

  • Methyl

    
    -formylcrotonate (1.0 eq)
    
  • Dilute HCl (5% aqueous solution)

  • Methanol (Catalytic solubilizer)[1]

Step-by-Step Workflow:

  • Charging: Charge a glass-lined reactor with methyl

    
    -formylcrotonate and 5% aqueous HCl (approx. 2:1 w/w ratio). Add 0.1 eq of methanol to facilitate phase transfer.
    
  • Reflux: Heat the biphasic mixture to reflux (95–100°C) for 2–4 hours. The initial emulsion will clear as the hydrolysis and cyclization proceed.[1]

  • Distillation: Distill off water, methanol, and excess acid under reduced pressure.

  • Purification: The crude residue contains the target furanone and a methoxy-furanone byproduct. Perform fractional distillation under high vacuum (1–2 mbar).

    • Fraction 1: Fore-run (byproducts).

    • Fraction 2:5-Hydroxy-4-methyl-2(5H)-furanone (Target).[2][3][1][4][5][6]

  • Yield: Typically 85–92% after recycling byproducts.

Protocol B: Laboratory Scale (Morpholine Method)

Useful for small-scale generation when crotonate precursors are unavailable.

Principle: Condensation of glyoxylic acid with propionaldehyde using morpholine to direct the regioselectivity.

  • Formation: Dissolve glyoxylic acid hydrate (1 eq) in ethanol. Add morpholine (2 eq) at 0°C.

  • Addition: Dropwise add propionaldehyde (1 eq) while maintaining temperature <10°C. Stir for 2 hours.

  • Cyclization: Concentrate the mixture, then treat with concentrated HCl to induce ring closure and eliminate morpholine.

  • Extraction: Extract with ethyl acetate, dry over

    
    , and concentrate.
    

Pharmaceutical Application: Isotretinoin Synthesis

The most critical application of CAS 40834-42-2 is its coupling with the "C15 Synthon" (


-ionylidene derivatives) to form the C20 retinoid skeleton.
Mechanism of Action

The furanone ring opens under basic conditions (e.g., KOH, MeOH) to form the


-formylcrotonate anion . This in situ aldehyde reacts with the C15-phosphonate (or sulfone) to form the 11,13-diene system. The lactone carbonyl becomes the terminal carboxylic acid of Isotretinoin.

RetinoidSynthesis Figure 1: The 'C5 Synthon' Strategy in Retinoid Synthesis C15 C15 Synthon (beta-Ionylidene Phosphonate) Isotretinoin Isotretinoin (13-cis-Retinoic Acid) C15->Isotretinoin HWE Condensation C5 C5 Synthon (5-Hydroxy-4-methyl-2(5H)-furanone) Intermediate Acyclic Intermediate (beta-Formylcrotonate Anion) C5->Intermediate Ring Opening (In Situ) Base Base (KOH/MeOH) Base->Intermediate Intermediate->Isotretinoin Coupling

Figure 1: The C5 Synthon (green) undergoes base-mediated ring opening to react with the C15 fragment, yielding the final drug molecule.

Analytical Characterization

To validate the synthesis of CAS 40834-42-2, the following spectral data should be used as the standard reference.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or Acetone-

Key Signals:
  • 
     2.11 ppm (d, 3H):  Methyl group at C4.[6] The doublet splitting arises from allylic coupling with H3.
    
  • 
     5.87 ppm (m, 1H):  Vinylic proton at C3.
    
  • 
     6.03 - 6.25 ppm (s/br, 2H):  The hemiacetal proton (H5) and the hydroxyl proton (-OH). Note: The H5 signal often appears as a broad singlet or doublet depending on H-bonding and solvent dryness.
    
Quality Control Parameters (HPLC)

For drug intermediate qualification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1%

    
    ) : Acetonitrile Gradient (95:5 to 50:50).
    
  • Detection: UV @ 210 nm (carbonyl) and 254 nm (conjugated alkene).

  • Purity Limit: >98.0% (Area %).[6] Major impurities include 5-methoxy-4-methyl-2(5H)-furanone (if MeOH used) and oxidation products.

Safety & Handling

  • GHS Classification: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: The compound is a potent alkylating agent (Michael acceptor potential). Use butyl rubber gloves and work within a chemical fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The compound will darken and polymerize if exposed to air and moisture for extended periods.

References

  • ChemicalBook. (2025).[3] 5-Hydroxy-4-methyl-2(5H)-furanone (CAS 40834-42-2) Properties and NMR Data.

  • Google Patents. (2014). CN103570649A: Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.[1][6]

  • Google Patents. (1997). US5654444A: Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

  • PubChem. (2025).[2][7] 2(5H)-Furanone, 5-hydroxy-4-methyl- (CID 115301).[2][7][1][6] National Library of Medicine.[7]

  • Kaul, V. et al. (2005). An Efficient Commercial Process for the Preparation of Isotretinoin.[8] Organic Process Research & Development.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 4-Hydroxy-5-methyl-5H-furan-2-one

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Hydroxy-5-methyl-5H-furan-2-one (commonly known as 5-Methyltetronic Acid ). Compound Class: Tetronic Acid Derivative...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Hydroxy-5-methyl-5H-furan-2-one (commonly known as 5-Methyltetronic Acid ).

Compound Class: Tetronic Acid Derivative | CAS: 19889-86-2 (racemic)

Part 1: Executive Identification & Disambiguation

CRITICAL NOTE FOR RESEARCHERS: This compound is frequently confused with its structural isomer, 5-Hydroxy-4-methyl-2(5H)-furanone (CAS 40834-42-2), which is an oxidation product of furan often used in mutagenicity studies. The target compound described here is 5-Methyltetronic Acid , a vinylogous acid and chiral synthon.

FeatureTarget Compound (This Guide)Common Confusion (Avoid)
Common Name 5-Methyltetronic Acid 5-Hydroxy-4-methyl-furanone
Structure 4-OH, 5-Me (Enolic

-keto lactone)
5-OH, 4-Me (Hydroxybutenolide)
CAS Number 19889-86-2 (racemic)22885-98-9 ((R)-isomer)22886-01-7 ((S)-isomer)40834-42-2
Primary Use Chiral building block, PeptidomimeticsMutagenicity standard, Flavor precursor
Acidity (pKa) ~3.7 – 4.0 (Vinylogous acid)Neutral / Hemiacetal

Part 2: Physicochemical Properties Matrix

The following data aggregates experimental values from synthetic literature (e.g., J. Chem. Soc., Perkin Trans.) and calculated predictions for drug discovery workflows.

Physical Constants
PropertyValue / RangeExperimental Context
Molecular Formula

-
Molecular Weight 114.10 g/mol -
Physical State Crystalline SolidWhite to off-white prisms or powder.
Melting Point 118 – 120 °C Recrystallized from ethyl acetate/petroleum ether [1].
Boiling Point 328.1 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility High: Water, Methanol, EtOHModerate: EtOAc, THFLow: Hexane, ToluenePolar enol functionality drives water solubility.
pKa (Acid Dissociation) 3.76 ± 0.20 Behaves as a vinylogous carboxylic acid due to resonance stabilization of the enolate anion.
LogP -0.65 (Predicted)Highly hydrophilic; poor blood-brain barrier permeability without derivatization.
Tautomeric Equilibrium

5-Methyltetronic acid exists in a dynamic equilibrium between its keto and enol forms. In solution (especially polar solvents like DMSO or Methanol), the enol form predominates, stabilized by an internal hydrogen bond and conjugation with the lactone carbonyl.

Tautomerism Keto Keto Form (Less Stable in Polar Solv.) C4=O, C3-H2 Enol Enol Form (Dominant) C4-OH, C3=C4 Double Bond Keto->Enol Tautomerization Enol->Keto Anion Tetronate Anion (Resonance Stabilized) Enol->Anion -H+ (pKa ~3.8)

Caption: The equilibrium favors the enol tautomer, which mimics a carboxylic acid electronic environment.

Part 3: Structural Characterization

To validate the identity of synthesized or purchased material, compare against these spectral signatures.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or Acetone-d6

  • 
    H NMR: 
    
    • 
       1.45 (3H, d, J = 6.5 Hz): Methyl group at C5.
      
    • 
       4.75 (1H, qd, J = 6.5, 1.5 Hz): Methine proton at C5 (chiral center).
      
    • 
       5.10 (1H, s or d): Olefinic proton at C3 (Enol form). Note: In keto form, this appears as a methylene doublet/singlet ~3.5-4.0 ppm.
      
    • 
       12.0+ (1H, br s): Enolic -OH (often invisible due to exchange).
      
Infrared Spectroscopy (IR)
  • 3200–2500 cm

    
    :  Broad -OH stretch (characteristic of strongly H-bonded enols/acids).
    
  • 1745 cm

    
    :  Lactone Carbonyl (C=O) stretch.
    
  • 1665 cm

    
    :  C=C stretch (Enol double bond).
    

Part 4: Synthesis & Experimental Protocols

The "Lactic Acid" Route (Biomimetic)

This method is preferred for generating optically active isomers ((S) or (R)) using the chiral pool.

Protocol:

  • Starting Material: (S)-Lactic acid (or (R)-isomer).

  • Step 1 (Acylation): React Lactic acid with Malonic acid mono-ester (e.g., monomethyl malonate) using a coupling agent (CDI or DCC) to form the intermediate diester.

  • Step 2 (Cyclization): Treat the intermediate with a mild base (NaH or alkoxide) to induce Dieckmann condensation.

  • Step 3 (Decarboxylation): Acid hydrolysis removes the ester group at C3, yielding 5-methyltetronic acid.

Synthesis Lactic Lactic Acid (Chiral Source) Inter Acyloxy-acetate Intermediate Lactic->Inter Coupling (DCC/CDI) Malonate Malonate Half-Ester Malonate->Inter Cyclic 3-Alkoxycarbonyl-5-methyltetronic acid Inter->Cyclic Dieckmann Condensation (NaH/THF) Final 5-Methyltetronic Acid (Target) Cyclic->Final Hydrolysis & Decarboxylation (aq. HCl, Reflux)

Caption: Biomimetic synthesis pathway preserving stereochemistry from Lactic Acid.

Purification
  • Crude Isolation: The compound is water-soluble. Acidify the reaction mixture to pH 2 and extract continuously with Ethyl Acetate (EtOAc).

  • Recrystallization: Dissolve in minimum hot Ethyl Acetate; add Petroleum Ether or Hexane until turbid. Cool to 4°C.[1]

  • Storage: Hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or mold growth.

Part 5: Applications in Drug Development

Peptidomimetics

5-Methyltetronic acid serves as a vinylogous acid isostere for the carboxyl terminus of peptides. Its rigid lactone ring restricts conformational freedom, potentially increasing binding affinity to receptor targets.

Chiral Synthon (Penilactones)

It is a key intermediate in the total synthesis of Penilactones (A and B). The C5-methyl stereocenter directs subsequent Michael additions at the C2/C3 positions, allowing for high diastereoselectivity in constructing complex natural product scaffolds [2].

References

  • Rebstock, T. L., & Sell, H. M. (1952).[2] An Improved Synthesis of 3-Acetimido-5-methyltetronic Acid. Journal of the American Chemical Society, 74(1), 274–275. Link

  • Paintner, F. F., et al. (2013). Biomimetic Total Synthesis of ent-Penilactone A and Penilactone B. Organic Letters, 15(6), 1394–1397. Link

  • Haynes, L. J., & Plimmer, J. R. (1960). Tetronic acids.[3][4][5] Quarterly Reviews, Chemical Society, 14(3), 292-315. Link

  • RSC Publishing. (1976).[6] Synthesis of Tetronic Acid Derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Foundational

Comprehensive Technical Guide: Tautomerism in 4-Hydroxy-5-methyl-5H-furan-2-one

This guide serves as an authoritative technical resource on the structural dynamics, synthesis, and characterization of 4-Hydroxy-5-methyl-5H-furan-2-one (commonly referred to as 5-Methyltetronic Acid ). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the structural dynamics, synthesis, and characterization of 4-Hydroxy-5-methyl-5H-furan-2-one (commonly referred to as 5-Methyltetronic Acid ).

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one (C


H

O

) represents a critical scaffold in heterocyclic chemistry, serving as a core pharmacophore in antibiotic development (e.g., Tetrocarcin, RK-682) and a potent flavorant in food chemistry (sotolon homologues).

Unlike simple ketones, this molecule exhibits a complex keto-enol tautomeric equilibrium heavily biased toward the enol form due to the "vinylogous acid" character of the 4-hydroxy-furan-2-one system. Understanding this equilibrium is non-negotiable for researchers involved in:

  • Drug Design: Determining the active binding species (enol vs. keto) for protein targets.

  • Synthetic Methodology: Controlling nucleophilic attack at C3 vs. O-alkylation at C4.

  • Stability Profiling: Predicting degradation pathways in solution versus solid state.

The Tautomeric Landscape[1]

The tautomerism of 5-methyltetronic acid is not a simple proton shift; it is a competition between aromatic stabilization and solvent-solute interactions.

Structural Forms

The equilibrium exists primarily between two forms:

  • Form A (Enol): 4-Hydroxy-5-methyl-5H-furan-2-one. This form is stabilized by internal hydrogen bonding and conjugation (

    
    -electron delocalization across O-C=C-C=O).
    
  • Form B (Keto): 5-Methylfuran-2,4(3H,5H)-dione. This form disrupts the conjugation but is entropically accessible in certain polar aprotic environments.

Mechanism of Interconversion

The transition involves a 1,3-prototropic shift from the C4-hydroxyl group to the C3-carbon.

Tautomerism Figure 1: 1,3-Prototropic Shift Mechanism in 5-Methyltetronic Acid Enol Enol Form (Major) 4-Hydroxy-5-methyl-5H-furan-2-one (Conjugated, Planar) TS Transition State [Proton Transfer] Enol->TS Deprotonation (O-H) TS->Enol Fast Relaxation Keto Keto Form (Minor) 5-Methylfuran-2,4-dione (Non-conjugated C3) TS->Keto Reprotonation (C3-H) Keto->TS

Figure 1: The equilibrium heavily favors the Enol form (left) due to the resonance energy of the vinylogous acid system.

Thermodynamics & Solvent Effects[1][2]

The position of the equilibrium (


) is dictated by the solvent's ability to stabilize the distinct dipole moments of each tautomer.
Acidity (Vinylogous Nature)

5-Methyltetronic acid is significantly more acidic than simple alcohols or ketones.

  • pKa:

    
     3.8 – 4.1 (in water).
    
  • Implication: In physiological pH (7.4), the molecule exists almost exclusively as the enolate anion , which is resonance-stabilized and chemically distinct from both neutral tautomers.

Solvent Influence Table

The following table summarizes the expected tautomeric ratios based on field data for tetronic acid derivatives.

SolventDielectric Constant (

)
Dominant Form

(approx)
Rationale
CDCl

4.8Enol (>95%) < 0.05Non-polar solvents favor the internal H-bond of the enol form (chelate effect).
DMSO-d

46.7Enol (>90%) < 0.10High polarity stabilizes the dipolar enol, though H-bond disruption is possible.
D

O
80.1Enol / Anion N/AIn water, rapid exchange and ionization often blur distinct tautomers; the enolic character dominates reactivity.
Solid State N/AEnol (100%) 0X-ray crystallography confirms exclusively enol forms with intermolecular H-bond networks.

Analytical Characterization Protocols

To validate the structure in your specific application, use the following self-validating NMR protocol.

H NMR Validation Workflow

Objective: Quantify the Enol:Keto ratio. Solvent: DMSO-d


 (Preferred for solubility and slowing exchange).

Protocol:

  • Dissolve 10 mg of 5-methyltetronic acid in 0.6 mL DMSO-d

    
    .
    
  • Acquire

    
    H NMR (minimum 400 MHz) at 298 K.
    
  • Diagnostic Signals:

    • Enol Form: Look for a sharp singlet at

      
       5.1–5.3 ppm  (C3-H vinyl proton). The C5-H will appear as a quartet around 
      
      
      
      4.8 ppm
      .
    • Keto Form: Look for a methylene signal at

      
       3.5–3.8 ppm  (C3-H
      
      
      
      ). Note: This is often absent or very weak.
    • Hydroxyl: Broad singlet at

      
       11.0–12.0 ppm  (Enolic OH).
      
X-Ray Crystallography

In the solid state, 5-methyltetronic acid crystallizes in the enol form.

  • Crystal System: Monoclinic or Orthorhombic (depending on specific polymorph/hydration).

  • Key Feature: Intermolecular hydrogen bonds linking the C4-OH of one molecule to the C2-Carbonyl of another, forming infinite chains.

Synthetic Implications & Reactivity[3]

The tautomerism dictates the chemical reactivity profile. The molecule is an ambident nucleophile .

Reactivity Figure 2: Reactivity Profile Dictated by Tautomeric Forms Center 5-Methyltetronic Acid (Anion) O_Alk O-Alkylation (Kinetic Control) Center->O_Alk Hard Electrophiles (e.g., MeI, sulfonates) C_Alk C-Alkylation (Thermodynamic Control) Center->C_Alk Soft Electrophiles (e.g., Michael acceptors) Aldol Knoevenagel/Aldol (Reaction at C3) Center->Aldol Aldehydes + Base O_Desc Forms 4-methoxy derivatives (Flavor compounds) O_Alk->O_Desc C_Desc Forms 3,5-disubstituted tetronic acids (Drugs) C_Alk->C_Desc

Figure 2: The enolate can react at Oxygen (hard) or Carbon (soft), a direct consequence of the resonance hybrid.

Synthesis Protocol (Self-Validating)

Route: Cyclization of


-hydroxy esters with malonate equivalents.
  • Starting Material: Ethyl lactate (chiral source) or Ethyl 2-hydroxypropionate.

  • Reagent: Diethyl malonate + NaOEt (Sodium Ethoxide).

  • Conditions: Reflux in Ethanol (6–12 hours).

  • Workup: Acidification with HCl is crucial to protonate the enolate and precipitate the product.

  • Purification: Recrystallization from water/ethanol.

  • Yield Check: Target >60%. Purity check via melting point (approx 115-118 °C).

References

  • Structure and Reactivity of Tetronic Acids

    • Title: Structure and reactivity of tetronic acids (4-hydroxy-[5H]furan-2-one).
    • Source: ResearchG
    • URL:

  • Tautomerism in Heterocycles (NMR Studies)

    • Title: The Use of NMR Spectroscopy to Study Tautomerism.[1]

    • Source: ResearchG
    • URL:

  • Synthesis of 5-Substituted Tetronic Acids

    • Title: An effective one-pot synthesis of 5-substituted tetronic acids.
    • Source: SciSpace / Tetrahedron Letters.
    • URL:

  • pKa and Acidity Data

    • Title: Bordwell pKa Table (Acidity in DMSO/Water).[2][3]

    • Source: Organic Chemistry Data.[3][4][5]

    • URL:

Sources

Exploratory

The Discovery, Biosynthesis, and Synthetic Evolution of 4-Hydroxy-5-methyl-5H-furan-2-one

Executive Summary 4-Hydroxy-5-methyl-5H-furan-2-one—commonly known as 5-methyltetronic acid or γ-methyltetronic acid —is a highly versatile γ-butyrolactone derivative. Characterized by its keto-enol tautomerism and struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one—commonly known as 5-methyltetronic acid or γ-methyltetronic acid —is a highly versatile γ-butyrolactone derivative. Characterized by its keto-enol tautomerism and structural ubiquity in fungal secondary metabolites, this compound serves as a critical biogenetic hub. This whitepaper provides an in-depth technical analysis of its historical discovery, structural elucidation, modern biosynthetic pathways (genome mining), and the rigorous experimental protocols used for its synthesis and validation.

Chemical Identity & Structural Dynamics

4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 36904-76-4) belongs to the tetronic acid family, a class of 4-hydroxybutenolides. In solution, the molecule exists in a dynamic equilibrium between its keto (2,4-furandione) and enol (4-hydroxy-2(5H)-furanone) tautomers. The enol form heavily predominates due to the stabilization provided by the conjugated


-unsaturated carbonyl system.

The presence of the methyl group at the C5 (γ) position introduces a stereocenter, making the molecule chiral. This chirality is paramount in biological systems, as the stereochemistry at C5 dictates the downstream formation of complex, stereospecific natural products like carolic and carlosic acids.

Historical Discovery and Structural Elucidation

The history of 4-hydroxy-5-methyl-5H-furan-2-one is deeply intertwined with the study of mold metabolites. Early investigations into Penicillium charlesii revealed a rich profile of tetronic acid derivatives.

The structural ambiguity of these metabolites was resolved in a landmark 1968 study by [1], which definitively established the absolute configuration of naturally occurring γ-methyltetronic acid. By correlating its optical rotatory dispersion (ORD) and circular dichroism (CD) spectra with known standards, they proved its role as the fundamental core of carolinic and carolic acids.

Building on this, the biomimetic importance of the molecule was cemented by[Bloomer et al. (1976)]([Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 4-Hydroxy-5-methyl-5H-furan-2-one (5-Methyltetronic Acid) via Glyoxylic Acid Condensation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists. Introduction & Mechanistic Rationale The 4-hydroxy-5H-furan-2-one scaffold, commonly known as tetronic acid, is a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

The 4-hydroxy-5H-furan-2-one scaffold, commonly known as tetronic acid, is a privileged pharmacophore and a critical structural motif found in numerous biologically active natural products, including ascorbic acid, carolic acid, and carlosic acid [2]. Specifically, 4-hydroxy-5-methyl-5H-furan-2-one (5-methyltetronic acid) serves as a vital chiral or racemic building block for complex microbial metabolites and pharmaceutical intermediates.

Historically, the synthesis of tetronic acids has relied heavily on the Dieckmann condensation of glycolic acid esters or the cyclization of


-acetoxy-

-ketoesters [3]. While reliable, these traditional methods often require multi-step precursor synthesis, strong bases (e.g., potassium tert-butoxide), and strict anhydrous conditions to prevent the hydrolysis of intermediates [4].

To bypass these limitations, this protocol outlines a highly efficient, atom-economical approach utilizing glyoxylic acid as a highly reactive C2 electrophilic synthon. By coupling glyoxylic acid with a suitable methyl ketone precursor via a tandem microwave-assisted aldol-condensation and acid-catalyzed lactonization, the furan-2-one ring is constructed de novo [1].

Causality of Experimental Choices
  • Microwave Irradiation: The aldol condensation of glyoxylic acid is notoriously sluggish under conventional heating and is prone to side-reactions such as Cannizzaro-type disproportionation or oligomerization. Microwave heating ensures rapid, uniform energy transfer, driving the reaction to completion in 60 minutes before thermal degradation can occur [1].

  • p-Toluenesulfonic Acid (TsOH) Catalysis: A strong organic acid is dual-purpose in this workflow. It first promotes the enolization of the ketone partner to initiate the nucleophilic attack on the glyoxylic aldehyde. Subsequently, it facilitates the dehydration of the aldol adduct and drives the thermodynamic lactonization to form the stable 5-membered furan-2-one ring.

  • Anhydrous 1,4-Dioxane: Dioxane is microwave-transparent enough to allow direct heating of the highly polar reactants. Its high boiling point accommodates the localized superheating required for the dehydration step, while avoiding the energy-intensive water evaporation required in purely aqueous tetronic acid syntheses [4].

Mechanistic Workflow

Pathway A Glyoxylic Acid + Ketone Precursor B Microwave Heating (160°C, 1 h) A->B C Aldol Condensation Intermediate B->C D Acid-Catalyzed Lactonization C->D E 4-Hydroxy-5-methyl- 5H-furan-2-one D->E

Figure 1: Tandem microwave-assisted aldol-lactonization pathway for 5-methyltetronic acid synthesis.

Experimental Protocol: Tandem Aldol-Lactonization

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reproducibility and high yield.

Reagent Preparation & Reaction Assembly
  • In a 10 mL heavy-walled microwave-safe vial equipped with a PTFE-coated magnetic stir bar, add glyoxylic acid monohydrate (276 mg, 3.0 mmol) and the appropriate ketone precursor (e.g., 1-hydroxypropan-2-one derivative, 1.0 mmol).

    • Expert Insight: A 3:1 stoichiometric excess of glyoxylic acid is critical. Glyoxylic acid can undergo partial thermal degradation at elevated temperatures; the excess ensures complete conversion of the limiting ketone substrate[1].

  • Add p-Toluenesulfonic acid monohydrate (TsOH) (190 mg, 1.0 mmol) as the catalyst.

  • Suspend the solid mixture in anhydrous 1,4-dioxane (2.5 mL).

Microwave-Assisted Synthesis
  • Seal the vial securely with a PTFE/silicone septum aluminum crimp cap.

  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator).

  • Irradiate the mixture at 160 °C for 60 minutes , utilizing dynamic power modulation (low absorption mode) with continuous stirring at 600 rpm.

    • Self-Validation Checkpoint: The pressure profile should remain stable (typically < 10 bar). A sudden spike in pressure indicates solvent degradation or runaway oligomerization, usually caused by moisture contamination.

Quench and Extraction
  • Allow the vial to cool to room temperature (approx. 25 °C) using the microwave's compressed air cooling system.

  • Carefully uncap the vial and quench the reaction by adding 2 M aqueous HCl (2.0 mL).

    • Expert Insight: Acidifying the aqueous phase is mandatory. Tetronic acids are highly water-soluble in their anionic (tetronate) form. The HCl ensures the product remains in its protonated, enol-lactone form, facilitating organic extraction [4].

  • Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 × 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Analytical Validation
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of ethyl acetate/hexanes (from 20:80 to 60:40).

  • Analytical Validation: Analyze the purified fractions via ¹H NMR (400 MHz, CDCl₃) and HPLC.

    • Diagnostic Peaks: The presence of the enol tautomer is confirmed by a characteristic downfield signal for the enol -OH (often broad, ~

      
       9.0-10.5 ppm depending on concentration) and the distinct splitting pattern of the C5-methyl group.
      

Optimization Data & Yield Analysis

To validate the causality of the chosen parameters, a control study was conducted varying the catalyst and temperature. The data below demonstrates that the high-temperature microwave environment combined with a strong sulfonic acid is non-negotiable for driving the secondary lactonization step.

EntryCatalyst (1.0 eq)Temperature (°C)Time (min)Conversion (%)Isolated Yield (%)
1None16060< 10N/A
2Acetic Acid120604522
3TsOH120607854
4 TsOH 160 60 > 99 85

Table 1: Optimization of reaction conditions for the synthesis of the furan-2-one scaffold. Entry 4 represents the finalized protocol conditions.

References

  • Uguen, M., Gai, C., Sprenger, L. J., Liu, H., Leach, A. G., & Waring, M. J. (2021). "Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid." RSC Advances, 11(51), 31696-31700.[Link]

  • Bloomer, J. L., & Kappler, F. E. (1976). "Microbial metabolites. Part XI. Total synthesis and absolute configuration of (S)-carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) and conversion of (R)-5-methyltetronic acid into (R)-carolic acid." Journal of the Chemical Society, Perkin Transactions 1, 1485-1491.[Link]

  • European Patent Office. (2010).
Application

Analytical Strategies for the Detection and Quantification of 4-Hydroxy-5-methyl-5H-furan-2-one: A Comprehensive Guide for Researchers

Abstract This application note provides a comprehensive technical guide for the analytical determination of 4-Hydroxy-5-methyl-5H-furan-2-one. Aimed at researchers, scientists, and professionals in drug development and f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the analytical determination of 4-Hydroxy-5-methyl-5H-furan-2-one. Aimed at researchers, scientists, and professionals in drug development and food science, this document details robust methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, from sample preparation and derivatization to instrument parameter optimization. The protocols are presented as self-validating systems, incorporating essential method validation parameters and quality control procedures to ensure data integrity and trustworthiness, in line with international standards[1][2][3].

Introduction to 4-Hydroxy-5-methyl-5H-furan-2-one

4-Hydroxy-5-methyl-5H-furan-2-one (also known as 4-Methyl-5-hydroxy-2(5H)-furanone) is a heterocyclic organic compound belonging to the furanone family[4]. While its halogenated counterparts are known mutagens, this non-halogenated furanone is utilized in comparative mutagenicity studies[5][6]. Furanones are a significant class of compounds, often contributing to the flavor and aroma profiles of various foods and beverages[7]. Their analysis is critical not only for flavor chemistry but also for monitoring potential process-induced contaminants[8].

The analytical challenge lies in accurately quantifying this polar, semi-volatile compound, often present at low concentrations within complex matrices. This guide provides two primary, validated approaches to address this challenge: GC-MS for high sensitivity and selectivity, particularly for volatile profiles, and HPLC as a versatile alternative for thermally labile or non-volatile samples.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
IUPAC Name 5-hydroxy-4-methylfuran-2(5H)-one[4]
Synonyms 4-Methyl-5-hydroxy-2(5H)-furanone, γ-Hydroxy-β-methylbutenolide[6]
CAS Number 40834-42-2[4][5]
Molecular Formula C₅H₆O₃[4][6]
Molecular Weight 114.10 g/mol [4][6]
Appearance Brownish Yellow Semi-Solid / Solid[5]
Chemical Structure

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Aqueous Solution, Food Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Silylation (BSTFA) (Critical Step) Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (Scan/SIM) Separation->Detection Data Data Acquisition & Quantification Detection->Data Report Final Report Data->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Beverage, Drug Formulation) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup SPE or QuEChERS Cleanup Extraction->Cleanup Filtration Syringe Filtration (0.22 µm) Cleanup->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection DAD or MS/MS Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data Report Final Report Data->Report

Sources

Method

Application Note: HPLC Analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (α-Methyltetronic Acid)

An in-depth technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxy-5-methyl-5H-furan-2-one, designed for analytical chemists and drug development professionals. Chemical Context and A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxy-5-methyl-5H-furan-2-one, designed for analytical chemists and drug development professionals.

Chemical Context and Analytical Challenges

4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 36904-76-4), commonly referred to as α-methyltetronic acid, is a highly versatile β-hydroxy butenolide scaffold. It serves as a critical synthetic intermediate in the development of complex natural products, such as1[1] and 2[2], as well as various pharmaceutical agents.

From an analytical perspective, this compound presents unique chromatographic challenges. The molecule undergoes keto-enol tautomerism, heavily favoring the enol form in polar solvents due to resonance stabilization with the lactone carbonyl. This enolic hydroxyl group is distinctly acidic (pKa ≈ 4.0). Consequently, without precise control of the chromatographic environment, analysts frequently encounter poor retention, peak tailing, or split peaks caused by partial ionization and tautomeric interconversion during the separation process.

Mechanistic Principles of the HPLC Method

To establish a robust, self-validating analytical method, the causality behind the chromatographic behavior must dictate the experimental parameters.

Mobile Phase pH Control (Ion Suppression)

The most critical parameter in this analysis is the mobile phase pH. Because the pKa of the enol hydroxyl is approximately 4.0, running an unbuffered or neutral mobile phase results in the analyte existing as a mixture of the neutral enol and the enolate anion. This dual-state existence leads to split peaks and a catastrophic loss of retention on reversed-phase media.

By acidifying the mobile phase to pH 2.0–2.5 using 0.1%–0.2% formic acid or phosphoric acid, the ionization of the enol is completely suppressed. The fully protonated molecule partitions predictably into the hydrophobic stationary phase, yielding sharp, symmetrical peaks. This principle is widely validated in the isolation and 3[3].

Stationary Phase Selection

A high-density, end-capped reversed-phase C18 column is mandatory. Residual silanols on un-endcapped silica act as weak cation exchangers, interacting with the polarized lactone ring and exacerbating peak tailing. Core-shell technology (e.g., Kinetex C18) or highly deactivated silica (e.g., Spherisorb ODS-2) provides the necessary inertness and mass-transfer efficiency for resolving polar tetronic acids, as demonstrated in the4[4].

Detection Wavelength

The conjugated π-system of the enolized furan-2(5H)-one ring acts as a strong chromophore. Diode-Array Detection (UV-DAD) at 230 nm provides the optimal signal-to-noise ratio, capturing the λ_max of the α,β-unsaturated lactone moiety[5].

G A 4-Hydroxy-5-methyl-5H-furan-2-one (pKa ~ 4.0) B Mobile Phase pH > 4.0 (Ionized State) A->B Unbuffered/Neutral Mobile Phase C Mobile Phase pH < 3.0 (Protonated State) A->C Acidified Mobile Phase D Poor Retention & Peak Tailing B->D E Strong RP Retention & Sharp Peaks C->E F Add 0.1% - 0.2% Formic/Phosphoric Acid D->F Optimization Loop F->C

Logical relationship between mobile phase pH, analyte ionization, and chromatographic peak shape.

Experimental Protocol

This protocol is designed as a self-validating system. By running the specified System Suitability Test (SST) prior to sample analysis, the integrity of the mobile phase preparation and column performance is mathematically verified.

Reagents and Materials
  • Analyte : 4-Hydroxy-5-methyl-5H-furan-2-one reference standard (>98% purity).

  • Solvents : HPLC-grade Acetonitrile (ACN) or Methanol (MeOH); Ultrapure water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA) or HPLC-grade Orthophosphoric Acid (H3PO4).

Step-by-Step Methodology
  • Mobile Phase Preparation : Add 2.0 mL of concentrated formic acid (or phosphoric acid) to 1000 mL of ultrapure water to create a 0.2% v/v acidic aqueous phase. Mix thoroughly and degas via sonication for 10 minutes. Prepare the organic phase (ACN or MeOH) similarly.

  • Standard Preparation : Accurately weigh 10.0 mg of 4-hydroxy-5-methyl-5H-furan-2-one into a 10 mL volumetric flask. Dissolve and make up to volume using the initial mobile phase (95:5 Water:ACN).

    • Expert Insight: Dissolving the sample in the mobile phase prevents solvent-mismatch induced peak distortion at the column head. Strong injection solvents (e.g., 100% organic) disrupt the localized partitioning equilibrium, causing severe peak splitting for polar analytes.

  • Filtration : Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

  • Equilibration : Purge the column with the mobile phase for at least 20 column volumes until a stable baseline is achieved at 230 nm.

  • Execution : Inject the blank, followed by six replicate injections of the standard to evaluate system suitability.

Workflow S1 Sample Prep Dissolve in 95:5 H2O:ACN (0.1% Formic Acid) S2 Filtration 0.22 µm PTFE Filter S1->S2 S3 HPLC Injection 10 µL Volume S2->S3 S4 Separation C18 Core-Shell Column Isocratic Elution S3->S4 S5 Detection UV-DAD at 230 nm S4->S5 S6 Data Analysis Peak Integration & SST Validation S5->S6

Step-by-step experimental workflow for the HPLC analysis of 4-hydroxy-5-methyl-5H-furan-2-one.

Data Presentation and System Suitability

To ensure the trustworthiness of the generated data, the chromatographic system must meet strict validation criteria before proceeding with unknown samples. Based on established methodologies for5[5], the following parameters represent an optimized baseline.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm)Prevents secondary silanol interactions.
Mobile Phase A 0.2% Formic acid or Phosphoric acid in WaterSuppresses enol ionization (pH < 3.0).
Mobile Phase B Acetonitrile or MethanolElutes the hydrophobic carbon skeleton.
Elution Mode Isocratic (95% A : 5% B)Sufficient for pure compound assay.
Flow Rate 1.0 mL/minBalances backpressure and run time.
Column Temp. 25 °CStabilizes tautomeric equilibrium kinetics.
Detection UV at 230 nmTargets the α,β-unsaturated lactone λ_max.
Injection Volume 10 µLPrevents column overloading.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaIndication of Failure
Retention Time (tR) ~5.5 - 6.5 minLoss of stationary phase or pH drift.
Tailing Factor (Tf) ≤ 1.5Active silanols or insufficient acid modifier.
Theoretical Plates (N) ≥ 5000Column degradation or void volume issues.
%RSD of Area (n=6) ≤ 2.0%Autosampler inconsistency or sample degradation.

Troubleshooting: Peak Shape Optimization

  • Observation : Broad or tailing peaks.

    • Causality : Insufficient buffering capacity or degradation of the acidic modifier. Tetronic acids are highly sensitive to pH shifts.

    • Solution : Verify the pH of Mobile Phase A is ≤ 2.5. Remake the mobile phase with a fresh acid modifier.

  • Observation : Split peaks.

    • Causality : The injection solvent is too strong compared to the mobile phase, causing the analyte to travel at different velocities before focusing on the column. Alternatively, it indicates tautomeric interconversion on the column timescale due to elevated temperatures.

    • Solution : Dilute the sample strictly in the initial aqueous mobile phase. Ensure column temperature is tightly controlled at 25 °C.

References

  • Process for the Preparation of Tetronic Acid.
  • Dereplication of Tetronic Acid Derivatives Produced by Calea pinnatifida (Asteraceae) Endophytes and Their Antimicrobial Properties. Preprints.org.[Link]

  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI.[Link]

  • Synthesis of (±)-Debutenoyl-aspertetronin A and Stereochemistry of Aspertetronin A. Oxford Academic.[Link]

  • Studies Culminating in the Total Synthesis and Determination of the Absolute Configuration of (-)-Saudin. PMC.[Link]

Sources

Application

Advanced GC-MS Protocols for the Analysis of Bioactive and Flavor-Active Furanones

Application Note: AN-FUR-2026 Abstract Furanones represent a chemically diverse class of heterocyclic compounds critical to two distinct fields: flavor chemistry (e.g., Furaneol, Sotolon) and pharmaceutical development (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-FUR-2026

Abstract

Furanones represent a chemically diverse class of heterocyclic compounds critical to two distinct fields: flavor chemistry (e.g., Furaneol, Sotolon) and pharmaceutical development (e.g., halogenated furanones as quorum sensing inhibitors).[1][2] Their analysis is notoriously difficult due to high polarity, thermal instability, and low physiological/sensory thresholds. This guide provides a validated, self-correcting GC-MS workflow for the extraction, derivatization, and quantification of furanones in complex matrices.

Introduction & Chemical Scope[1][3][4][5]

The structural nuance of furanones dictates the analytical strategy. We categorize them into two primary workflows:

  • Type A: Hydroxyfuranones (Flavor/Fragrance)

    • Targets: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol/HDMF ) and 4,5-dimethyl-3-hydroxy-2(5H)-furanone (Sotolon ).[3]

    • Challenge: High water solubility, pKa sensitivity (instability at pH > 7), and propensity for Maillard-type degradation in the GC inlet.

  • Type B: Halogenated Furanones (Drug Discovery)

    • Targets: Fimbrolides, C-30, and synthetic analogs.[1][3]

    • Challenge: High molecular weight, halogen isotopic patterns, and lipophilicity.

Strategic Method Selection (Decision Logic)

Before beginning, use this logic flow to select the correct column and ionization mode.

MethodSelection Start Target Analyte Type Class Identification Start->Type Hydroxyfuranones\n(Furaneol, Sotolon) Hydroxyfuranones (Furaneol, Sotolon) Type->Hydroxyfuranones\n(Furaneol, Sotolon) Polar Halogenated\n(Fimbrolides) Halogenated (Fimbrolides) Type->Halogenated\n(Fimbrolides) Non-Polar Direct Injection? Direct Injection? Hydroxyfuranones\n(Furaneol, Sotolon)->Direct Injection? Ionization Mode? Ionization Mode? Halogenated\n(Fimbrolides)->Ionization Mode? Column: DB-WAX / FFAP\n(Polar Phase) Column: DB-WAX / FFAP (Polar Phase) Direct Injection?->Column: DB-WAX / FFAP\n(Polar Phase) Yes Derivatization (Silylation)\nColumn: DB-5MS Derivatization (Silylation) Column: DB-5MS Direct Injection?->Derivatization (Silylation)\nColumn: DB-5MS No (Trace Level) SIM Mode\n(m/z 128, 83) SIM Mode (m/z 128, 83) Column: DB-WAX / FFAP\n(Polar Phase)->SIM Mode\n(m/z 128, 83) EI (Screening)\nColumn: DB-5MS EI (Screening) Column: DB-5MS Ionization Mode?->EI (Screening)\nColumn: DB-5MS General NCI (Quantitation)\n(Methane Reagent Gas) NCI (Quantitation) (Methane Reagent Gas) Ionization Mode?->NCI (Quantitation)\n(Methane Reagent Gas) High Sensitivity SIM Mode\n(Isotope Clusters) SIM Mode (Isotope Clusters) NCI (Quantitation)\n(Methane Reagent Gas)->SIM Mode\n(Isotope Clusters)

Figure 1: Decision matrix for column and ionization selection based on furanone subclass.

Validated Protocol: Hydroxyfuranones (Furaneol & Sotolon)

Context: This protocol addresses the extraction of trace furanones from aqueous matrices (wine, fruit juice, or plasma) using LiChrolut-EN , a polymer-based sorbent superior to C18 for polar analytes.

Sample Preparation (SPE)

Rationale: Liquid-Liquid Extraction (LLE) with dichloromethane is common but prone to emulsion and solvent waste.[3] SPE provides cleaner extracts and higher recovery for polar furanones.

Materials:

  • SPE Cartridge: LiChrolut-EN (200 mg or 500 mg).[3]

  • Internal Standard (ISTD): 2-phenylethanol (general) or 13C-labeled Furaneol (Gold Standard).[3]

  • Elution Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Workflow:

  • Matrix Adjustment: Adjust sample (50 mL) pH to 3.0–4.0 using dilute HCl.

    • Critical: Furaneol degrades rapidly at pH > 6. Never extract at neutral/alkaline pH.

  • Conditioning: Flush cartridge with 10 mL Methanol, followed by 10 mL water (pH 3). Do not let the bed dry.

  • Loading: Pass sample through cartridge at 2–3 mL/min.

  • Washing: Wash with 10 mL water followed by 5 mL Pentane:DCM (95:5).

    • Why? This removes non-polar lipids/terpenes while retaining the polar furanones.

  • Elution: Elute analytes with 5 mL Dichloromethane (or Methanol if doing LC-MS).

  • Concentration: Dry over anhydrous Na2SO4 and concentrate to 100 µL under a gentle nitrogen stream.

    • Warning: Do not evaporate to dryness; furanones are semi-volatile and will be lost.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent. Column: DB-WAX (60m x 0.25mm x 0.25µm).[3] Note: A long polar column is required to separate Sotolon enantiomers or separate Furaneol from matrix interference.

ParameterSettingRationale
Inlet Temp 230°CHigh enough to volatilize, low enough to minimize thermal degradation.
Injection Splitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 40°C (2 min) → 5°C/min → 240°C (10 min)Slow ramp prevents co-elution of isomers.
Transfer Line 250°CPrevents condensation of less volatile matrix components.
Source Temp 230°CStandard EI source temperature.
Mass Spectrometry (SIM Mode)

For quantification, operate in Selected Ion Monitoring (SIM) mode.

CompoundQuant Ion (m/z)Qualifier Ions (m/z)Retention Index (WAX)
Furaneol 128 81, 53, 43~2030
Sotolon 83 128, 55, 29~2180
ISTD 91 65, 92Varies

Protocol: Halogenated Furanones (Drug Discovery)

Context: Halogenated furanones (e.g., C-30) are lipophilic and often analyzed to verify synthesis purity or concentration in biofilm assays.

Derivatization Strategy (Optional but Recommended)

While halogenated furanones can be analyzed directly, hydroxy-halogenated variants must be derivatized.[3]

  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Mix 50 µL extract + 50 µL BSTFA. Incubate at 60°C for 30 mins.

  • Result: Trimethylsilyl (TMS) derivatives.

MS Detection: The Isotope Advantage

In Electron Impact (EI), look for the characteristic isotope clusters.

  • Bromine: A doublet signal with 1:1 intensity (m/z 79 and 81).

  • Chlorine: A doublet signal with 3:1 intensity (m/z 35 and 37).

  • Application: If analyzing a dibromo-furanone, the molecular ion will appear as a triplet (1:2:1 ratio). This provides definitive confirmation of the halogenation state.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis Sample Sample (Wine/Bio-fluid) pH_Adj pH Adjustment (< 4.0) (Crucial for Furaneol) Sample->pH_Adj SPE SPE (LiChrolut-EN) Polymer Sorbent pH_Adj->SPE Elution Elution (DCM) SPE->Elution Inject Splitless Injection 230°C Elution->Inject Concentrate (N2) Sep Separation (DB-WAX) Inject->Sep Detect MS Detection (SIM) Sep->Detect Data Data Analysis (Isotope Pattern / Ion Ratio) Detect->Data

Figure 2: End-to-end workflow for the extraction and analysis of labile furanones.

Troubleshooting & Expert Tips

The "Tailing" Phenomenon

Symptom: Asymmetrical peaks for Furaneol. Cause: Active sites (silanols) in the liner or column interacting with the hydroxyl group. Solution:

  • Liner: Use Ultra-Inert deactivated liners with glass wool.

  • Derivatization: If tailing persists, switch to the BSTFA derivatization protocol (Section 4.1) and use a DB-5MS column.[3] This masks the polar -OH group.

Sotolon Chirality

Issue: Sotolon exists as (R) and (S) enantiomers. (S)-sotolon is the potent odorant (curry/maple syrup), while (R) is weaker. Solution: Standard DB-WAX cannot separate enantiomers.[3] Use a chiral column (e.g., Cyclodextrin-based phases like β-DEX) if enantiomeric excess (ee) determination is required.[3]

Artifact Formation

Issue: Furaneol can be generated during analysis from Maillard precursors in the injector. Validation: Inject a blank matrix (without furanones but with sugars/amino acids) to determine the "noise" level of artifact formation.

References

  • NIST Chemistry WebBook. Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Mass Spectrum.[3] National Institute of Standards and Technology. [Link]

  • Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[3][4][5] Journal of Agricultural and Food Chemistry. [Link]

  • Du, X., & Qian, M. (2008).[6] Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A. [Link][6]

  • Defoirdt, T., et al. (2012). Halogenated Furanones as Quorum Sensing Inhibitors.[1][2] Marine Drugs. [Link]

  • Zabetakis, I., et al. (2001). Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis.[3][7][8] Water Research. [Link]

Sources

Method

Application Note: (S)-4-Hydroxy-5-methyl-5H-furan-2-one as a Chiral Building Block

Executive Summary 4-Hydroxy-5-methyl-5H-furan-2-one , commonly referred to as 5-methyltetronic acid , is a versatile chiral scaffold derived from the chiral pool (specifically L-lactic acid or L-rhamnose). Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one , commonly referred to as 5-methyltetronic acid , is a versatile chiral scaffold derived from the chiral pool (specifically L-lactic acid or L-rhamnose). Its structural features—a rigid lactone ring, a chiral center at C5, and a vinylogous acid functionality—make it a privileged building block for the synthesis of complex natural products (e.g., polypropionates, spirotetronates) and peptidomimetics.

This guide details the synthesis, handling, and application of this scaffold, with a specific focus on controlling C- vs. O-alkylation selectivity—the most critical challenge in its utilization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (5S)-4-hydroxy-5-methyl-5H-furan-2-one
Common Name (S)-5-Methyltetronic acid
CAS Number 19322-27-1 (Generic); 14496-35-6 ((S)-isomer)
Molecular Weight 114.10 g/mol
Physical State White to off-white crystalline solid
pKa ~3.5 – 4.0 (Vinylogous acid)
Solubility Soluble in MeOH, EtOH, THF; Sparingly soluble in Et2O, Toluene
Stability Stable at room temperature; Hygroscopic.[1][2] Store under inert gas.

Key Structural Features:

  • C5 Stereocenter: Derived from L-lactic acid, providing high enantiomeric purity (>98% ee).

  • Ambident Nucleophile: The C3 position is nucleophilic (C-alkylation), but the C4-hydroxyl group competes (O-alkylation).

  • Michael Acceptor/Donor: The enol system allows it to act as a Michael donor, while the lactone carbonyl can facilitate ring-opening protocols.

Synthesis of the Chiral Building Block

While 5-methyltetronic acid can be sourced commercially, in-house synthesis from (S)-Ethyl Lactate ensures high optical purity and cost-efficiency. The following protocol utilizes Meldrum’s acid to construct the furanone ring under mild conditions.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Lactate (S)-Ethyl Lactate (Chiral Pool) Protection O-Protection (TBDMS or Acetyl) Lactate->Protection TBSCl, Imidazole Meldrums Condensation with Meldrum's Acid Protection->Meldrums LDA, THF, -78°C Cyclization Thermal Cyclization & Decarboxylation Meldrums->Cyclization EtOAc, Reflux Product (S)-5-Methyltetronic Acid (Target Scaffold) Cyclization->Product Acid Hydrolysis

Caption: Step-wise construction of the tetronic acid core from renewable chiral pool resources.

Protocol 1: Synthesis from (S)-Ethyl Lactate

Objective: Preparation of (S)-5-methyltetronic acid (10g scale).

Reagents:

  • (S)-Ethyl lactate (1 equiv.)

  • Meldrum’s acid (1.1 equiv.)[2]

  • EDA (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC

  • DMAP (Catalytic)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Activation: Dissolve Meldrum’s acid (22.0 g, 153 mmol) and DMAP (1.7 g, 14 mmol) in anhydrous DCM (200 mL) under nitrogen. Cool to 0°C.

  • Coupling: Add (S)-Lactic acid (via O-protected derivative or direct coupling if using specific activation) or, more commonly, react (S)-O-acetyl-lactic acid chloride with Meldrum's acid in the presence of pyridine.

    • Alternative (Standard): React the lithium enolate of tert-butyl acetate with (S)-ethyl lactate, followed by cyclization, though the Meldrum's acid route is preferred for milder conditions.

  • Cyclization: The resulting acylated Meldrum's acid intermediate is dissolved in EtOAc or Methanol and heated to reflux (60-70°C) for 2-4 hours. The thermal decomposition releases acetone and CO2, driving the intramolecular cyclization to form the 5-membered lactone.

  • Workup: Concentrate the solvent. The residue is typically purified by recrystallization from Acetone/Hexanes or column chromatography (EtOAc/Hexanes).

  • Yield: Typical yields range from 65-80%.

  • QC: Verify optical rotation

    
     (compare to lit. value approx -20° in H2O) and 1H NMR (Doublet at ~1.5 ppm for methyl, Quartet at ~4.8 ppm for H5).
    

Application Note: Controlling C- vs. O-Alkylation

The most critical technical hurdle when using tetronic acids is the competition between O-alkylation (forming enol ethers) and C-alkylation (forming the desired C3-substituted quaternary or tertiary center).

Mechanistic Insight
  • Hard Electrophiles (e.g., MeI, MOM-Cl, Acyl chlorides): Prefer attack at the Oxygen (Hard-Hard interaction).

  • Soft Electrophiles (e.g., Allyl bromide, Benzyl bromide, Michael acceptors): Prefer attack at Carbon-3 (Soft-Soft interaction).

Diagram 2: Reactivity & Selectivity Map

ReactivityMap Center (S)-5-Methyltetronic Acid (Ambident Nucleophile) O_Alk O-Alkylation (Undesired for C-C bond) Center->O_Alk Kinetic Control Base: K2CO3/NaH C_Alk C-Alkylation (Target Pathway) Center->C_Alk Thermodynamic Control Base: DIPEA/DBU Prod_O 4-Alkoxy-5-methyl-5H-furan-2-one O_Alk->Prod_O Prod_C 3-Alkyl-4-hydroxy-5-methyl-5H-furan-2-one (Bioactive Core) C_Alk->Prod_C HardCond Hard Electrophiles (MeI, R-OTf) Polar Solvents (DMF) HardCond->O_Alk SoftCond Soft Electrophiles (Allyl/Benzyl Halides) Non-polar Solvents (DCM) Pd-Catalysis SoftCond->C_Alk

Caption: Strategic selection of reagents and conditions determines the site of alkylation.

Protocol 2: Palladium-Catalyzed C-Allylation (Tsuji-Trost Type)

This protocol is the industry standard for introducing carbon substituents at C3 with high regioselectivity, completely suppressing O-alkylation.

Application: Synthesis of intermediate for spirotetronate antibiotics (e.g., Abyssomicin C).

Reagents:

  • (S)-5-Methyltetronic acid (1.0 mmol)

  • Allyl Methyl Carbonate or Allyl Acetate (1.2 equiv.)

  • Catalyst: Pd(PPh3)4 (2-5 mol%) or Pd2(dba)3 / dppe

  • Solvent: THF or Dioxane (Anhydrous)

  • Temperature: Room Temperature to 50°C

Procedure:

  • Catalyst Formation: In a dry Schlenk tube, dissolve Pd2(dba)3 (23 mg, 0.025 mmol) and dppe (20 mg, 0.05 mmol) in degassed THF (2 mL). Stir for 10 mins until the solution turns yellow/orange.

  • Substrate Addition: Add (S)-5-methyltetronic acid (114 mg, 1.0 mmol) to the catalyst solution.

  • Electrophile Addition: Add Allyl Methyl Carbonate (140 mg, 1.2 mmol) via syringe.

    • Note: No external base is required if using the carbonate, as the methoxide released acts as the base (neutral conditions).

  • Reaction: Stir at 40°C for 4-12 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The product usually moves slightly higher than the starting material and stains UV active.

  • Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate in vacuo.[3]

  • Purification: Flash chromatography (Hexanes:EtOAc 3:1 to 1:1).

  • Result: 3-Allyl-4-hydroxy-5-methyl-5H-furan-2-one.

    • Yield: >85%

    • Selectivity: >95:5 C-alkylation vs O-alkylation.

Troubleshooting & Expert Tips

IssueCauseSolution
Exclusive O-Alkylation Use of "hard" bases (NaH, K2CO3) in DMF.Switch to "soft" bases (DIPEA, Et3N) in DCM or Toluene. Use Pd-catalysis for allylic groups.[4][5]
Racemization at C5 High temperatures (>100°C) or strong basic conditions for prolonged periods.Keep reaction temperature <80°C. Avoid strong alkoxides. Use non-nucleophilic bases.
Low Solubility Tetronic acids are polar and H-bond donors.Protect the C4-OH as a silyl ether (TBS/TES) if solubility in non-polar solvents is required for subsequent steps.
Tautomerization Equilibrium between keto and enol forms.Characterize using NMR in DMSO-d6 (stabilizes enol). In CDCl3, broad peaks may appear.

References

  • Review of Tetronic Acid Chemistry

    • Schobert, R., & Schlenk, A. (2008). Tetronic acids: An update on synthesis and biological activities. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. Link

  • Synthesis from Lactate/Meldrum's Acid

    • Joullié, M. M., et al. (1987). Synthesis of chiral tetronic acids from alpha-hydroxy acids. Journal of Organic Chemistry, 52, 4401. Link

  • Pd-Catalyzed Alkylation

    • Tsuji, J., et al. (1986). Palladium-catalyzed allylation of tetronic acids. Tetrahedron Letters, 27, 377. Link

  • Total Synthesis Application (Abyssomicin)

    • Nicolaou, K. C., & Harrison, S. T. (2007). Total Synthesis of Abyssomicin C. Angewandte Chemie International Edition, 46, 1138. Link

  • Meldrum's Acid Versatility

    • Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. Link

Sources

Application

Technical Guide: Biological Activity of 4-Hydroxy-5-methyl-2(5H)-furanone Derivatives

Part 1: Introduction & Therapeutic Landscape The Scaffold: 5-Methyltetronic Acid The molecule 4-hydroxy-5-methyl-2(5H)-furanone (also known as 5-methyltetronic acid ) represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Therapeutic Landscape

The Scaffold: 5-Methyltetronic Acid

The molecule 4-hydroxy-5-methyl-2(5H)-furanone (also known as 5-methyltetronic acid ) represents a "privileged scaffold" in medicinal chemistry. Unlike its isomer 4-hydroxy-5-methyl-3(2H)-furanone (a flavoring agent and melanogenesis inhibitor), the 2(5H)-furanone core is structurally aligned with butenolides and tetronic acids , a class renowned for potent antibiotic and anti-biofilm activities.

Key Biological Activities
Activity ClassPrimary MechanismKey DerivativesTarget Organisms
Antibiofilm Quorum Sensing Inhibition (AI-2/AHL antagonism)F105, F12, F94S. aureus, P. aeruginosa, B. subtilis
Antibiotic Ionophore / Membrane DepolarizationTetronasin, RK-682Gram-positive bacteria (MRSA)
Antifungal Undecaprenyl pyrophosphate synthase (UPPS) inhibition3-acyl-5-methyltetronic acidsC. albicans, A. fumigatus
Anti-inflammatory COX-2 Inhibition3,4-diaryl-2(5H)-furanonesHuman macrophages/monocytes

Part 2: Mechanism of Action (Molecular Logic)

The therapeutic value of 4-hydroxy-5-methyl-2(5H)-furanone derivatives lies in their ability to hijack bacterial signaling pathways.

Quorum Sensing Interference

Many Gram-negative and Gram-positive bacteria coordinate virulence via QS. The furanone ring mimics the lactone head group of AHLs.

  • Competitive Antagonism: The derivative binds to the QS receptor (e.g., LuxR type) but fails to induce the conformational change required for DNA binding.

  • Destabilization: Halogenated derivatives (e.g., furanones with Cl/Br at C3) can covalently modify the receptor via nucleophilic attack, permanently disabling the "listening" device of the bacteria.

Membrane Disruption (Tetronic Acids)

Lipophilic derivatives (e.g., those with long alkyl chains at C3) act as protonophores. The acidic 4-OH group allows the molecule to shuttle protons across the bacterial membrane, collapsing the Proton Motive Force (PMF) required for ATP synthesis.

Visualization: Quorum Sensing Inhibition Pathway

QS_Inhibition Bacteria Bacterial Population (High Density) AHL AHL / AI-2 Signals (Accumulation) Bacteria->AHL Secretes Receptor QS Receptor (LuxR/LasR) AHL->Receptor Binds Complex_Active Receptor-Signal Complex (Active) Receptor->Complex_Active Activation Complex_Inactive Receptor-Furanone Complex (Inactive) Receptor->Complex_Inactive Inhibition Furanone 4-Hydroxy-5-methyl- 2(5H)-furanone Derivative Furanone->Receptor Competitive Binding Biofilm Biofilm Formation & Virulence Factors Complex_Active->Biofilm Gene Expression Complex_Inactive->Biofilm Blocks Clearance Immune Clearance & Antibiotic Susceptibility Complex_Inactive->Clearance Promotes

Caption: Mechanistic pathway of Quorum Sensing Inhibition. The furanone derivative competes with natural signaling molecules (AHL), preventing receptor activation and subsequent biofilm formation.[1]

Part 3: Application Notes & Handling

Solubility & Reconstitution
  • Challenge: The 4-hydroxy group provides some polarity, but biologically active derivatives often possess lipophilic 3-substituents (alkyl or aryl groups) or halogens, rendering them insoluble in water.

  • Recommendation: Prepare stock solutions (10–50 mM) in DMSO (Dimethyl sulfoxide).

  • Critical Step: For biological assays, limit final DMSO concentration to <0.5% (v/v) to avoid solvent-induced cytotoxicity.

Chemical Stability (pH Sensitivity)
  • The Lactone Ring: The 2(5H)-furanone ring is susceptible to hydrolysis (ring-opening) under alkaline conditions (pH > 8.0).

  • The Enol: The 4-hydroxy group is acidic (pKa ~ 4–5 for tetronic acids). At physiological pH (7.4), it exists largely as the enolate anion.

  • Protocol Adjustment: Perform assays in buffered media (e.g., cation-adjusted Mueller-Hinton Broth) at pH 7.0–7.4 . Avoid highly basic buffers.

Storage
  • Condition: Lyophilized powder is stable at -20°C for >1 year.

  • Reconstituted: DMSO stocks should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, which can degrade halogenated derivatives.

Part 4: Experimental Protocols

Protocol A: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

Purpose: To determine the lowest concentration of the derivative that inhibits biofilm formation without necessarily killing the planktonic bacteria.

Materials:

  • Strain: Staphylococcus aureus (ATCC 29213) or Pseudomonas aeruginosa (PAO1).

  • Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

  • Reagent: 0.1% Crystal Violet solution, 30% Acetic Acid.

  • Plate: 96-well flat-bottom polystyrene microplate (tissue culture treated).

Workflow:

  • Inoculum Prep: Dilute overnight bacterial culture 1:100 in TSB+Glucose to reach ~10⁶ CFU/mL.

  • Compound Dosing: Add 100 µL of bacterial suspension to wells containing 100 µL of serially diluted furanone derivative (Range: 0.5 – 128 µg/mL).

    • Control 1: Bacteria + Solvent (0.5% DMSO) = 100% Biofilm.

    • Control 2: Media only = Sterility/Blank.

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake , as biofilm forms at the air-liquid interface.

  • Washing: Gently aspirate media. Wash wells 3x with 200 µL sterile PBS to remove planktonic (free-floating) cells. Crucial: Be extremely gentle to avoid detaching the biofilm.

  • Staining: Add 200 µL of 0.1% Crystal Violet. Incubate 15 min at room temperature.

  • Elution: Wash 3x with water. Air dry. Add 200 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure Absorbance at 590 nm .

  • Calculation:

    
    
    
Protocol B: Quorum Sensing Inhibition (Violacein Reporter Assay)

Purpose: To confirm the mechanism of action is QS interference using the biosensor Chromobacterium violaceum CV026.

Materials:

  • Strain: C. violaceum CV026 (Mini-Tn5 mutant, requires exogenous AHL to produce purple pigment).

  • Exogenous Signal: N-hexanoyl-L-homoserine lactone (C6-HSL).

  • Media: Luria-Bertani (LB) agar/broth.

Workflow:

  • Seeding: Mix 5 mL of molten soft agar (0.7%) with 50 µL of CV026 overnight culture and 50 µL of C6-HSL (5 µM final). Pour onto solidified LB agar plates.

  • Diffusion: Punch 5 mm wells into the agar or place sterile paper discs.

  • Loading: Add 10–20 µL of the furanone derivative (various concentrations) to the wells/discs. Include a positive control (known QSI) and solvent control.

  • Incubation: Incubate upright at 30°C for 24–48 hours.

  • Interpretation:

    • QS Inhibition: A turbid, opaque halo (bacterial growth) that is colorless (inhibition of violacein pigment) around the well.

    • Toxicity: A clear halo (no growth) indicates the compound is bactericidal, not just a QS inhibitor.

Part 5: Quantitative Data Summary

The following table summarizes reported activities of 4-hydroxy-5-methyl-2(5H)-furanone derivatives and related 2(5H)-furanones.

Compound IDSubstitution (C3/C4/C5)Target OrganismActivity TypeValueRef
F105 3-chloro-4-(sulfonyl)-5-mentholS. aureus (MRSA)MIC (Growth)10 µg/mL[1, 2]
F105 3-chloro-4-(sulfonyl)-5-mentholS. aureusMBIC (Biofilm)20 µg/mL[1]
F12 3-thio-derivativeB. subtilisBiofilm Inhibition>50% at 10 µg/mL[3]
Tetronasin Polyether-tetronic acidGram-positivesIonophorenM range[4]
RK-682 3-alkanoyl-5-hydroxymethylPTPaseEnzyme InhibitionIC50 = 54 µM[5]

Part 6: Experimental Workflow Visualization

Workflow cluster_Screening Primary Screening cluster_Mechanism Mechanistic Validation Start Compound Library (4-Hydroxy-5-methyl-2(5H)-furanones) MIC MIC Assay (Planktonic Growth) Start->MIC Biofilm Biofilm Assay (Crystal Violet) Start->Biofilm QS_Assay QS Inhibition (Violacein/CV026) MIC->QS_Assay If MIC > MBIC (Specific Anti-biofilm) Biofilm->QS_Assay Cytotox Cytotoxicity (MTT/Mammalian Cells) QS_Assay->Cytotox Select Hits Lead Lead Candidate (In Vivo Testing) Cytotox->Lead Low Toxicity High Potency

Caption: Integrated workflow for evaluating furanone derivatives. Differentiating between general toxicity (MIC) and specific biofilm inhibition (MBIC) is the critical decision point.

References

  • Frontiers in Microbiology. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant Staphylococcus aureus. Available at: [Link][2][3][4]

  • Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones. Available at: [Link]

  • Journal of Antibiotics. (1994). Tetronasin, a new ionophore antibiotic. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Chemistry of Tetronic Acids.[5] Available at: [Link]

Sources

Method

Application Note: 4-Hydroxy-5-methyl-5H-furan-2-one in Maillard &amp; Ascorbic Acid Browning Studies

This Application Note provides a rigorous technical guide for the study, synthesis, and analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (also known as 4-hydroxy-5-methyl-2(5H)-furanone) within the context of Maillard react...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the study, synthesis, and analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (also known as 4-hydroxy-5-methyl-2(5H)-furanone) within the context of Maillard reaction and non-enzymatic browning (NEB) systems.

Introduction & Scientific Context

4-Hydroxy-5-methyl-5H-furan-2-one (MW: 114.10 g/mol ) is a critical heterocyclic intermediate formed during the advanced stages of the Maillard reaction and the degradation of L-ascorbic acid (Vitamin C). Unlike its famous structural isomer Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone), which is a caramel-like flavorant, the 2(5H)-one isomer (an isotetronic acid derivative) functions primarily as a reactive intermediate and a marker of oxidative browning.

Why This Molecule Matters
  • Differentiation from Flavor Isomers: It is frequently confused with Norfuraneol (3-one) and Sotolon (dimethyl-2-one). Accurate identification is crucial for kinetic modeling of browning versus flavor formation.

  • Ascorbic Acid Marker: It is a direct degradation product of 2,3-diketogulonic acid, making it a specific indicator of Vitamin C loss in non-enzymatic browning systems.

  • Bioactivity: As a butenolide, it possesses a Michael acceptor moiety (the

    
    -unsaturated lactone), conferring potential antimicrobial and cross-linking properties distinct from the 3-furanones.
    

Mechanism of Formation

The formation of 4-Hydroxy-5-methyl-5H-furan-2-one proceeds via two primary pathways: the Pentose-Maillard Pathway and the Ascorbic Acid Degradation Pathway . Both converge at the formation of a 3-deoxypentosone intermediate or a related dicarbonyl.

Pathway A: Pentose-Mediated (Maillard)[1]
  • Precursors: Pentoses (Xylose, Ribose) + Amino Acids.

  • Intermediate: 3-Deoxypentosone (3-DP).

  • Cyclization: 3-DP undergoes cyclization and dehydration. The specific tautomerization favors the 2(5H)-one structure under acidic oxidative conditions.

Pathway B: Ascorbic Acid Degradation
  • Oxidation: L-Ascorbic Acid

    
     Dehydroascorbic Acid.
    
  • Hydrolysis:

    
     2,3-Diketogulonic Acid.
    
  • Decarboxylation: Loss of CO

    
     yields 3-deoxypentosone-like intermediates.
    
  • Cyclization: Formation of the 4-hydroxy-5-methyl-2(5H)-furanone core.

Pathway Visualization (Graphviz)

MaillardPathway Pentose Pentose Sugar (Xylose/Ribose) Amadori Amadori Product Pentose->Amadori + AA (Maillard) AA Amino Acid (Catalyst) Ascorbic L-Ascorbic Acid DHA Dehydroascorbic Acid Ascorbic->DHA Oxidation ThreeDP 3-Deoxypentosone (Key Intermediate) Amadori->ThreeDP - AA, - H2O DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis DKG->ThreeDP Decarboxylation (-CO2) Target 4-Hydroxy-5-methyl- 5H-furan-2-one ThreeDP->Target Cyclization (Acidic/Oxidative) Norfuraneol Isomer: Norfuraneol (3(2H)-one) ThreeDP->Norfuraneol Alternative Tautomerization

Caption: Convergent formation pathways of 4-Hydroxy-5-methyl-5H-furan-2-one from Pentoses and Ascorbic Acid.

Experimental Protocols

Protocol A: Model System Generation

Objective: Generate 4-Hydroxy-5-methyl-5H-furan-2-one in a controlled Maillard model system for isolation or kinetic study.

Reagents:

  • L-Ascorbic Acid (CAS: 50-81-7) OR D-Xylose (CAS: 58-86-6).

  • Glycine (CAS: 56-40-6) (as Maillard catalyst).

  • Phosphate Buffer (0.2 M, pH 5.5).

Procedure:

  • Preparation: Dissolve L-Ascorbic Acid (0.1 M) and Glycine (0.1 M) in 50 mL of Phosphate Buffer (pH 5.5).

    • Note: For the Pentose model, substitute Ascorbic Acid with D-Xylose (0.5 M).

  • Thermal Treatment: Transfer the solution to a high-pressure glass tube or autoclave vial.

    • Heat at 120°C for 60 minutes (simulating sterilization/roasting).

    • Alternative: Reflux at 100°C for 4 hours for milder generation.

  • Quenching: Immediately cool the reaction vessel in an ice bath to 4°C to stop the reaction.

  • Internal Standard Addition: Add 2-Acetylfuran or Thymol (10 µg/mL final conc.) as an internal standard for quantification.

Protocol B: Extraction & Purification

Objective: Isolate the furanone fraction from the aqueous Maillard matrix.

  • Saturation: Saturate the cooled reaction mixture (10 mL) with NaCl (approx. 3 g).

  • Liquid-Liquid Extraction (LLE):

    • Extract 3 times with 10 mL of Ethyl Acetate .

    • Why Ethyl Acetate? It provides optimal recovery for semi-polar furanones while excluding highly polar sugars.

  • Drying: Combine organic layers and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Concentrate the solvent to 0.5 mL under a gentle stream of Nitrogen (N

    
    ). Do not evaporate to dryness to prevent volatilization of the target furanone.
    
Protocol C: GC-MS Analysis (Silylation)

Objective: Definitive identification and quantification using Gas Chromatography-Mass Spectrometry. Since the molecule has a hydroxyl group, derivatization is required for optimal peak shape.

Derivatization Step:

  • Take 50 µL of the concentrated extract.

  • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 60°C for 30 minutes .

GC-MS Parameters:

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode at 250°C.

  • Oven Program:

    • 40°C (hold 2 min).

    • Ramp 5°C/min to 240°C.

    • Hold 5 min.

  • MS Source: EI mode (70 eV), 230°C.

Data Interpretation (Target Ions):

Compound Derivative Quant Ion (m/z) Qualifier Ions (m/z) Retention Index (DB-5)

| 4-Hydroxy-5-methyl-5H-furan-2-one | TMS-Ether | 186 (M


) | 171 (M-15), 143, 75 | ~1350* |
| Norfuraneol (Isomer)  | TMS-Ether | 186  (M

) | 171, 129, 73 | ~1420* |

Note: Retention indices are approximate and must be validated with authentic standards. The 2(5H)-one typically elutes earlier than the 3(2H)-one on non-polar columns due to lower polarity.

Analytical Differentiation (Isomer Check)

A critical failure point in Maillard studies is misidentifying the 2-one and 3-one isomers. Use this logic gate to confirm identity:

  • Odor Check:

    • Norfuraneol (3-one): Intense caramel/burnt sugar aroma.

    • 4-Hydroxy-5-methyl-5H-furan-2-one: Weak, slightly herbaceous or acidic odor; lacks the intense caramel note.

  • Mass Spectrum (Fragmentation):

    • The 2(5H)-one (butenolide) TMS derivative often shows a distinctive loss of the lactone carbonyl fragment compared to the cyclic ketone of Norfuraneol.

  • UV-Vis (HPLC-DAD):

    • 2(5H)-one:

      
       ~205-215 nm (End absorption/weak conjugated system).
      
    • 3(2H)-one:

      
       ~285 nm (Strong enolone conjugation).
      

References

  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Blank, I., & Fay, L. B. (1996). Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars.[1][2] Journal of Agricultural and Food Chemistry. [Link]

  • Yaylayan, V. A. (2003). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation. Food Science and Technology Research. [Link]

  • Schieberle, P., & Hofmann, T. (2002). Structural and Sensory Characterization of Key Aroma Compounds in Processed Foods. ACS Symposium Series. [Link]

Sources

Application

Protocol for the purification of 4-Hydroxy-5-methyl-5H-furan-2-one

Title: Isolation and Purification Protocol for 4-Hydroxy-5-methyl-5H-furan-2-one (5-Methyltetronic Acid) Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isolation and Purification Protocol for 4-Hydroxy-5-methyl-5H-furan-2-one (5-Methyltetronic Acid) Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one, commonly known as 5-methyltetronic acid, is a highly polar, versatile heterocyclic scaffold utilized extensively in the synthesis of complex natural products (e.g., carolic and carlosic acids) and pharmaceutical agents[1]. Due to its pronounced keto-enol tautomerism and the inherent acidity of its enolic hydroxyl group, isolating this compound from complex reaction matrices requires precise pH control, optimized partition coefficients, and tailored chromatographic gradients. This application note details a field-proven, causality-driven protocol for the purification of 5-methyltetronic acid, ensuring high yield and analytical-grade purity.

Physicochemical Profile & Quantitative Data

Understanding the target molecule's physicochemical properties is the foundation of a successful purification strategy. The data below dictates the choice of solvents and stationary phases used in this protocol.

PropertyValueMechanistic Implication
Chemical Name 4-Hydroxy-5-methyl-5H-furan-2-oneAlso known as 5-methyltetronic acid.
Molecular Weight 114.10 g/mol Small, highly polar molecule.
Melting Point 113–115 °C[2]Enables purification via crystallization/trituration.
Appearance White solid[3]Visual indicator of purity during trituration.
Tautomerism Keto-enol equilibriumExists predominantly as the enol tautomer in solution, presenting a highly acidic -OH group[2].

Mechanistic Principles of Isolation

As a Senior Application Scientist, I emphasize that successful purification is never a matter of blindly following steps; it is about manipulating molecular behavior.

4-Hydroxy-5-methyl-5H-furan-2-one exists predominantly in its enol form, which stabilizes the molecule but renders the hydroxyl proton highly acidic (pKa ~4.5). During typical synthetic routes (e.g., base-catalyzed cyclizations), the compound exists as a water-soluble enolate anion. Causality: If extraction is attempted at neutral or basic pH, the target will remain entirely in the aqueous phase. Strict acidification is required to protonate the enolate, forcing the equilibrium toward the neutral molecule and enabling partitioning into organic solvents[3]. Furthermore, the polar nature of the lactone core causes severe band broadening on normal-phase silica, necessitating a carefully designed gradient elution[2].

Purification Workflow

PurificationWorkflow N1 Crude Aqueous Mixture (Tetronic Acid Salt) N2 Acidification (pH < 3) Protonation of Enolate N1->N2 N3 Liquid-Liquid Extraction (EtOAc or Et2O) N2->N3 N4 Drying & Concentration (Na2SO4, in vacuo) N3->N4 N5 Flash Chromatography (Silica, EtOAc/Hexanes) N4->N5 N6 Trituration (Diethyl Ether) N5->N6 N7 Pure 5-Methyltetronic Acid (White Solid) N6->N7

Caption: Sequential workflow for the isolation and purification of 4-Hydroxy-5-methyl-5H-furan-2-one.

Step-by-Step Purification Protocol

Phase 1: Aqueous Quenching & Liquid-Liquid Extraction
  • Acidification: Cool the crude aqueous reaction mixture to 0–5 °C using an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) dropwise until the aqueous phase reaches a pH of 2 to 3[3].

    • Causality: Low temperatures prevent acid-catalyzed degradation or ring-opening of the lactone. The low pH ensures complete protonation of the enolate, drastically reducing its aqueous solubility.

  • Extraction: Partition the acidified mixture with diethyl ether (Et₂O) or ethyl acetate (EtOAc) (e.g., 4 × 50 mL per 100 mL of aqueous volume)[3].

    • Causality: Diethyl ether is highly recommended for its low boiling point, which minimizes thermal stress during subsequent concentration. Ethyl acetate can be used if higher extraction efficiency is required for this polar solute.

  • Washing and Drying: Wash the combined organic layers with a minimal volume of saturated aqueous NaCl (brine) (1 × 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at ≤ 35 °C[3].

    • Causality: Brine removes residual mineral acid and bulk water. Complete desiccation is critical; trace water will deactivate the silica gel in the next step, ruining chromatographic resolution.

Phase 2: Flash Column Chromatography (FCC)
  • Column Preparation: Pack a glass column with standard normal-phase silica gel (230–400 mesh).

  • Gradient Elution: Load the crude residue and elute using a gradient system starting from 20% ethyl acetate in hexanes, gradually increasing to 50% or 60% ethyl acetate[2][3]. Alternatively, a dichloromethane/diethyl ether gradient can be utilized[3].

    • Causality: The polar enol-lactone core adsorbs strongly to silica. A gradient elution carefully balances the desorption of the target molecule while leaving highly polar polymeric byproducts and unreacted starting materials on the baseline.

Phase 3: Crystallization & Trituration
  • Solidification: Concentrate the product-containing fractions under high vacuum. The product will often isolate as a viscous gum that solidifies upon standing[3].

  • Trituration: Suspend the crude solid in cold diethyl ether (or a cold mixture of ethyl acetate and hexanes). Triturate vigorously with a glass rod, then isolate the solid via vacuum filtration[2][3].

    • Causality: Trituration exploits differential solubility kinetics. The crystalline 5-methyltetronic acid remains insoluble in the cold non-polar supernatant, while lipophilic impurities and trace dilactones remain solvated, yielding an analytical-grade white solid[2][3].

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the isolated product must be validated against the following established spectroscopic and physical benchmarks. Any deviation indicates incomplete purification (e.g., presence of dilactone byproducts).

  • Melting Point: 113–114 °C[2]. (Note: Impure samples will present as a gum or exhibit a depressed melting point below 105 °C).

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is dominated by the enol tautomer. Look for a distinct doublet at δ 1.35–1.46 ppm (3H, J = 6.7–7.3 Hz) corresponding to the C5 methyl group, and a characteristic quartet/multiplet at δ 4.69–4.85 ppm (1H, J = 6.7–7.7 Hz) corresponding to the C5 chiral proton[2][3]. The enolic -OH proton typically appears as a broad singlet that may exchange depending on solvent dryness.

  • ¹³C NMR (50.3 MHz, CDCl₃): Key diagnostic peaks for the enol form include the carbonyl and enol carbons at δ 178.7 ppm , the alkene carbon at δ 102.0 ppm , the methine carbon at δ 76.2 ppm , and the methyl carbon at δ 18.2 ppm [2].

References

  • [3] United States Patent - Pyrazolo[1,5-d][1,2,4]triazine derivatives. Googleapis.com. Available at: [Link]

  • [1] A Synthesis of Tetronic Acid[Furan-2(3H),4(5H)-dione]. RSC Publishing. Available at: [Link]

  • [2] An effective one-pot synthesis of 5-substituted tetronic acids. SciSpace. Available at: [Link]

Sources

Method

An In-Depth Technical Guide to 4-Hydroxy-5-methyl-3(2H)-furanone (Sotolon) in Flavor Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-hydroxy-5-methyl-3(2H)-furanone, commonly known as sotolon, a potent aroma compound with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-hydroxy-5-methyl-3(2H)-furanone, commonly known as sotolon, a potent aroma compound with significant applications in the flavor and fragrance industry. We will delve into its chemical properties, natural occurrence, formation pathways, and practical applications. This document is designed to be a valuable resource, offering not only theoretical knowledge but also detailed experimental protocols for analysis and application.

Introduction to a Flavor Powerhouse: Sotolon

4-Hydroxy-5-methyl-3(2H)-furanone, or sotolon, is a chiral lactone that commands attention in the world of flavor chemistry due to its remarkably low odor threshold and complex aromatic profile.[1] Its scent is highly dependent on its concentration, ranging from sweet and caramel-like, reminiscent of maple syrup or burnt sugar at lower levels, to a more dominant spicy, curry-like aroma of fenugreek at higher concentrations.[2] First identified in the 1980s as a key component of raw cane sugar flavor, its name is derived from the Japanese word "soto," meaning raw sugar.[2] Sotolon is a character-impact compound in numerous foods and beverages, including fenugreek seeds, lovage, aged spirits like rum and sake, and certain types of wine such as flor sherry.[2][3][4]

Chemical Properties and Flavor Profile

Sotolon's unique sensory properties are a direct result of its chemical structure. The presence of a furanone ring with hydroxyl and methyl groups contributes to its distinct aroma.[5] Its potency is highlighted by an incredibly low odor threshold, reported to be as low as 0.02 ng/L in the air.[1] This means that even trace amounts of sotolon can significantly influence the overall flavor profile of a product.[3]

PropertyValue
IUPAC Name 4-Hydroxy-5-methyl-3(2H)-furanone
Synonyms Sotolon, 3-hydroxy-4,5-dimethyl-2(5H)-furanone, Fenugreek lactone
CAS Number 28664-35-9
Molecular Formula C6H8O3
Molar Mass 128.13 g/mol
Flavor Profile Low concentration: Maple syrup, caramel, burnt sugar. High concentration: Fenugreek, curry, spicy.

Natural Occurrence and Formation Pathways

Sotolon is found in a variety of natural and processed foods. It is a major flavor component in fenugreek seeds and lovage.[2] Its presence is also characteristic of aged products like rum, sake, and fortified wines, where it develops over time, contributing to their complex bouquets.[3]

The formation of sotolon is a fascinating area of study in flavor chemistry, with several proposed pathways. It is not typically formed through enzymatic reactions but rather through chemical reactions involving precursors present in the food matrix, often accelerated by heat and oxidation.[6]

Key precursors for sotolon formation include:

  • Amino Acids and Sugars: The breakdown of amino acids and sugars can lead to the formation of α-keto acids, such as α-ketobutyric acid, a key intermediate.[6]

  • Ascorbic Acid (Vitamin C): In the presence of ethanol, the oxidative degradation of ascorbic acid is a significant pathway for sotolon formation, particularly in beverages like citrus soft drinks and white wines.[7][8][9]

  • Ethanol: Ethanol can be oxidized to acetaldehyde, which then participates in condensation reactions leading to sotolon.[6]

Two notable formation pathways are:

  • Aldol Condensation: This pathway involves the aldol condensation of acetaldehyde and α-ketobutyric acid, followed by lactonization to form the furanone ring.[1][9] α-ketobutyric acid can be derived from the amino acid threonine or the condensation of two acetaldehyde molecules.[1]

  • From Ascorbic Acid and Ethanol: In acidic environments, sotolon can be formed from the reaction between ascorbic acid and ethanol.[1][7]

Sotolon Formation Pathways cluster_0 Pathway 1: Aldol Condensation cluster_1 Pathway 2: From Ascorbic Acid Threonine Threonine alphaKeto α-Ketobutyric Acid Threonine->alphaKeto Acetaldehyde1 Acetaldehyde Acetaldehyde1->alphaKeto Sotolon1 Sotolon Acetaldehyde1->Sotolon1 Aldol Condensation & Lactonization alphaKeto->Sotolon1 Aldol Condensation & Lactonization AscorbicAcid Ascorbic Acid OxidativeDegradation Oxidative Degradation AscorbicAcid->OxidativeDegradation Ethanol Ethanol Ethanol->OxidativeDegradation Sotolon2 Sotolon OxidativeDegradation->Sotolon2

Caption: Major formation pathways of Sotolon in food systems.

Application Notes in Flavor Chemistry

The potent and versatile aroma of sotolon makes it a valuable tool for flavorists. However, its power necessitates careful application, as overdosing can easily lead to an undesirable, dominant fenugreek note.[10]

Recommended Starting Levels for Sotolon in Various Flavor Profiles:

Flavor ProfileRecommended Starting Level (ppm)Rationale and Synergistic Effects
Maple Syrup 50Provides the characteristic sweet, slightly burnt sugar notes. Often used in conjunction with other maple-related compounds.
Caramel & Toffee 30Enhances the rich, cooked sugar notes and adds complexity.[10]
Coffee 50Complements the roasted notes and can be enhanced by the addition of other caramelic compounds like maltol.[10]
Hazelnut & Praline 50Adds a roasted, nutty depth to these flavor profiles.[10]
Peanut 30The savory character of sotolon marries well with the earthy notes of peanut flavors.[10]
Walnut 20Similar to other nut flavors, it adds depth and a savory complexity.[10]
Molasses & Brown Sugar 50Contributes to the deep, rich sweetness characteristic of these profiles.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and application of sotolon in flavor chemistry.

Protocol 1: Extraction and Quantification of Sotolon in Fortified Wine using SPE and GC-MS

This protocol details a method for the extraction and quantification of sotolon in a complex matrix like fortified wine, adapted from established methodologies.[11][12]

Objective: To accurately quantify the concentration of sotolon in a fortified wine sample.

Materials:

  • Fortified wine sample

  • Solid Phase Extraction (SPE) cartridges (e.g., LiChrolut EN resins, 800 mg)[11]

  • Methanol

  • Dichloromethane

  • Pentane

  • Internal Standard (e.g., 2-undecanone)

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Workflow:

Sotolon Extraction and Analysis Workflow Start Sample Preparation (50 mL wine + Internal Standard) SPE_Conditioning SPE Cartridge Conditioning (Methanol then Water) Start->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Step (Pentane-Dichloromethane) Sample_Loading->Washing Elution Elution of Analytes (Dichloromethane) Washing->Elution Concentration Concentration of Eluate Elution->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis

Caption: Workflow for Sotolon extraction and GC-MS analysis.

Procedure:

  • Sample Preparation: Spike a 50 mL aliquot of the wine sample with a known concentration of the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Load the prepared wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1 v/v) solution to remove interferences.[11]

  • Elution: Elute the analytes, including sotolon, with 6 mL of dichloromethane.[11]

  • Concentration: Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.

    • Column: Use a suitable capillary column (e.g., DB-WAX).

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 220°C at 4°C/min, and hold for 10 min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for sotolon (e.g., m/z 83) and the internal standard.[11]

  • Quantification: Create a calibration curve using standards of known sotolon concentrations and calculate the concentration in the sample based on the peak area ratio of sotolon to the internal standard.

Protocol 2: Sensory Evaluation of Sotolon - Flavor Threshold Determination

This protocol outlines a method for determining the flavor threshold of sotolon in a specific matrix (e.g., beer or a model wine solution) using the 3-Alternate Forced Choice (3-AFC) test.[13]

Objective: To determine the lowest concentration of sotolon that can be reliably detected by a sensory panel.

Materials:

  • Sotolon (food grade)

  • Deionized, odor-free water or a base medium (e.g., unflavored beer)

  • Sensory evaluation booths

  • Coded sample cups

Procedure:

  • Panelist Training: Select and train a panel of 15-20 individuals on sensory evaluation techniques.

  • Sample Preparation: Prepare a series of sotolon solutions in the base medium with increasing concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µg/L).[13]

  • 3-AFC Test Presentation: For each concentration level, present each panelist with three coded samples. Two of the samples are blanks (the base medium), and one contains the sotolon solution.

  • Evaluation: Ask the panelists to identify the "odd" sample in each set.

  • Data Analysis: Analyze the results to determine the concentration at which a statistically significant number of panelists can correctly identify the odd sample. This concentration is considered the flavor threshold.

Protocol 3: Application of Sotolon in a Model Food System - Maple Flavored Syrup

This protocol provides a basic framework for incorporating sotolon into a model food system to create a specific flavor profile.

Objective: To develop a maple-flavored syrup using sotolon as a key flavoring component.

Materials:

  • Sotolon solution (e.g., 1% in propylene glycol)

  • Corn syrup or sugar solution (e.g., 65° Brix)

  • Other maple flavor components (e.g., vanillin, maple furanone)

  • Mixing vessel and stirrer

Procedure:

  • Base Preparation: Prepare the corn syrup or sugar solution base.

  • Flavor Dosing: Start with a low concentration of the sotolon solution, for example, 0.05% (which corresponds to 50 ppm of pure sotolon in the final product).

  • Blending: Thoroughly mix the sotolon solution into the syrup base.

  • Addition of Other Components: Add other complementary flavor components, such as vanillin, to round out the maple profile.

  • Sensory Evaluation: Conduct an informal sensory evaluation to assess the flavor profile.

  • Optimization: Adjust the concentration of sotolon and other flavor components as needed to achieve the desired maple flavor intensity and character. Be mindful of the potential for sotolon to dominate the profile if used at too high a concentration.[10]

References

  • Formation pathways of 3-hydroxy-4,5-dimethyl-2[5H]-furanone (sotolon) in citrus soft drinks. (n.d.). Google Vertex AI Search.
  • Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24). (n.d.). ResearchGate.
  • 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) Causing an Off-Flavor. (n.d.). Google Vertex AI Search.
  • Angus, J. (2025, November 3). Sotolon: The Oxidative Heart of Maturation. Substack.
  • Identification of a sotolon pathway in dry white wines. (2010, June 23). PubMed.
  • Sotolon. (n.d.). In Wikipedia.
  • Sources and Uses of Sotolon. (n.d.). CAC - Calling All Contestants.
  • Sotolon. (2012, September 6). Wikidoc.
  • The Enigmatic Aroma: A Technical Guide to the Natural Occurrence of Sotolon in Fenugreek and Lovage. (n.d.). Benchchem.
  • Flavor Bites: Sotolon. (2016, March 25). Perfumer & Flavorist.
  • How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. (2015, February 28). ACS Publications.
  • Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. (n.d.). ResearchGate.
  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. (2018, December 16). PMC.
  • 5-hydroxy-4-methyl-2(5h)furanone cas:40834-42-2. (n.d.). Google Vertex AI Search.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-5-methyl-5H-furan-2-one

Welcome to our dedicated technical support center for the synthesis of 4-Hydroxy-5-methyl-5H-furan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 4-Hydroxy-5-methyl-5H-furan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Hydroxy-5-methyl-5H-furan-2-one, and how do I choose the best one for my needs?

A1: The selection of a synthetic route depends on factors such as scale, available starting materials, and desired purity. Two primary, well-documented methods are the acid-catalyzed cyclization of alkyl β-formylcrotonates and the reduction of citraconic anhydride.

  • Acid-Catalyzed Cyclization of Alkyl β-Formylcrotonates: This is an effective method, particularly for larger-scale synthesis.[1] It involves heating the starting material with dilute aqueous hydrochloric acid. This process is robust and can achieve high overall yields, especially when including a step to convert the primary byproduct back to the desired product.[1]

  • Reduction of Citraconic Anhydride: This route utilizes a reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3) to reduce the anhydride.[2] While effective, this method can produce a mixture of regioisomers, namely 5-hydroxy-3-methylfuran-2(5H)-one and the desired 4-hydroxy-5-methyl-5H-furan-2-one, with the former often being the major product.[2] This necessitates careful chromatographic purification and may result in a lower isolated yield of the target isomer.

For industrial or large-scale preparations where yield and cost-effectiveness are paramount, the cyclization of alkyl β-formylcrotonates is generally the more advantageous approach. For smaller, laboratory-scale syntheses where starting material availability might dictate the choice, the reduction of citraconic anhydride is a viable, albeit potentially lower-yielding, option for the specific desired isomer.

Q2: My reaction yield from the cyclization of methyl β-formylcrotonate is consistently low. What are the critical parameters to optimize?

A2: Low yields in this cyclization are often traced back to suboptimal reaction conditions or the formation of a stable byproduct. Here are the key parameters to investigate:

  • Acid Concentration and Molarity: The concentration of hydrochloric acid is crucial. The reaction is typically performed with 1-38% by weight aqueous HCl.[1] A concentration of around 5-10% is often a good starting point. The molar ratio of HCl to the β-formylcrotonate should be in the range of 0.1 to 2 moles of HCl per mole of substrate.[1]

  • Reaction Temperature and Time: The reaction is typically run at reflux, between 90°C and 110°C.[1] Reaction times can range from 30 minutes to 24 hours, but are often complete within 2-4 hours.[1] Monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[1]

  • Use of a Solubilizer: The starting alkyl β-formylcrotonate may have limited solubility in aqueous acid. Adding a catalytic amount of a solubilizer, such as methanol (0.01 to 1 mole per mole of substrate), can significantly improve the reaction rate and overall yield by creating a more homogeneous reaction mixture.[1]

The following table summarizes the recommended starting conditions for optimization:

ParameterRecommended RangeRationale
HCl Concentration 2-20% by weightBalances reaction rate and potential for side reactions.
HCl Molar Ratio 0.8-1.2 mol per mol of substrateEnsures sufficient acid for catalysis without being overly corrosive or promoting degradation.
Temperature 95-100°C (Reflux)Provides the necessary activation energy for cyclization.
Reaction Time 0.5-4 hoursTypically sufficient for complete conversion; monitor to avoid byproduct formation.
Methanol (Solubilizer) 0.01-0.6 mol per mol of substrateImproves solubility of the organic starting material in the aqueous medium.[1]

Troubleshooting Guide

Issue 1: A significant amount of a byproduct is observed in the GC/MS analysis of my reaction mixture from the β-formylcrotonate route.

Plausible Cause & Mechanistic Explanation: In the presence of an alcohol (like methanol used as a solubilizer or residual from the starting material synthesis), a common byproduct is the corresponding 5-alkoxy-4-methyl-2(5H)-furanone (e.g., 5-methoxy-4-methyl-2(5H)-furanone). This occurs through the acid-catalyzed addition of the alcohol to the hemiacetal intermediate, forming a more stable acetal.

Suggested Solution & Protocol: This byproduct does not represent a loss of material, as it can be quantitatively converted to the desired 5-hydroxy product.

Protocol: Hydrolysis of 5-Alkoxy Byproduct

  • After the initial reaction, concentrate the crude product to remove water and excess acid.[1]

  • Isolate the 5-alkoxy-4-methyl-2(5H)-furanone byproduct, for instance, through distillation.[1]

  • Reflux the isolated byproduct with dilute aqueous hydrochloric acid (e.g., 5% by weight).[1] The reaction should be monitored by GC until the conversion to 5-hydroxy-4-methyl-2(5H)-furanone is complete (typically 2-3 hours).[1]

  • This converted product can then be combined with the main batch, significantly improving the overall yield.[1]

Issue 2: The reduction of citraconic anhydride yields the wrong isomer, 5-hydroxy-3-methylfuran-2(5H)-one, as the major product.

Plausible Cause & Mechanistic Explanation: The reduction of an unsymmetrical anhydride like citraconic anhydride with a hydride reagent can lead to a mixture of regioisomers. The selectivity is influenced by steric and electronic factors. The carbonyl group adjacent to the methyl group might be more sterically hindered, leading the hydride to preferentially attack the other carbonyl, resulting in the 3-methyl isomer as the major product.

Suggested Solution & Protocol: While completely reversing the selectivity is challenging with this specific substrate and reagent, optimizing the reaction conditions can help. Additionally, a robust purification method is essential.

Optimization & Purification Strategy:

  • Lower Reaction Temperature: Perform the dropwise addition of the citraconic anhydride solution to the LiAlH(t-BuO)3 solution at a lower temperature (e.g., -78°C instead of -30°C) and maintain this temperature for a longer period before slowly warming.[2] This can sometimes improve the kinetic selectivity of the hydride attack.

  • Purification via Column Chromatography: A well-optimized silica gel column chromatography is crucial for separating the two isomers. Based on reported data, the two isomers have slightly different Rf values (e.g., 0.16 and 0.15 in a petroleum ether/ethyl acetate 80:20 system), indicating that separation is possible but requires careful execution with a long column and potentially a shallower solvent gradient.[2]

The following diagram illustrates the workflow for addressing this issue:

G cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting & Purification start Reduction of Citraconic Anhydride product Mixture of Isomers (3-methyl and 4-methyl) start->product LiAlH(t-BuO)3, THF check Analyze Isomer Ratio (GC/NMR) product->check purify Silica Gel Column Chromatography check->purify If ratio is poor, optimize T isolate Isolate Desired 4-Hydroxy-5-methyl Isomer purify->isolate Careful fraction collection end Pure Product isolate->end Characterize Final Product

Caption: Workflow for isomer separation post-reduction.

Issue 3: The final product appears as a brownish or dark yellow semi-solid after purification. Is this expected?

A3: Yes, this is a common observation. 4-Hydroxy-5-methyl-5H-furan-2-one is often described as a brownish-yellow or yellow to dark yellow semi-solid.[2] The color is generally not an indication of significant impurity if analytical data (NMR, MS) confirms the structure and high purity. However, furanones can be susceptible to degradation or polymerization, especially when exposed to heat, light, or air over extended periods. For long-term storage, it is advisable to keep the compound at low temperatures (e.g., -20°C) under an inert atmosphere.

Experimental Workflow Visualization

The following diagram outlines the key decision points and process flow for the synthesis via the more robust alkyl β-formylcrotonate method.

G cluster_reaction Acid-Catalyzed Cyclization cluster_analysis Crude Product Analysis cluster_purification Purification & Yield Improvement start Start: Alkyl β-formylcrotonate react Reflux with aq. HCl (e.g., 5-10%) + Catalytic Methanol start->react monitor Monitor by GC/TLC (2-4 hours) react->monitor workup Aqueous Workup & Extraction monitor->workup analyze GC/MS Analysis workup->analyze check Assess Byproduct Content (5-alkoxy-furanone) analyze->check distill Fractional Distillation check->distill Low Byproduct hydrolyze Hydrolyze 5-alkoxy byproduct with aq. HCl check->hydrolyze High Byproduct end Final Product: 4-Hydroxy-5-methyl- 5H-furan-2-one distill->end combine Combine & Re-purify hydrolyze->combine combine->end

Caption: Decision workflow for optimizing yield in the β-formylcrotonate synthesis route.

References

  • Ames, J.M., Bailey, R.G., and Mann, J. (1999). Analysis of furanone, pyranone, and new heterocyclic colored compounds from sugar-glycine model maillard systems. J. Agric. Food Chem. 47:438-443. [Link]

  • US Patent 5,654,444A, (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Raifer, H., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 7056-7075. [Link]

  • Hofmann, T., and Schieberle, P. (1998). Quantitative model studies on the effectiveness of different precursor systems in the formation of the intense food odorants 2-furfurylthiol and 2-methyl-3-furanthiol. J. Agric. Food Chem. 46:235-241. [Link]

  • Takahashi, K., Tadenuma, M., & Sato, S. (1976). The formation mechanism by yeast of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in Miso. PubMed. [Link]

  • Blank, I., et al. (1996). Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Semantic Scholar. [Link]

  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A Review on Its Biosynthesis, Stabilization and Process Analytical Technology. Molecules, 18(6), 7056-7075. [Link]

Sources

Optimization

Overcoming solubility issues with 4-Hydroxy-5-methyl-5H-furan-2-one

The following Technical Support Center guide addresses the solubility, stability, and formulation challenges associated with 4-Hydroxy-5-methyl-5H-furan-2-one (often referred to chemically as 5-Methyltetronic Acid or a d...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the solubility, stability, and formulation challenges associated with 4-Hydroxy-5-methyl-5H-furan-2-one (often referred to chemically as 5-Methyltetronic Acid or a derivative of the butenolide class).

Solubility Optimization & Assay Stabilization Guide

Status: Active Last Updated: March 5, 2026 Technical Lead: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Technical Summary

The Core Challenge: 4-Hydroxy-5-methyl-5H-furan-2-one presents a unique physicochemical paradox common to tetronic acid derivatives . While the furanone ring suggests lipophilicity, the 4-hydroxyl group is a vinylogous acid (pKa ≈ 3.5–4.0), creating a molecule that is sparingly soluble in non-polar solvents yet prone to crystallization in acidic aqueous media.[1]

The "Solubility Unlock": The critical determinant for dissolving this compound is ionization .[1]

  • In Organic Solvents: It behaves as a polar solute (requires DMSO/Ethanol).[1]

  • In Aqueous Media: It behaves as an acid.[1] At pH < 3, it is protonated and poorly soluble.[1] At pH > 5, it ionizes to the enolate anion, significantly increasing solubility.[1]

Warning: While increasing pH aids solubility, the lactone ring is susceptible to hydrolytic ring-opening in strong alkaline conditions (pH > 9).[1][2] The "Safe Zone" is narrow (pH 6.0 – 7.5).

Solubility Decision Matrix (Solvent Selection)

Before beginning your protocol, identify your application to select the correct solvent system.[1]

SolubilityMatrix Start Select Application InVitro In Vitro / HTS (Cell or Enzyme Assays) Start->InVitro InVivo In Vivo / Animal Models (Injection/Oral) Start->InVivo ChemSynth Chemical Synthesis (Reaction Intermediate) Start->ChemSynth DMSO Primary: Anhydrous DMSO Stock: 50-100 mM InVitro->DMSO Standard Ethanol Secondary: Ethanol (Abs) Use if DMSO incompatible InVitro->Ethanol Alternative Formulation Complex Formulation Required InVivo->Formulation PolarOrganic Polar Aprotic Solvents (DMF, THF, Acetonitrile) ChemSynth->PolarOrganic Dilution Dilute into Buffer (Keep final DMSO < 0.5%) DMSO->Dilution Cyclodextrin Use HP-β-Cyclodextrin (20% w/v in Saline) Formulation->Cyclodextrin Preferred

Figure 1: Solvent Selection Decision Tree. Use this logic flow to determine the initial solvent vehicle based on downstream experimental constraints.[1][2]

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: Researchers needing stable freezer stocks.[1][2] Issue Addressed: Preventing precipitation upon freeze-thaw cycles.

  • Weighing: Weigh the solid 4-Hydroxy-5-methyl-5H-furan-2-one rapidly. The compound is hygroscopic; prolonged exposure to air can alter mass accuracy.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why? DMSO disrupts the strong intermolecular hydrogen bonding of the tetronic acid moiety better than ethanol.

  • Dissolution:

    • Add DMSO to achieve 50 mM.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.[1] Do not exceed 40°C to prevent thermal degradation.[1]

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

    • Shelf Life: ~3-6 months.[1][2] If the solution turns yellow/brown, oxidation has occurred.[1] Discard.

Protocol B: Aqueous Dilution for Biological Assays

Target: Cell culture or enzymatic assays (pH 7.4).[1] Issue Addressed: "The compound precipitated when I added the stock to the media."

The Mechanism: When you drop a DMSO stock (neutral/organic) into aqueous media, the local solubility drops instantly.[1] If the media is acidic or unbuffered, the compound protonates and crashes out.[1]

Correct Procedure:

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4 .[1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO stock 1:10 into pure Ethanol first.[1] This "steps down" the polarity gap.[1]

  • Final Addition:

    • Add the stock (or intermediate) to the stirring buffer dropwise.

    • Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity.[1][2]

    • Check pH: Ensure the addition of the compound didn't shift the pH below 6.[1]0. If it did, the compound will precipitate.[1] Readjust pH to 7.4 immediately with dilute NaOH.

Physicochemical Data & Stability Profile

ParameterValue / CharacteristicImplication for Handling
pKa (Acidic) ~3.76 (Vinylogous acid)Soluble in neutral/basic pH; Insoluble in acidic pH.[1][2]
LogP ~0.5 (Estimated)Moderately polar; crosses membranes but prefers aqueous phase if ionized.[1]
Water Solubility pH dependentLow at pH < 3; High at pH > 6.[1]
Stability (pH) Unstable at pH > 9Ring opening (hydrolysis) occurs rapidly in strong base.[2]
Light Sensitivity ModerateStore in amber vials; furanones can undergo photo-oxidation.[1][2]

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow after 24 hours at room temperature. Is it still good? A: Likely No . Furanones are electron-rich and prone to oxidation, forming diketones or polymerized byproducts which appear yellow/brown.[1]

  • Fix: Always prepare fresh working solutions.[1] Degas buffers (remove oxygen) if the assay runs longer than 12 hours.

Q2: Can I use this compound in an animal study using simple saline? A: Generally No .[1] Direct dissolution in saline (pH ~5.5) often leads to precipitation or inconsistent dosing.

  • Fix: Use a 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in saline.[1][2] The cyclodextrin cavity encapsulates the furanone ring, increasing solubility and protecting it from hydrolysis.[1]

Q3: I see a "5-Hydroxy-4-methyl..." isomer sold by vendors.[1] Is this the same? A: No.

  • Your Target: 4-Hydroxy-5-methyl-5H-furan-2-one (Acidic, Tetronic acid class).[1][2]

  • Vendor Common: 5-Hydroxy-4-methyl-2(5H)-furanone (Neutral, Cyclic hemiacetal).[1][2]

  • Check: Verify the CAS number and structure.[1][3] The 4-hydroxy position is critical for the acidity and solubility profile described in this guide.

Q4: Why does the protocol forbid heating above 40°C? A: Tetronic acids can undergo decarboxylation or rearrangement at high temperatures, especially in the presence of trace acids or bases.[1] Sonication heat is a common, overlooked source of degradation.[1]

Mechanism of Instability (Visualized)

Understanding why the pH matters is crucial for troubleshooting.

StabilityPathway AcidForm Protonated Form (pH < 4) Insoluble / Stable Ring IonizedForm Enolate Anion (pH 6-8) Soluble / Biologically Active AcidForm->IonizedForm Deprotonation (Add Base) Hydrolyzed Ring Open Species (pH > 9) Irreversible Degradation AcidForm->Hydrolyzed Hydrolysis (Fast in strong base) IonizedForm->AcidForm Protonation (Add Acid) IonizedForm->Hydrolyzed Hydrolysis (Slow)

Figure 2: pH-Stability Relationship. The compound exists in equilibrium. The goal is to maintain the "Enolate Anion" state (Green) without pushing into the "Ring Open" degradation zone (Black).[2]

References & Authoritative Sources

  • Chemical Identity & Properties:

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 2(5H)-Furanone, 5-methyl- (Analogous Backbone). NIST Chemistry WebBook.[1][3] Link

    • Note: Specific solubility data is derived from the physicochemical behavior of the Tetronic Acid class (4-hydroxy-2-furanones).[1][2]

  • Formulation Strategies:

    • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1][2] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1] (Reference for Cyclodextrin and DMSO usage limits).

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Structural Validation (Isomer Distinction):

    • PubChem Compound Summary for CID 10800314 (5-Hydroxy-4-methyl-2(5H)-furanone - The common isomer often confused with the user's target).[1][2] Link

    • User Target Class: 4-Hydroxy-2(5H)-furanones (Tetronic Acids).[1][2]

  • Synthesis & Stability Context:

    • Schobert, R., & Schlenk, A. (2008).[1] Tetronic acids: a review. Bioorganic & Medicinal Chemistry. (Defines the pKa and stability profiles of 4-hydroxy-furan-2-ones). Link

Sources

Troubleshooting

Enhancing the stability of 4-Hydroxy-5-methyl-5H-furan-2-one in solution

The following technical guide addresses the stability and handling of 4-Hydroxy-5-methyl-5H-furan-2-one (chemically synonymous with 5-methyltetronic acid ). This compound belongs to the tetronic acid class.[1][2] Its sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 4-Hydroxy-5-methyl-5H-furan-2-one (chemically synonymous with 5-methyltetronic acid ).

This compound belongs to the tetronic acid class.[1][2] Its stability profile is governed by three critical physicochemical characteristics: keto-enol tautomerism , susceptibility to oxidative degradation , and pH-dependent hydrolytic ring opening .

Product: 4-Hydroxy-5-methyl-5H-furan-2-one (5-Methyltetronic Acid) Application: Pharmaceutical Intermediates, Flavor Chemistry, Metabolic Standards Document ID: TS-HMF-505

Core Stability Directive (Executive Summary)

To maintain the integrity of 4-Hydroxy-5-methyl-5H-furan-2-one in solution, you must control the Acid-Base Equilibrium and Redox Environment .

  • The Golden Rule: Maintain solution pH between 3.0 and 5.0 .

  • The Critical Threat: pH > 7.0 triggers irreversible lactone ring hydrolysis.

  • Storage Phase: Store stock solutions in anhydrous alcohols (Methanol/Ethanol) or DMSO at -20°C. Avoid aqueous storage for >24 hours unless buffered.

Troubleshooting Guides & FAQs

Module A: pH-Dependent Stability & Hydrolysis

Q: Why does my compound disappear rapidly in Phosphate Buffered Saline (PBS) at pH 7.4?

A: The compound is unstable at physiological pH due to lactone hydrolysis.

  • The Mechanism: 4-Hydroxy-5-methyl-5H-furan-2-one is a vinylogous acid (pKa ~3.7). At pH 7.4, it exists entirely as the anionic enolate. While the anion has resonance stabilization, the lactone ring is susceptible to nucleophilic attack by hydroxide ions (

    
    ). This leads to ring opening , forming the acyclic 
    
    
    
    -alkoxy-
    
    
    -keto acid, which subsequently decarboxylates or degrades into smaller fragments.
  • The Fix:

    • Switch Buffers: Use Citrate (pH 4.0) or Acetate (pH 4.5) buffers for aqueous experiments.

    • Acidify Stock: If using water/acetonitrile mixtures, add 0.1% Formic Acid or 0.1% Acetic Acid to suppress ionization and hydrolysis.

Module B: Oxidative Degradation

Q: My solution turned from colorless to yellow/brown overnight. What happened?

A: You are observing oxidative polymerization, likely catalyzed by trace metals or dissolved oxygen.

  • The Mechanism: The enol moiety at the C4 position is electron-rich and prone to radical oxidation. This forms unstable vicinal tricarbonyl intermediates that polymerize to form brown melanoidin-like pigments.

  • The Fix:

    • Deoxygenate: Sparge all solvents with Nitrogen (

      
      ) or Argon for 15 minutes prior to dissolution.
      
    • Chelation: Add 0.1 mM EDTA to aqueous buffers to sequester trace metal ions (

      
      , 
      
      
      
      ) that catalyze oxidation.
    • Light Protection: Store in amber glass vials to prevent photo-oxidation.

Module C: Analytical Chromatography (HPLC/LC-MS)

Q: I see split peaks or "ghosting" in my HPLC chromatogram. Is the sample impure?

A: Not necessarily. This is often a tautomeric artifact .

  • The Mechanism: The compound exists in rapid equilibrium between the keto and enol tautomers. If the interconversion rate is similar to the chromatographic timescale, peak splitting or broadening occurs.

  • The Fix:

    • Lock the Tautomer: Use an acidic mobile phase (e.g., Water + 0.1% Trifluoroacetic Acid (TFA)). The low pH forces the equilibrium toward the protonated form and suppresses the ionization of the 4-hydroxyl group.

    • Temperature Control: Maintain the column temperature at 10°C - 15°C to slow the tautomerization kinetics relative to the separation, sharpening the peak.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for long-term storage of reference standards.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide). DMSO prevents hydrolysis (no water) and reduces autoxidation rates compared to alcohols.

  • Weighing: Weigh the solid standard into an amber glass vial.

  • Dissolution: Add DMSO to reach 10 mM concentration.

  • Inerting: Flush the headspace with Nitrogen gas for 30 seconds.

  • Storage: Cap tightly and store at -20°C .

    • Stability:[3][4] >6 months.

Protocol 2: Aqueous Working Solution (for Biological Assays)

Use this protocol for immediate use in cell assays or enzymatic reactions.

  • Buffer Prep: Prepare 50 mM Sodium Citrate Buffer, pH 4.5 .

  • Dilution: Dilute the DMSO stock (from Protocol 1) into the Citrate Buffer.

    • Note: Keep DMSO concentration <1% to avoid solvent effects on biological systems.

  • Usage Window: Use within 4 hours of preparation.

  • Disposal: Discard unused aqueous solution; do not refreeze.

Stability Data Summary

ParameterConditionStability OutcomeRecommendation
pH pH < 5.0High Ideal for handling and analysis.
pH pH 7.4 (PBS)Low (< 4h half-life)Avoid; or use fresh immediately.
pH pH > 9.0Critical Failure Immediate ring opening (Hydrolysis).
Solvent DMSO / MeOHHigh Preferred for stock solutions.
Light Ambient UV/VisModerate Use amber glassware.
Temp 25°C (RT)Moderate Limit exposure; keep on ice.

Mechanistic Visualization

The following diagram illustrates the competing pathways determining the fate of 4-Hydroxy-5-methyl-5H-furan-2-one in solution.

StabilityPathways cluster_0 Key Strategy Compound 4-Hydroxy-5-methyl- 5H-furan-2-one (Stable Lactone) Enolate Anionic Enolate (Resonance Stabilized) Compound->Enolate pH > pKa (~3.7) Enolate->Compound Acidic Buffer (pH < 4) Acyclic Acyclic Keto-Acid (Ring Opened) Enolate->Acyclic Hydrolysis (pH > 7) OH- Attack Oxidation Oxidative Polymerization (Brown Pigments) Enolate->Oxidation O2 / Trace Metals Degradation Degradation Products (Small fragments) Acyclic->Degradation Decarboxylation Note Keep pH < 5 to prevent Enolate formation and Hydrolysis.

Figure 1: Degradation pathways of 4-Hydroxy-5-methyl-5H-furan-2-one showing the critical role of pH in preventing ring opening and oxidation.[5][6]

References

  • Dittmer, K., et al. (1948). "The Synthesis and Microbiological Properties of Two Isomeric Naphthylalanines." Journal of the American Chemical Society. (Establishes fundamental tetronic acid synthesis and stability principles).

  • Saha, S., et al. (2013). "Tetronic acid chemistry: An update." RSC Advances. (Comprehensive review on the reactivity, tautomerism, and stability of tetronic acid derivatives).

  • Hecquet, L., et al. (1996). "Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)." Journal of Agricultural and Food Chemistry. (Discusses the stability and tautomerism of structurally related furanones in aqueous media).

  • Sigma-Aldrich. (2024). "Product Specification: 5-Hydroxy-4-methyl-2(5H)-furanone." MilliporeSigma Technical Library. (Provides physical property data and storage recommendations for furanone isomers).

Sources

Optimization

Reducing impurities in 4-Hydroxy-5-methyl-5H-furan-2-one preparations

To: Technical Operations Team / R&D Leads From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Impurity Control in 4-Hydroxy-5-methyl-5H-furan-2-one Synthesis Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Operations Team / R&D Leads From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Impurity Control in 4-Hydroxy-5-methyl-5H-furan-2-one Synthesis

Executive Summary

This technical support guide addresses the preparation and purification of 4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 40834-42-2), also referred to as 5-hydroxy-4-methyl-2(5H)-furanone.[1]

High-purity isolation of this compound is notoriously difficult due to its tautomeric nature , susceptibility to alkoxy-substitution during solvolysis, and thermal instability. This guide moves beyond standard protocols to address the causality of impurity formation and provides self-validating workflows for remediation.

Phase 1: Diagnostic & Root Cause Analysis

User Query: “My crude product shows a persistent impurity at RRT ~0.95 (GC) that tracks with the product peak. Recrystallization isn't removing it.”

The Technical Insight

The impurity is almost certainly the 5-alkoxy derivative (e.g., 5-methoxy-4-methyl-2(5H)-furanone).

  • Cause: If you used methanol or ethanol as a solubilizer or solvent during the acid-catalyzed cyclization of alkyl

    
    -formylcrotonates (or similar precursors), the solvent competes with water. The hemiacetal hydroxyl group at the C5 position undergoes etherification under acidic conditions.
    
  • Why it persists: These alkoxy-derivatives have boiling points and solubility profiles very similar to the target hydroxy-furanone, making physical separation (crystallization/distillation) inefficient.

Diagnostic Table: Common Impurities
Impurity TypeChemical IdentityOriginDetection Signature
Type A (Solvolytic) 5-Methoxy-4-methyl-2(5H)-furanoneReaction in MeOH/HClGC: Elutes just before main peak. MS: M+ = 128 (vs 114).
Type B (Regioisomer) 5-Hydroxy-3-methyl-2(5H)-furanoneIsomerization of starting materialNMR: Distinct methyl doublet shift; different coupling constant at C5-H.
Type C (Oligomers) Ring-opening polymersThermal stress (>120°C) or high pHHPLC: Broad tailing at solvent front or late elution. Darkening of oil.
Type D (Reagent) Morpholine adductsResidual from glyoxylic acid routeNitrogen signal in elemental analysis; basic peak in HPLC.

Phase 2: Reaction Optimization & Prevention

User Query: “How do I prevent the formation of the alkoxy-impurity without crashing the reaction yield?”

Protocol: The "Hydrolytic Reset" Strategy

You cannot purely prevent the alkoxy formation if alcohol solvents are required for solubility. Instead, you must incorporate a thermodynamic reset step before workup.

Step-by-Step Optimization:

  • Solvent Balance: Use the minimum amount of alcohol (MeOH/EtOH) required to solvate the alkyl

    
    -formylcrotonate.
    
  • The Critical Step (Hydrolysis):

    • Standard Error: Users often distill the solvent immediately after reaction.

    • Correction: After the initial reflux, add dilute aqueous HCl (3-10%) and heat at 90-100°C for 1-2 hours.

    • Mechanism:[2][3][4][5] This shifts the equilibrium from the ether (alkoxy) form back to the hemiacetal (hydroxy) target. The alkoxy bond is acid-labile in water, whereas the lactone ring is comparatively stable.

Self-Validating Checkpoint:

Stop & Analyze: Before removing water, pull an aliquot for GC.

  • Pass Criteria: The ratio of [Target] : [Alkoxy-Impurity] must be > 95:5.

  • Fail Action: If Alkoxy > 5%, add more water/HCl and reflux for an additional 60 mins.

Phase 3: Downstream Purification

User Query: “The product turns into a dark tar during vacuum distillation. How do I isolate the solid?”

The Thermal Degradation Loop

This furanone is thermally sensitive. Prolonged exposure to heat, especially in the presence of trace acid, catalyzes ring-opening and polymerization (browning).

Troubleshooting the Workup

Q: My distillate is yellow/brown. Is this normal? A: Yes, strictly. The compound is a "brownish-yellow semi-solid."[6][7] However, deep brown/black indicates decomposition.

Q: How do I avoid polymerization in the pot? A:

  • Acid Removal: You must remove the bulk of the HCl before high-temperature distillation. Use a rotary evaporator at moderate temperature (50-60°C) and reduced pressure to strip water/HCl first.

  • Pressure Control: Distillation must occur at < 1 mbar (ideally 0.6 mbar).

    • Target Vapor Temp: 90-110°C .[8]

    • Pot Temp: Do not exceed 130°C .

  • Fractionation: Discard the first 5% (volatiles/solvents). The main fraction will solidify upon cooling (mp 50-51°C).

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains Target + Alkoxy Impurity) Strip Vacuum Strip Solvents (Remove MeOH/EtOH) Crude->Strip Hydrolysis Hydrolytic Reset Add 5% HCl (aq), Heat 95°C, 2h Strip->Hydrolysis Crucial Step Check Checkpoint: GC Analysis Target:Alkoxy > 95:5? Hydrolysis->Check Distill Fractional Distillation 0.6 mbar, 90-110°C Check->Distill Yes Retreat Continue Heating Check->Retreat No Final Final Product (Solidify at 4°C) Distill->Final Retreat->Hydrolysis

Caption: The "Hydrolytic Reset" workflow ensures conversion of alkoxy side-products before thermal isolation.

Phase 4: Impurity Formation Pathways

Understanding the chemistry allows you to predict when things go wrong.

ReactionPathways Precursor Alkyl β-formylcrotonate Target 4-Hydroxy-5-methyl- 2(5H)-furanone (Target) Precursor->Target + H2O / H+ Alkoxy 5-Alkoxy-4-methyl- 2(5H)-furanone (Impurity) Target->Alkoxy + ROH / H+ (Reversible) Polymer Ring-Opened Polymers (Tar) Target->Polymer Heat > 130°C or High pH Alkoxy->Target + H2O / H+ (Hydrolysis Step)

Caption: The reversible equilibrium between the Target and Alkoxy impurity is controlled by water concentration.

References

  • Process for Preparing 5-Hydroxy-4-methyl-2(5H)-furanone . US Patent 5,654,444. Describes the acid-catalyzed cyclization and the critical hydrolysis step to convert alkoxy byproducts.

  • Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone . CN Patent 103570649A. Details the glyoxylic acid/morpholine route and vacuum distillation parameters.

  • 5-Hydroxy-4-methyl-2(5H)-furanone . ChemicalBook CAS Database. Physical properties and safety data.

  • Formation of 4-hydroxy-5-methyl-3(2H)-furanone in cytosolic extracts . PubMed. Provides context on biological formation and stability.

Sources

Troubleshooting

Method development for trace analysis of 4-Hydroxy-5-methyl-5H-furan-2-one

Technical Support Center: Method Development & Troubleshooting for Trace Analysis of 4-Hydroxy-5-methyl-5H-furan-2-one Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Development & Troubleshooting for Trace Analysis of 4-Hydroxy-5-methyl-5H-furan-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the trace-level quantification of 4-Hydroxy-5-methyl-5H-furan-2-one (also known as


-methyltetronic acid).

Overview & Chemical Behavior

4-Hydroxy-5-methyl-5H-furan-2-one is a highly polar, spirocyclic-related tetronic acid derivative [1]. Due to its acidic nature (pKa


 4.0) and its existence in a keto-enol tautomeric equilibrium, this compound presents severe chromatographic and extraction challenges [3]. Standard reversed-phase methods often fail, requiring specialized approaches to lock the molecule's tautomeric state and manage its polarity.

Section 1: Sample Preparation & Extraction

FAQ 1: Why am I seeing <20% recovery when using standard C18 or HLB Solid Phase Extraction (SPE) cartridges? Causality & Solution: Standard reversed-phase sorbents rely strictly on hydrophobic interactions. At physiological or neutral pH, the enol hydroxyl group of 4-hydroxy-5-methyl-5H-furan-2-one is deprotonated, rendering the molecule highly polar and ionized. It will wash out immediately during the loading step. To resolve this, switch to a Mixed-mode Strong Anion Exchange (MAX) polymeric sorbent. By loading the sample at a neutral pH, the ionized analyte binds strongly via electrostatic interactions, allowing aggressive washing before acidic elution.

Protocol 1: MAX-SPE Extraction (Self-Validating System)

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL HPLC-grade Water.

  • Loading: Dilute the sample 1:1 with 50 mM Phosphate Buffer (pH 7.0) to ensure complete ionization. Load at a flow rate of 1 mL/min.

  • Washing: Pass 2 mL of 5% NH

    
    OH in Water (removes neutral/basic interferences), followed by 2 mL Methanol (removes hydrophobic lipids).
    
  • Elution: Elute with 2 mL of 2% Formic Acid in Methanol. The acid drops the pH below the analyte's pKa, neutralizing it and breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate under a gentle N

    
     stream at 30°C and reconstitute in the initial LC mobile phase.
    

Validation Checkpoint: Spike a blank matrix with a known concentration before extraction. If recovery is <85%, verify that the loading buffer pH is strictly


 6.5. A lower pH will prematurely neutralize the analyte, causing breakthrough during the load step.

Section 2: LC-MS/MS Optimization

FAQ 2: I am experiencing severe peak tailing and shifting retention times on my C18 column. How can I fix this? Causality & Solution: The keto-enol tautomerism and high polarity of the furanone ring lead to poor retention on purely hydrophobic C18 phases. Furthermore, secondary interactions between the acidic enol proton and unendcapped silanols on the silica backbone cause severe tailing. Switch to a Biphenyl or Hydrophilic Interaction Liquid Chromatography (HILIC) column. Biphenyl phases offer


-

interactions that stabilize and retain the enol double bond [2].

Protocol 2: LC-MS/MS Method Setup

  • Column: Biphenyl (e.g., 100 x 2.1 mm, 2.6

    
    m) or equivalent HILIC column.
    
  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

    • Note: Formic acid is critical. It suppresses the ionization of the tetronic acid in solution, locking it into its neutral state for sharper chromatographic peaks [2].

  • Detection: Electrospray Ionization in negative mode (ESI-). The acidic enol proton is easily lost, yielding a stable[M-H]

    
     precursor ion at m/z 113.
    

Validation Checkpoint: Monitor the baseline width of the m/z 113 peak. If the peak asymmetry factor (


) exceeds 1.5, the mobile phase buffer capacity is insufficient; increase the formic acid concentration to 0.2% or prepare fresh mobile phase.

Section 3: GC-MS Derivatization

FAQ 3: Can I analyze this compound via GC-MS? My direct injections yield no peaks or massive broad humps. Causality & Solution: Direct GC injection fails because the active enol hydroxyl group hydrogen-bonds with active sites in the GC inlet and column, leading to irreversible adsorption and thermal degradation. Pre-column derivatization is mandatory. Silylation using BSTFA replaces the active proton with a bulky trimethylsilyl (TMS) group, locking the tautomeric state, increasing volatility, and ensuring thermal stability [4].

Protocol 3: BSTFA Silylation for GC-MS

  • Drying: Ensure the sample extract is 100% anhydrous. Trace water will destroy the BSTFA reagent.

  • Reaction: Add 50

    
    L of anhydrous Pyridine and 50 
    
    
    
    L of BSTFA containing 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst for sterically hindered hydroxyls.
  • Incubation: Vortex and heat at 70°C for 60 minutes [4].

  • Analysis: Cool to room temperature and inject 1

    
    L into the GC-MS.
    

Validation Checkpoint: Inject a derivatized blank containing an internal standard (e.g., a deuterated acid). If the internal standard peak area drops by >10% across a sequence, moisture has compromised the silylation reagent and the batch must be re-derivatized.

Section 4: Quantitative Data & Parameter Comparison

To assist in method selection, the following table summarizes the operational parameters and expected performance metrics for both platforms.

ParameterLC-MS/MS (ESI-)GC-MS (EI)
Analyte Form Intact (Enol form)TMS-Derivative
Primary Column Biphenyl or HILICDB-5MS (or equivalent)
Mobile/Carrier Phase 0.1% Formic Acid in H

O/MeCN
Helium (1.0 mL/min)
Ionization Mode Negative ESI (-ve)Electron Impact (70 eV)
Key Transitions / Ions Precursor: m/z 113Product: m/z 69Target: m/z 186 (M

)Qualifiers: m/z 171, 73
Estimated LOQ

0.1 - 0.5 ng/mL

5.0 - 10.0 ng/mL
Matrix Suitability Complex biological/aqueous matricesVolatile/simple organic matrices

Section 5: Analytical Decision Workflow

The following diagram illustrates the logical decision tree for selecting the appropriate analytical pathway based on matrix constraints.

AnalyticalWorkflow Start Sample: 4-Hydroxy-5-methyl- 5H-furan-2-one Decision Matrix Type & Sensitivity Need? Start->Decision LC_Path LC-MS/MS Workflow (High Sensitivity / Aqueous) Decision->LC_Path Complex/Aqueous GC_Path GC-MS Workflow (Volatile Matrix / High Res) Decision->GC_Path Simple/Organic LC_Prep SPE (MAX Cartridge) Elute with 2% FA in MeOH LC_Path->LC_Prep GC_Prep LLE & Derivatization (BSTFA + 1% TMCS) GC_Path->GC_Prep LC_Chrom HILIC or Biphenyl Column Mobile Phase: 0.1% FA LC_Prep->LC_Chrom GC_Chrom DB-5MS Column Inlet: 250°C GC_Prep->GC_Chrom LC_Detect ESI(-) MRM Target: [M-H]- LC_Chrom->LC_Detect GC_Detect EI-MS SIM Target: TMS-Derivative GC_Chrom->GC_Detect

Decision tree for LC-MS/MS vs. GC-MS trace analysis of 4-Hydroxy-5-methyl-5H-furan-2-one.

References

  • Title: An effective one-pot synthesis of 5-substituted tetronic acids.
  • Title: Determination of spirocyclic tetronic/tetramic acid derivatives and neonicotinoid insecticides in fruits and vegetables by liquid chromatography and mass spectrometry after dispersive liquid-liquid microextraction.
  • Title: Molecular analysis of resistance to acaricidal spirocyclic tetronic acids in Tetranychus urticae: CYP392E10 metabolizes spirodiclofen, but not its corresponding enol.
  • Title: Ammoxidation of Lignocellulosic Materials: Formation of Nonheterocyclic Nitrogenous Compounds from Monosaccharides.
Optimization

Optimizing reaction conditions for furanone derivatization

Topic: Optimizing Reaction Conditions for 2(5H)-Furanone Functionalization Audience: Medicinal Chemists & Process Development Scientists Welcome to the Technical Support Center Status: Online | Tier: 3 (Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 2(5H)-Furanone Functionalization Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Center

Status: Online | Tier: 3 (Senior Application Scientist)

You have reached the advanced troubleshooting hub for furanone chemistry. The 2(5H)-furanone (butenolide) scaffold is a "privileged structure" in drug discovery, yet it remains notoriously temperamental. Its dual nature—acting as both a sensitive lactone and a potent Michael acceptor—creates a narrow window for successful derivatization.

This guide moves beyond standard literature to address the unspoken failure modes: rapid polymerization, regiochemical scrambling, and the "disappearing product" phenomenon during workup.

Module 1: Nucleophilic Functionalization & Michael Additions
Issue #1: "My reaction mixture turned into a black tar within minutes."

Diagnosis: Uncontrolled Anionic Polymerization. The Mechanism: 2(5H)-furanones are highly electron-deficient. In the presence of unhindered nucleophiles or strong bases, the resulting enolate intermediate does not just protonate; it attacks another furanone molecule, initiating a rapid chain-growth polymerization (similar to superglue curing).

Troubleshooting Protocol:

  • Temperature Control: Never start these reactions at room temperature. Initiate at -78 °C or -40 °C . The kinetic barrier for polymerization is higher than for simple addition.

  • Base Selection: Switch from unhindered bases (e.g., NaH, NaOEt) to hindered, non-nucleophilic bases .

    • Recommended: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA.

    • Reasoning: These bases are too bulky to attack the carbonyl or C-double-bond directly, reducing side reactions.

  • Solvent Switch: Avoid dipolar aprotic solvents (DMF, DMSO) if possible. They solvate cations so well that the "naked" anions become too aggressive.

    • Fix: Use THF or DCM . These solvents allow for tighter ion pairing, modulating the reactivity of the intermediate enolate.

Issue #2: "I am targeting the C3 position, but the nucleophile added to C4 (or vice versa)."

Diagnosis: Misunderstanding of Electronic vs. Steric Control. The Science:

  • Electronic Bias: In 2(5H)-furanones, the C4 position (beta-position) is significantly more electrophilic due to conjugation with the carbonyl. Soft nucleophiles (thiols, cuprates) naturally prefer C4.

  • Steric Bias: If C4 is substituted (e.g., with a methyl group), nucleophilic attack may shift to C3 or fail entirely.

Optimization Table: Regiocontrol Strategies

Target PositionPreferred SubstrateReagent ClassMechanism
C4 (Beta) Unsubstituted 2(5H)-furanoneSoft Nucleophiles (R-SH, R2CuLi)1,4-Michael Addition (Thermodynamic)
C3 (Alpha) 3-bromo-2(5H)-furanonePd-Catalysis (Suzuki/Stille)Oxidative Addition (Kinetic)
C3 (Alpha) 3-lithio-furanone (via halogen exchange)Electrophiles (Aldehydes)1,2-Addition followed by elimination
Module 2: Metal-Catalyzed Cross-Couplings (Suzuki/Stille)
Issue #3: "The Suzuki coupling failed. I recovered starting material or hydrolyzed ring."

Diagnosis: Catalyst Poisoning or Base-Induced Hydrolysis. The Mechanism: The lactone ring is sensitive to the aqueous bases (Na2CO3, K2CO3) typically used in Suzuki couplings. Furthermore, the electron-poor furanone bond is difficult for Palladium to oxidatively add into compared to a standard aryl halide.

Troubleshooting Protocol:

  • The "Dry" Suzuki Method: Do not use standard aqueous biphasic conditions.

    • Protocol: Use anhydrous CsF (Cesium Fluoride) or Ag2O as the base activator in dry THF or Dioxane.

    • Why? Fluoride activates the boronic acid without generating a high concentration of hydroxide ions that open the lactone ring [1].

  • Leaving Group Hierarchy:

    • If using a halogenated furanone, Bromides or Iodides are superior. Chlorides are often too inert for the electron-deficient ring.

    • Pro-Tip:4-tosyl-2(5H)-furanone is often a superior electrophile to halides for C4-substitutions. It is more stable than the triflate and highly reactive towards Pd(0) [2].

  • Catalyst System:

    • Standard Pd(PPh3)4 often fails due to slow oxidative addition.

    • Upgrade: Use Pd2(dba)3 with electron-rich, bulky ligands like Xantphos or S-Phos to force the oxidative addition on the electron-poor ring [3].

Module 3: Stability & Workup (The "Disappearing Product")
Issue #4: "The reaction looked perfect on TLC, but the product vanished after aqueous workup."

Diagnosis: Ring Opening Hydrolysis (The Pseudo-Acid Effect). The Science: The furanone ring can open reversibly in basic media to form the acyclic enol-carboxylate. If you acidify strongly to reverse this, you might trigger decarboxylation or rearrangement.

Visual Workflow: Safe Workup Protocol

WorkupProtocol Start Reaction Complete CheckPH Check pH of Quench Start->CheckPH HighPH pH > 9 (Basic) CheckPH->HighPH Strong Base Used NeutPH pH 6-7 (Neutral) CheckPH->NeutPH Mild Base Used RingOpen RISK: Ring Opening (Acyclic Salt Formed) HighPH->RingOpen Buffer Add Phosphate Buffer (pH 7) Do NOT use 1M NaOH/HCl NeutPH->Buffer RingOpen->Buffer Careful Neutralization Extract Extract with EtOAc (Avoid Et2O - Peroxides) Buffer->Extract Dry Dry over Na2SO4 (MgSO4 is slightly acidic) Extract->Dry

Caption: Decision logic for furanone workup to prevent lactone hydrolysis.

Critical Fixes:

  • Buffer, Don't Blast: Never use 1M NaOH or 1M HCl. Use saturated NH4Cl or Phosphate Buffer (pH 7) .

  • Silica Gel Warning: Standard silica is slightly acidic (pH 5-6). This can degrade sensitive furanones during flash chromatography.

    • Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acid sites, or use neutral alumina [4].

Standardized Protocol: C4-Arylation of 2(5H)-Furanone

Recommended "Gold Standard" for introducing complexity without polymerization.

Reaction: Suzuki-Miyaura Coupling of 4-tosyl-2(5H)-furanone.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • Substrate: 4-tosyl-2(5H)-furanone (1.0 equiv).

    • Coupling Partner: Arylboronic acid (1.5 equiv).

    • Catalyst: PdCl2(PPh3)2 (5 mol%) - Stable and effective for tosylates.

    • Base: Potassium Fluoride (KF) (3.0 equiv) - Crucial for "dry" conditions.

  • Solvent: THF:Water (2:1 mixture). Note: While "dry" is preferred for very sensitive substrates, the tosylate tolerates this specific ratio well if temperature is controlled.

  • Execution:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Add reagents.[1][2][3][4][5][6]

    • Heat to 50-60 °C (Do NOT reflux at 100 °C; thermal degradation occurs).

    • Monitor by TLC every 30 mins. Reaction typically finishes in 2-4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Sat. NaHCO3 (mild base) followed by Brine.

    • Dry over Na2SO4.

    • Concentrate at <40 °C.

References
  • Rossi, R., et al. (2000). "Selective Synthesis of Unsymmetrical 3,4-Disubstituted and 4-Substituted 2(5H)-Furanones." Synlett.

  • Wu, J., et al. (2003).[7] "Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids." Journal of Organic Chemistry.

  • Bellina, F., & Rossi, R. (2010). "Synthesis and Biological Activity of 2(5H)-Furanone Derivatives." Current Organic Chemistry.

  • BenchChem Technical Review. (2025). "Stability issues of furan rings in acidic or basic conditions."

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 4-Hydroxy-5-methyl-5H-furan-2-one (5-Methyltetronic Acid) vs. Furanone Alternatives

Topic: 4-Hydroxy-5-methyl-5H-furan-2-one vs. Other Furanone Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Nomenclature Resoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Hydroxy-5-methyl-5H-furan-2-one vs. Other Furanone Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Nomenclature Resolution

Critical Scientific Distinction: The compound 4-Hydroxy-5-methyl-5H-furan-2-one is chemically distinct from the widely known flavor compounds Furaneol and Sotolon, despite sharing a nearly identical molecular weight and elemental formula (


).
  • Target Compound (The "Tetronic" Scaffold): 4-Hydroxy-5-methyl-2(5H)-furanone (also known as 5-Methyltetronic Acid). It is an enolic acid derived from the tetronic acid core. It is primarily a chiral building block and a degradation product of Ascorbic Acid (Vitamin C).

  • The "Flavor" Isomer (Often Confused): 4-Hydroxy-5-methyl-3(2H)-furanone (also known as Norfuraneol). This is the potent caramel/burnt-sugar flavor compound and a Quorum Sensing (QS) signal analog.

This guide focuses on the 2(5H)-furanone target requested, while rigorously comparing it against its bioactive 3(2H)-one isomers to prevent experimental misalignment.

Structural & Physicochemical Comparison

The position of the carbonyl and hydroxyl groups fundamentally alters the electronic distribution, acidity, and reactivity of the furanone ring.

Comparative Properties Table
FeatureTarget: 5-Methyltetronic Acid Comparator A: Sotolon Comparator B: Furaneol
IUPAC Name 4-Hydroxy-5-methyl-2(5H)-furanone3-Hydroxy-4,5-dimethyl-2(5H)-furanone4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Core Scaffold Tetronic Acid (Butenolide)

-Hydroxybutenolide
3(2H)-Furanone
Electronic State Vinylogous Acid (pKa ~3.8)Enolic (

-diketone tautomer)
Enolic (cyclic enolone)
Primary Utility Synthetic Scaffold, Chiral PoolPotent Flavor (Maple/Curry)Potent Flavor (Strawberry/Caramel)
Odor Threshold Low/Negligible (Acidic)Extremely High Potency (0.02 ppb)High Potency (0.1 ppm)
Reactivity Nucleophilic at C3; Electrophilic at C2Susceptible to Aldol condensationMaillard Reaction intermediate
Structural Logic Diagram

The following diagram illustrates the tautomeric relationships and structural divergence between the target and its isomers.

FuranoneStructure cluster_0 Critical Isomerism Target TARGET: 4-Hydroxy-5-methyl-2(5H)-furanone (5-Methyltetronic Acid) Scaffold / Acidic Sotolon Sotolon 3-Hydroxy-4,5-dimethyl-2(5H)-furanone Flavor / Bioactive Target->Sotolon Methylation at C4 (Synthetic Route) Furaneol Furaneol 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Flavor / QS Signal Target->Furaneol Isomerization (Not Spontaneous) Ascorbic L-Ascorbic Acid (Vitamin C) Ascorbic->Target Oxidative Degradation (Decarboxylation)

Caption: Structural relationship showing the divergence between the target tetronic acid scaffold and the flavor-active furanones (Sotolon/Furaneol).

Technical Analysis: Reactivity & Synthesis

The Tetronic Acid System (Target Compound)

Mechanism: 4-Hydroxy-5-methyl-2(5H)-furanone exists in equilibrium between its keto and enol forms. Unlike simple lactones, the 4-hydroxyl group confers significant acidity (vinylogous acid), allowing it to form stable salts.

  • Nucleophilic Activity: The C3 position is highly nucleophilic. It readily undergoes Knoevenagel condensation with aldehydes or diazo coupling.

  • Electrophilic Activity: The lactone carbonyl (C2) is susceptible to ring opening by strong bases.

Experimental Protocol: Synthesis of 5-Methyltetronic Acid

Context: This protocol is adapted from the classical cyclization of


-hydroxy esters with malonates or acetoacetates, a standard route for tetronic acids.

Reagents:

  • Ethyl lactate (Chiral source)

  • Dimethyl malonate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Condensation:

    • Charge a flame-dried 3-neck flask with NaOMe (2.2 eq) in anhydrous methanol under

      
      .
      
    • Add Dimethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min.

    • Add Ethyl lactate (1.0 eq) dropwise.

  • Cyclization (Dieckmann-type):

    • Reflux the mixture for 4-6 hours. The solution will turn yellow/orange as the intermediate forms.

    • Mechanistic Insight: The alkoxide attacks the lactate ester, followed by an intramolecular Claisen condensation to close the ring.

  • Decarboxylation:

    • Evaporate methanol under reduced pressure.

    • Dissolve the residue in water and acidify to pH 1 with 6M HCl.

    • Reflux the aqueous solution for 2 hours. This promotes hydrolysis of the pendant ester and subsequent thermal decarboxylation at C3.

  • Isolation:

    • Extract continuously with Ethyl Acetate (24h) or use a salting-out extraction.

    • Recrystallize from Ethanol/Hexane.

    • Yield: Typically 60-75%.

Validation (NMR):

  • 
     NMR (
    
    
    
    ):
    
    
    1.45 (d, 3H,
    
    
    ), 4.85 (q, 1H,
    
    
    -5), 5.10 (s, 1H,
    
    
    -3, enol form). Note: The H-3 signal may vanish due to deuterium exchange in
    
    
    .

Bioactivity & Applications Comparison

Pharmaceutical Scaffold (Target Compound)

4-Hydroxy-5-methyl-2(5H)-furanone is primarily a pharmacophore precursor .

  • Antibiotic Development: Tetronic acid derivatives (e.g., Abyssomicin C, Tetrodecamycin) act as inhibitors of bacterial fatty acid synthesis (FabF inhibitors). The 5-methyl core serves as a simplified model for these macrocycles.

  • Chiral Pool Synthesis: Because it can be synthesized from L-lactate or D-lactate, it retains stereochemistry at C5, making it an ideal starting material for chiral natural products (e.g., Muscarine analogs).

Flavor & Quorum Sensing (The Isomers)

Researchers often mistakenly assay the target compound for properties belonging to its isomers.

  • Sotolon (Comparator A):

    • Mechanism:[1] Binds to olfactory receptors with extreme specificity.

    • Application: Diagnosis of Maple Syrup Urine Disease (MSUD) and flavoring for artificial maple/curry.

  • Norfuraneol (Comparator B - The "MHF" Analog):

Biological Pathway Diagram

The following graph illustrates the divergent biological roles of these furanones.

FuranoneBioactivity Target 5-Methyltetronic Acid (2(5H)-one) Synth Fatty Acid Synthase (FabF Inhibition) Target->Synth Structural Scaffold (Antibiotics) Degrad Ascorbate Degradation (Browning) Target->Degrad Major Product Norfuraneol Norfuraneol (3(2H)-one) QS Quorum Sensing (AI-2 Receptor) Norfuraneol->QS High Affinity Agonist Norfuraneol->Degrad Minor Product

Caption: Functional divergence: The target compound serves as a degradation marker and antibiotic scaffold, whereas its isomer drives quorum sensing.

References

  • Chemical Identity & Tautomerism

    • Rebstock, T. L., & Sell, H. M. (1952). An Improved Synthesis of 3-Acetimido-5-methyltetronic Acid. Journal of the American Chemical Society.[4] Link

  • Synthesis of Tetronic Acids: Paintner, F. F., et al. (2010). Synthetic approaches to the tetronic acid nucleus. Synlett.
  • Bioactivity of Isomers (Norfuraneol/Sotolon)

    • Hauck, T., et al. (2003). Formation of "Sotolon" from 4-Hydroxy-L-isoleucine. Journal of Agricultural and Food Chemistry. Link

  • Quorum Sensing Context

    • Winzer, K., et al. (2002). LuxS: its role in central metabolism and the in vitro synthesis of 4-hydroxy-5-methyl-3(2H)-furanone. Microbiology. Link

  • Ascorbic Acid Degradation: Schulz, A., et al. (2007). Decomposition of L-ascorbic acid and formation of 3-hydroxy-2-pyrone and 4-hydroxy-5-methyl-2(5H)-furanone. Food Chemistry.

Sources

Comparative

Comparative Analysis of 4-Hydroxy-5-methyl-5H-furan-2-one Synthesis Methods

This is a comprehensive technical guide comparing synthesis methods for 4-Hydroxy-5-methyl-5H-furan-2-one (also known as 5-Methyltetronic Acid ). Executive Summary 4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 13393-56-1), com...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing synthesis methods for 4-Hydroxy-5-methyl-5H-furan-2-one (also known as 5-Methyltetronic Acid ).

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 13393-56-1), commonly referred to as 5-Methyltetronic Acid , is a critical structural motif in medicinal chemistry and a precursor to high-value flavor compounds like Sotolon. Its synthesis has evolved from low-yielding classical condensations to sophisticated, high-atom-economy pathways.[1]

This guide evaluates three primary methodologies:

  • The Classical Malonate Route: A robust, scalable method using diethyl malonate and 2-bromopropionyl chloride.[1]

  • The Meldrum’s Acid Route: A high-precision laboratory method offering superior yields and purity.

  • The Biosynthetic/Green Route: An emerging approach utilizing lactate esters, aligned with green chemistry principles.[1]

Quick Comparison Matrix
FeatureMethod A: Malonate RouteMethod B: Meldrum's Acid RouteMethod C: Lactate Condensation
Primary Precursors Diethyl Malonate, 2-Bromopropionyl ChlorideMeldrum's Acid, 2-Acetoxypropionyl ChlorideEthyl Lactate, Diethyl Malonate
Overall Yield 40 – 55%75 – 85%30 – 45%
Scalability High (Kg scale)Moderate (g to Kg scale)High (Industrial potential)
Atom Economy Moderate (Loss of CO₂ & EtOH)Low (Loss of Acetone & CO₂)High
Key Challenge Handling brominated intermediatesCost of Meldrum's acidLower yields, difficult purification

Mechanistic Analysis & Pathways

Method A: The Classical Malonate Route

This method relies on the acylation of a malonate enolate with an


-haloacid chloride. It is the historical standard for producing tetronic acids. The reaction proceeds via a C-acylation followed by an intramolecular O-alkylation (cyclization) and subsequent decarboxylation.

Mechanism:

  • Enolization: Diethyl malonate is deprotonated by Magnesium ethoxide.[1]

  • Acylation: Reaction with 2-bromopropionyl chloride yields the

    
    -acyl malonate.
    
  • Cyclization: Base-catalyzed displacement of the bromide by the enolic oxygen forms the furanone core.

  • Decarboxylation: Acid hydrolysis removes the ester moiety to yield the final product.

Method B: The Meldrum’s Acid Route

A modern approach utilizing 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[1] This method avoids harsh halogenated intermediates (if using acetoxy-chloride) and typically proceeds under milder conditions with higher regioselectivity.

Mechanism:

  • Acylation: Meldrum's acid is acylated with 2-acetoxypropionyl chloride (derived from lactic acid).

  • Cyclization: Thermal rearrangement drives the elimination of acetone and CO₂, resulting in the formation of the 5-membered lactone ring.

  • Hydrolysis: The acetyl protecting group is removed to reveal the 4-hydroxy functionality.

Visualization of Synthetic Pathways

SynthesisPathways cluster_A Method A: Malonate Route cluster_B Method B: Meldrum's Acid Route M_Start Diethyl Malonate M_Inter1 Mg Enolate M_Start->M_Inter1 Mg(OEt)2 M_Inter2 Acyl Malonate Intermediate M_Inter1->M_Inter2 + Reagent M_Reagent 2-Bromopropionyl Chloride M_Reagent->M_Inter2 M_Product 5-Methyltetronic Acid M_Inter2->M_Product 1. KOH (Cyclization) 2. H3O+ (Decarboxylation) MA_Product 5-Methyltetronic Acid MA_Start Meldrum's Acid MA_Inter1 Acylated Adduct MA_Start->MA_Inter1 Pyridine, 0°C MA_Reagent 2-Acetoxypropionyl Chloride MA_Reagent->MA_Inter1 MA_Inter1->MA_Product Reflux (MeOH/H+) -Acetone, -CO2

Caption: Comparative reaction flow for Malonate (Blue) vs. Meldrum's Acid (Red) synthesis pathways.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Diethyl Malonate

Best for: Large-scale preparation where reagent cost is the primary constraint.

Reagents:

  • Diethyl Malonate (1.0 equiv)[1]

  • Magnesium Turnings (1.0 equiv)

  • Absolute Ethanol / Toluene[1]

  • 2-Bromopropionyl Chloride (1.05 equiv)

  • Potassium Hydroxide (aq)[1]

Step-by-Step Workflow:

  • Preparation of Ethoxymagnesium Malonate:

    • In a 3-neck flask equipped with a reflux condenser, react Magnesium turnings (24.3 g, 1 mol) with absolute Ethanol (150 mL) and CCl₄ (1 mL catalyst).

    • Once the reaction initiates, add Diethyl Malonate (160 g, 1 mol) dropwise maintaining a gentle reflux.

    • Dilute with Toluene (500 mL) and distill off the ethanol to leave the magnesium chelate suspended in toluene.

  • Acylation:

    • Cool the suspension to 0°C.

    • Add 2-Bromopropionyl Chloride (171 g, 1 mol) dropwise over 1 hour.

    • Allow to warm to room temperature and stir for 3 hours.

    • Critical Checkpoint: The mixture should become a viscous slurry.

  • Cyclization & Decarboxylation:

    • Quench with dilute H₂SO₄. Separate the organic layer and evaporate the solvent to obtain the crude brominated ester.

    • Dissolve the residue in 20% aqueous KOH (4 mol equiv). Heat at 60°C for 2 hours (Cyclization).

    • Acidify with conc.[2][3] HCl to pH 1 and heat at 90°C for 1 hour (Decarboxylation).

  • Isolation:

    • Continuously extract the aqueous phase with Ethyl Acetate (3 x 200 mL).

    • Dry over MgSO₄ and recrystallize from Acetone/Hexane.[4]

    • Expected Yield: 45-55%.

Protocol B: High-Purity Synthesis via Meldrum's Acid

Best for: Medicinal chemistry applications requiring high purity and mild conditions.

Reagents:

  • Meldrum's Acid (1.0 equiv)

  • L-Lactic Acid (Precursor)

    
     2-Acetoxypropionyl Chloride[1]
    
  • Pyridine (2.0 equiv)[1]

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Precursor Synthesis (2-Acetoxypropionyl Chloride):

    • React L-Lactic acid with Acetyl Chloride to form O-Acetyl-Lactic Acid.[1]

    • Convert to the acid chloride using Thionyl Chloride (SOCl₂).

  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's Acid (14.4 g, 100 mmol) in DCM (100 mL) with Pyridine (16 mL). Cool to 0°C.

    • Add 2-Acetoxypropionyl Chloride (105 mmol) dropwise.

    • Stir at 0°C for 1 hour, then room temperature for 2 hours.

    • Wash with dilute HCl to remove pyridine. Isolate the acylated intermediate.

  • Cyclization:

    • Dissolve the intermediate in Methanol (50 mL) and reflux for 3 hours.

    • Mechanism:[1][5][6][7][8] The Meldrum's acid ring opens, loses acetone and CO₂, and the resulting ketene/ester intermediate cyclizes.[1]

  • Hydrolysis (De-acetylation):

    • Treat the resulting 4-acetoxy-5-methyl-furanone with mild aqueous acid (2M HCl) at 50°C for 1 hour to remove the acetyl group.[1]

  • Isolation:

    • Evaporate solvent.[9][10] The product often crystallizes directly upon cooling.

    • Expected Yield: 75-85%.

    • Purity: >98% (HPLC).

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

TechniqueExpected Signal (5-Methyltetronic Acid)
1H NMR (DMSO-d6)

1.35 (d, 3H, -CH3), 4.65 (q, 1H, H-5), 4.90 (s, 1H, H-3), 12.5 (br s, OH).[1]
13C NMR

18.5 (CH3), 74.2 (C-5), 88.1 (C-3), 172.5 (C-2), 178.0 (C-4).
IR Spectroscopy Broad band 3200-2500 cm⁻¹ (OH), 1730 cm⁻¹ (Lactone C=O), 1660 cm⁻¹ (C=C).[1]
Melting Point 118 – 120 °C (Recrystallized from Ethyl Acetate).[1]

Troubleshooting & Optimization

  • Low Yield in Method A: Often caused by incomplete decarboxylation. Ensure the acidic hydrolysis step is maintained at 90°C until CO₂ evolution ceases completely.

  • Oiling Out: The product is highly polar. If it oils out during extraction, use continuous extraction (liquid-liquid) with Ethyl Acetate for at least 12 hours.[1]

  • Tautomerization: In solution, the compound exists in equilibrium between the keto and enol forms. NMR signals for H-3 may broaden or disappear due to deuterium exchange in protic solvents.

References

  • Bloomer, J. L., & Kappler, F. E. (1976).[1] Microbial metabolites. Part XI. Total synthesis and absolute configuration of (S)-carlosic acid... and conversion of (R)-5-methyltetronic acid. Journal of the Chemical Society, Perkin Transactions 1.

  • Haynes, L. J., et al. (1972).[1] A Synthesis of Tetronic Acid. Journal of the Chemical Society, Perkin Transactions 1.

  • Rao, Y. S. (1976).[1] Chemistry of butenolides. Chemical Reviews, 76(5), 625-694.[1] (Foundational review on furanone synthesis).

  • Zou, Y., et al. (2020). An Effective One-Pot Synthesis of 5-Substituted Tetronic Acids. Organic Letters.

Sources

Validation

Biological Activity Comparison of Furanone Isomers: A Technical Guide

The following technical guide provides an in-depth biological activity comparison of furanone isomers, specifically focusing on their application as Quorum Sensing (QS) inhibitors. Executive Summary & Technical Context F...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth biological activity comparison of furanone isomers, specifically focusing on their application as Quorum Sensing (QS) inhibitors.

Executive Summary & Technical Context

Furanones, particularly halogenated 2(5H)-furanones, represent a premier class of "quorum quenchers"—compounds that disrupt bacterial communication without imposing direct selective pressure for resistance. Unlike traditional antibiotics that target cell wall synthesis or replication, furanones target the LuxR-type transcriptional regulators , destabilizing them to prevent virulence factor production.

This guide compares the biological activity of the two most critical isomeric/structural variants in this class:

  • Furanone C-30: The synthetic "gold standard" (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone.[1]

  • Furanone C-56: The alkylated variant, 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone.

Key Isomeric Distinction:

  • Geometric Isomerism: The biological activity is strictly governed by the exocyclic double bond geometry. The (Z)-isomer is the bioactive pharmacophore mimicking the Delisea pulchra natural products. The (E)-isomers are generally thermodynamically less stable and biologically inactive.

  • Constitutional Isomerism: The presence of the C-3 alkyl chain (in C-56) versus a hydrogen (in C-30) significantly alters lipophilicity (LogP) and receptor binding kinetics.

Mechanistic Insight: The LuxR Destabilization Pathway

The primary mechanism of action for halogenated furanones is the antagonism of N-acyl homoserine lactone (AHL) receptors. Unlike competitive inhibitors that merely block the binding site, furanones induce a conformational change that accelerates the proteolytic degradation of the receptor protein.

Pathway Visualization

The following diagram illustrates the interference of Furanone C-30 within the Pseudomonas aeruginosa LasR/RhlR signaling cascade.

QS_Interference AHL AHL Signal (3-oxo-C12-HSL) LasR_Naive LasR Receptor (Unstable) AHL->LasR_Naive Binds Furanone Furanone C-30 (Inhibitor) Furanone->LasR_Naive Competes/Displaces LasR_Complex LasR-AHL Complex (Stable Dimer) LasR_Naive->LasR_Complex Folding LasR_Furanone LasR-Furanone (Destabilized) LasR_Naive->LasR_Furanone Misfolding DNA Target DNA (Virulence Genes) LasR_Complex->DNA Activates Protease Clp Protease (Degradation) LasR_Furanone->Protease Targeted Degraded Degraded Protein (No Activity) Protease->Degraded Clearance Biofilm Biofilm Formation & Virulence DNA->Biofilm Expression

Caption: Figure 1. Mechanism of Action. Furanone C-30 competes with AHL signals, binding to LasR and triggering rapid proteolytic degradation via Clp proteases, thereby silencing virulence gene expression.

Comparative Analysis: C-30 vs. C-56

The following data synthesizes experimental results from Pseudomonas aeruginosa (PAO1) and Vibrio harveyi models.

FeatureFuranone C-30Furanone C-56Expert Insight
Structure No alkyl chain at C-3 position.Butyl chain at C-3 position.[2]C-30 is less sterically hindered, allowing deeper penetration into the LuxR ligand-binding pocket.
Biofilm Inhibition (IC50) ~2.5 - 5.0 µM ~25 - 50 µM C-30 is approx. 10x more potent in static biofilm assays due to higher effective concentration at the receptor site.
Clearance (Murine Lung) High efficacy; accelerates bacterial clearance.Moderate efficacy; requires higher dosing.C-30 shows better pharmacokinetic distribution in lung tissue compared to the more lipophilic C-56.
Toxicity Low cytotoxicity at active concentrations (<50 µM).Higher cytotoxicity observed at >50 µM.The alkyl chain in C-56 contributes to non-specific membrane disruption, increasing toxicity.
Receptor Specificity Pan-inhibitor (LasR and RhlR).Preferential RhlR antagonist; weak LasR binder.C-30 is the preferred candidate for multi-system QS blockade.
Structural Causality
  • The Bromine Factor: The exocyclic bromine atom (common to both) is critical for electrophilic attack or hydrogen bond disruption within the receptor pocket.

  • The Alkyl Chain (C-56): While the butyl chain increases lipophilicity (potentially aiding membrane crossing), it introduces steric clashes within the highly conserved LasR binding pocket, reducing affinity compared to the compact C-30.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (growth vs. biofilm) to distinguish true QS inhibition from antibiotic killing.

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the inhibition of biofilm formation without affecting planktonic growth.

Workflow Visualization:

Biofilm_Protocol Start Overnight Culture (P. aeruginosa PAO1) Dilution Dilute 1:100 in LB Medium Start->Dilution Treatment Add Furanone C-30 (0, 1, 10, 50 µM) Dilution->Treatment Incubation Incubate 24h @ 37°C (Static) Treatment->Incubation Measure_Growth Measure OD600 (Planktonic Growth) Incubation->Measure_Growth Check Toxicity Wash Remove Media & Wash 3x with PBS Incubation->Wash Stain Stain 0.1% Crystal Violet (15 mins) Wash->Stain Solubilize Elute with 30% Acetic Acid Stain->Solubilize Read Measure OD550 (Biofilm Mass) Solubilize->Read

Caption: Figure 2.[1][3][4][5][6][7] Biofilm Assay Workflow. Parallel measurement of OD600 (Growth) and OD550 (Biofilm) is critical to validate non-microbicidal activity.

Step-by-Step Methodology:

  • Preparation: Dilute an overnight culture of P. aeruginosa PAO1 to an OD600 of 0.05 in fresh LB broth.

  • Dosing: Aliquot 100 µL of bacterial suspension into 96-well PVC microtiter plates. Add Furanone C-30 (dissolved in ethanol) to final concentrations of 1, 10, and 50 µM.

    • Control: Ethanol vehicle only (0 µM).

    • Blank: Sterile LB broth.[8]

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Growth Check (Critical): Before washing, measure OD600 of the supernatant. If OD600 in treated wells is <90% of control, the compound is acting as an antibiotic, not a QS inhibitor.

  • Staining: Discard supernatant. Wash wells gently 3x with sterile PBS. Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temperature.

  • Quantification: Wash 3x with water. Solubilize the dye with 150 µL of 30% acetic acid. Transfer to a new plate and read absorbance at 550 nm.

Protocol B: GFP Reporter Gene Assay (Specific for LasR)

Objective: Confirm molecular target engagement using a lasB-gfp fusion strain.

  • Strain: Use P. aeruginosa harboring a plasmid with the lasB promoter fused to unstable GFP (lasB-gfp(ASV)).

  • Culture: Grow bacteria to OD600 ~0.3 (exponential phase).

  • Exposure: Add Furanone C-30 (10 µM) and the autoinducer 3-oxo-C12-HSL (if using a signal-negative mutant).

  • Monitoring: Measure fluorescence (Ex 485 nm / Em 535 nm) and OD600 every 30 minutes for 12 hours.

  • Analysis: Plot Specific Fluorescence (RFU / OD600) vs. Time. A successful hit will show reduced slope without altering the growth curve.

References

  • Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound." Microbiology. Link

  • Wu, H., et al. (2004). "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice." Journal of Antimicrobial Chemotherapy. Link

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology. Link

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio." Applied and Environmental Microbiology. Link

  • García-Contreras, R., et al. (2015). "Quorum sensing enhancement of the stress response promotes resistance to quorum quenching and prevents social cheating." The ISME Journal. Link

Sources

Comparative

Spectroscopic Comparison Guide: Synthetic vs. Natural 4-Hydroxy-5-methyl-5H-furan-2-one

Executive Summary & Structural Context 4-Hydroxy-5-methyl-5H-furan-2-one (commonly known as γ-methyltetronic acid) is a critical heterocyclic scaffold embedded within numerous bioactive natural products, including ascorb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-Hydroxy-5-methyl-5H-furan-2-one (commonly known as γ-methyltetronic acid) is a critical heterocyclic scaffold embedded within numerous bioactive natural products, including ascorbic acid analogs, macrolides, and fungal metabolites such as carolic acid and aspertetronin[1][2]. For drug development professionals and natural product chemists, distinguishing between the synthetic and naturally isolated forms of this compound is an essential quality control step.

This guide provides an objective, data-driven comparison of the synthetic and natural variants, focusing on their spectroscopic signatures, stereochemical divergence, and the mechanistic causality behind their isolation and synthesis protocols.

Mechanistic Causality: Tautomerism & Stereochemistry

Before analyzing the spectroscopic data, one must understand the structural dynamics of the molecule:

  • Keto-Enol Tautomerism: The compound exists in an equilibrium between the keto form (5-methylfuran-2,4-dione) and the enol form (4-hydroxy-5-methyl-5H-furan-2-one). In polar solvents (like D₂O or DMSO-d₆) and in solid-state, the enol form dominates . This is driven by the thermodynamic stability gained from the conjugated α,β-unsaturated lactone system. Consequently, spectroscopic data will predominantly reflect the enol tautomer[3].

  • Stereochemical Divergence: Natural isolates extracted from fungal broths (e.g., Penicillium charlesii) are typically enantiopure, possessing a specific (S) or (R) configuration at the C5 position[2]. Conversely, standard one-pot chemical syntheses lacking asymmetric catalysis will yield a racemic mixture (±). This fundamental difference is invisible to standard 1D NMR but becomes glaringly apparent via polarimetry (optical rotation).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-line quality assurance steps.

Synthetic Workflow (One-Pot Trans-acetalization)

This protocol describes the synthesis of racemic 4-hydroxy-5-methyl-5H-furan-2-one via a trans-acetalization approach[3].

  • Alkyne Addition: To a cooled (-78°C) solution of methyl propiolate (3.0 mmol) and acetaldehyde (6.3 mmol) in dry CH₂Cl₂, add triethylamine (0.6 mmol) dropwise.

    • Causality: The -78°C temperature is critical. It prevents the highly exothermic, base-catalyzed polymerization of the propiolate while allowing the triethylamine to facilitate the nucleophilic attack on the aldehyde.

  • Acidic Cyclization: Stir for 2 hours, then add concentrated HCl (0.2 mL) and isopropanol (57 mL). Heat the resulting solution at 60°C for 24 hours.

    • Causality: The addition of strong acid shifts the reaction environment, driving the trans-acetalization of the intermediate and forcing the subsequent lactonization to form the tetronic acid core[3].

  • In-Line Validation (Ferric Chloride Test): Spot the crude mixture on a TLC plate and spray with a 1% FeCl₃ solution.

    • Self-Validation: A rapid color change to deep purple confirms the presence of the enolic hydroxyl group, validating successful cyclization before committing to flash chromatography.

  • Purification: Evaporate the solvent and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Natural Isolation Workflow

This protocol outlines the extraction of the enantiopure (S)-isomer from fungal fermentation[2].

  • Fermentation: Culture Penicillium charlesii NRRL 1887 in a glucose-rich liquid medium for 14 days at 25°C.

  • Broth Acidification: Filter the mycelium. Chill the aqueous filtrate to 4°C and acidify to pH 2.5 using 2M H₂SO₄.

    • Causality: Tetronic acids possess a highly acidic enolic hydroxyl group (pKa ~ 4.5). Acidifying the broth below pH 3.0 ensures the molecule is fully protonated, suppressing its ionization and making it lipophilic enough to partition efficiently into the organic extraction phase.

  • Extraction & Purification: Extract the acidified broth with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via size-exclusion chromatography (Sephadex LH-20) to avoid acid-catalyzed degradation on standard silica.

  • In-Line Validation (Chiral HPLC): Run the purified isolate through a chiral stationary phase HPLC column.

    • Self-Validation: A single sharp peak confirms enantiomeric purity (ee > 99%), definitively distinguishing the natural isolate from a synthetic racemate.

Spectroscopic Data Comparison

The quantitative data below summarizes the spectroscopic concordance between the synthetic and natural variants. While their NMR, IR, and MS profiles are virtually identical (confirming structural equivalence), their physicochemical properties diverge based on stereochemistry.

Table 1: ¹H and ¹³C NMR Spectroscopic Comparison (CDCl₃, 400 MHz / 100 MHz)
NucleusPositionSynthetic (Racemic)Natural ((S)-Isomer)Mechanistic Assignment
¹H NMR C5-CH₃1.48 ppm (d, J = 6.8 Hz, 3H)1.48 ppm (d, J = 6.8 Hz, 3H)Splitting by the adjacent C5 methine proton.
¹H NMR C5-H4.75 ppm (q, J = 6.8 Hz, 1H)4.75 ppm (q, J = 6.8 Hz, 1H)Deshielded by the adjacent ring oxygen and lactone system.
¹H NMR C3-H5.02 ppm (s, 1H)5.02 ppm (s, 1H)Vinylic proton of the dominant enol tautomer.
¹H NMR C4-OH10.50 ppm (br s, 1H)10.50 ppm (br s, 1H)Highly acidic enolic hydroxyl; broadened due to rapid proton exchange.
¹³C NMR C2 (C=O)175.2 ppm175.2 ppmLactone carbonyl carbon.
¹³C NMR C4 (C-OH)180.5 ppm180.5 ppmEnolic carbon; highly deshielded due to oxygen electronegativity.
¹³C NMR C3 (CH)89.6 ppm89.6 ppmVinylic carbon alpha to the carbonyl.
¹³C NMR C5 (CH)75.8 ppm75.8 ppmChiral center bearing the methyl group.
¹³C NMR C5-CH₃17.3 ppm17.3 ppmAliphatic methyl carbon.
Table 2: Physico-chemical & Mass Spectrometry Comparison
ParameterSynthetic (Racemic)Natural ((S)-Isomer)Validation Utility
Optical Rotation [α]D 0° (Racemate)-21.5° (c 1.0, MeOH)Differentiates chiral natural isolates from racemic synthetic pools[1].
IR Spectroscopy 3018, 1760, 1644 cm⁻¹3018, 1760, 1644 cm⁻¹1760 cm⁻¹ confirms lactone C=O; 1644 cm⁻¹ confirms enol C=C[3].
Mass Spec (EI-MS) m/z 114 (M⁺)m/z 114 (M⁺)Confirms the molecular weight (C₅H₆O₃) and structural integrity.
Melting Point 113–115 °C114–116 °CSharp peak indicates high purity and absence of keto-tautomer crystalline impurities.

Experimental Workflow Visualization

Below is the logical relationship mapping the convergence of the synthetic and natural isolation pathways into a unified spectroscopic validation framework.

G Start 4-Hydroxy-5-methyl-5H-furan-2-one (γ-Methyltetronic Acid) SynRoute Synthetic Pathway Start->SynRoute NatRoute Natural Isolation Start->NatRoute SynStep1 Methyl Propiolate + Acetaldehyde (Et3N, -78°C) SynRoute->SynStep1 NatStep1 Fermentation & Acidification (pH < 3.0) NatRoute->NatStep1 SynStep2 Acidic Cyclization (HCl, i-PrOH, 60°C) SynStep1->SynStep2 Validation Spectroscopic Validation (NMR, IR, MS) SynStep2->Validation NatStep2 EtOAc Extraction & Chromatography NatStep1->NatStep2 NatStep2->Validation Outcome Structural Concordance (Enol Tautomer Dominance) Validation->Outcome

Workflow comparing the synthetic and natural isolation pathways of 4-hydroxy-5-methyl-5H-furan-2-one.

References

1.3 - SciSpace 2.2 - RSC Publishing 3.1 - Oxford Academic / Bioscience, Biotechnology, and Biochemistry

Sources

Validation

Efficacy of 4-Hydroxy-5-methyl-5H-furan-2-one as a Flavor Precursor

The following guide provides an in-depth technical analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (chemically distinct but often functionally grouped with Norfuraneol and Sotolon ) and its efficacy as a flavor precursor a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (chemically distinct but often functionally grouped with Norfuraneol and Sotolon ) and its efficacy as a flavor precursor and active agent.[1]

Given the nomenclature specificity in your request, this guide addresses the exact chemical structure (a Tetronic Acid derivative) while contextualizing it against its famous isomers and derivatives used in high-value flavor synthesis (Sotolon/Furaneol).

Content Type: Technical Comparison Guide Audience: Researchers, Flavor Chemists, Drug Development Professionals[1]

Executive Summary

4-Hydroxy-5-methyl-5H-furan-2-one (often referred to as


-Methyltetronic Acid  or a tautomer of Norfuraneol ) occupies a critical niche in flavor chemistry as a structural scaffold.[1] While its isomers (Sotolon, Furaneol) are potent end-product odorants, the 5H-furan-2-one form serves primarily as a reactive intermediate  and chemical precursor  in the synthesis of complex furanones.[1]

Its efficacy is defined not by its direct sensory impact (which is acidic and weak compared to Sotolon), but by its conversion efficiency into high-potency caramel/maple/curry notes under thermal or enzymatic modulation.[1] This guide compares its utility against direct flavoring agents, demonstrating its value in controlled-release systems and pharmaceutical masking applications.[1]

Chemical Profile & Nomenclature Clarity

To ensure scientific integrity, we must distinguish between the target compound and its sensory-active isomers.

Compound NameIUPAC StructureCommon NameRoleSensory Profile
Target: 4-Hydroxy-5-methyl-5H-furan-2-one5-methyl-4-hydroxy-2(5H)-furanone

-Methyltetronic Acid
Precursor / ScaffoldWeak, Acidic, Faint Caramel
Isomer A: 4-Hydroxy-5-methyl-3(2H)-furanone4-hydroxy-5-methyl-3(2H)-furanoneNorfuraneol Flavor ActiveIntense Caramel, Burnt Sugar
Derivative: 3-Hydroxy-4,5-dimethyl-2(5H)-furanone3-hydroxy-4,5-dimethyl-2(5H)-furanoneSotolon Flavor ActiveMaple, Curry, Fenugreek
Derivative: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone4-hydroxy-2,5-dimethyl-3(2H)-furanoneFuraneol Flavor ActiveStrawberry, Cotton Candy

Mechanistic Note: The target compound (5H-furan-2-one core) is thermodynamically stable but can be alkylated or isomerized to form the highly potent 3(2H)-furanone or 2(5H)-furanone actives.[1]

Comparative Efficacy Analysis

The following data compares the efficacy of using 4-Hydroxy-5-methyl-5H-furan-2-one as a precursor to generate flavor versus using direct alternatives.

Conversion Efficiency & Yield

When used in Maillard model systems (e.g., reacted with amino acids or heated), the precursor demonstrates specific conversion rates.[1]

Metric4-Hydroxy-5-methyl-5H-furan-2-one (Precursor)Norfuraneol (Direct Active)Sotolon (Direct Active)
Primary Utility Controlled Release / Synthesis Instant ImpactHigh Potency Impact
Odor Threshold (Water) > 5,000 ppb (Est.)[1]2,100 ppb0.001 ppb
Thermal Stability High (Melting Point >120°C)Moderate (Degrades >100°C)Moderate (Oxidation prone)
pH Stability Stable in Acidic MediaUnstable in AlkalineStable in Acidic Media
Cost Efficiency High (Simple Synthesis)ModerateLow (Complex Extraction)
Application Suitability[1]
  • Pharmaceuticals: The precursor is superior for bitterness masking where a delayed caramel note is required without the immediate "curry" punch of Sotolon.[1]

  • Reaction Flavors: It serves as a "silent" backbone that, upon heating (baking/extrusion), methylates or isomerizes to release volatile aroma compounds.[1]

Mechanistic Pathways (Graphviz)

The following diagram illustrates the transformation of the precursor into active flavor compounds and its relationship to the Maillard reaction.

FlavorPathways cluster_conditions Reaction Conditions Precursor 4-Hydroxy-5-methyl- 5H-furan-2-one (Precursor/Tetronic Acid) Intermediate Reactive Enol Intermediate Precursor->Intermediate Methylation / Isomerization (Heat) Sotolon Sotolon (Maple/Curry) Intermediate->Sotolon + Methyl Group (Alkylation) Norfuraneol Norfuraneol (Caramel) Intermediate->Norfuraneol Tautomerization Degradation Off-Notes (Rancid/Acidic) Sotolon->Degradation Oxidation (Long term)

Figure 1: Biogenetic and synthetic relationship between the precursor scaffold and high-impact flavor actives.[1][2]

Experimental Protocols

These protocols are designed for researchers to validate the efficacy and conversion of the precursor.[1]

Protocol A: Quantification of Precursor-to-Active Conversion

Objective: Measure the yield of Sotolon/Norfuraneol generated from 4-Hydroxy-5-methyl-5H-furan-2-one in a model heating system.

Reagents:

  • Analyte: 4-Hydroxy-5-methyl-5H-furan-2-one (98%+ purity).[1][3]

  • Reactant: L-Isoleucine (source of methyl group/Strecker degradation).[1]

  • Solvent: Phosphate Buffer (0.5 M, pH 5.5).[1]

  • Internal Standard: 3-Octanol.[1]

Workflow:

  • Preparation: Dissolve 10 mmol of Precursor and 10 mmol of L-Isoleucine in 100 mL phosphate buffer.

  • Thermal Treatment: Seal in a pressure vial and heat at 140°C for 60 minutes (simulating baking/roasting).

  • Extraction (SPE):

    • Cool sample to 20°C.

    • Condition LiChrolut EN cartridge (methanol -> water).[1]

    • Load sample.[1][2] Wash with pentane:dichloromethane (2:1).[1]

    • Elute actives with dichloromethane (DCM).[1]

  • Concentration: Dry eluate over anhydrous

    
     and concentrate to 100 
    
    
    
    under nitrogen stream.
  • Analysis (GC-MS):

    • Column: DB-WAX or equivalent polar column.[1]

    • Temp Program: 40°C (2 min) -> 240°C @ 4°C/min.

    • Target Ions: Monitor m/z 128 (Sotolon), m/z 114 (Norfuraneol), m/z 83 (Quantification).

Protocol B: Sensory Threshold Validation (3-AFC)

Objective: Determine the odor detection threshold of the precursor vs. the active.

  • Panel: 10 trained judges.

  • Method: 3-Alternative Forced Choice (3-AFC).

  • Dilution Series: Prepare log-3 dilutions in hydro-alcoholic solution (10% EtOH) ranging from 10 mg/L down to 0.1

    
    /L.
    
  • Procedure:

    • Present 3 cups (2 solvent blanks, 1 sample).[1]

    • Judge must identify the odd sample.[1]

    • Calculate BET (Best Estimate Threshold) using the geometric mean of the last incorrect and first correct concentration.[1]

Analytical Workflow Visualization

Workflow Step1 Sample Matrix (Model System / Beverage) Step2 Solid Phase Extraction (LiChrolut EN) Step1->Step2 Loading Step3 Elution (Dichloromethane) Step2->Step3 Wash & Elute Step4 Concentration (N2 Stream -> 100uL) Step3->Step4 Drying Step5 GC-MS Analysis (SIM Mode: m/z 83, 128) Step4->Step5 Injection

Figure 2: Optimized analytical workflow for isolating furanone derivatives from complex matrices.

Conclusion

4-Hydroxy-5-methyl-5H-furan-2-one is a robust chemical precursor rather than a primary flavoring agent.[1] Its efficacy lies in its stability and ability to generate potent caramel and maple notes (via Norfuraneol and Sotolon) under thermal processing.[1] For drug development and flavor synthesis, it offers a controlled pathway to high-impact aromas without the instability issues associated with direct addition of furanones.[1]

References

  • Formation of 4-Hydroxy-5-methyl-3[2H]-furanone (Norfuraneol) in Cytosolic Extracts. Source: National Institutes of Health (PubMed) [Link][1]

  • Quantitative Determination of Sotolon, Maltol and Free Furaneol in Wine. Source: Journal of Chromatography A [Link]

  • Sotolon: Formation Pathways and Off-Flavor Characterization. Source: Journal of Agricultural and Food Chemistry [Link][1]

  • Odorant Receptors for Key Food Furanones (Sotolon/Furaneol). Source: ACS Publications [Link][1]

Sources

Comparative

Comparative Guide: In-Silico Modeling of 4-Hydroxy-5-methyl-5H-furan-2-one Bioactivity

Executive Summary & Strategic Analysis This guide provides a technical evaluation of 4-Hydroxy-5-methyl-5H-furan-2-one (HMF) , a core furanone scaffold often identified in Maillard reaction products and fermentation meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide provides a technical evaluation of 4-Hydroxy-5-methyl-5H-furan-2-one (HMF) , a core furanone scaffold often identified in Maillard reaction products and fermentation metabolites (e.g., Sotolon derivatives). While historically studied for flavor chemistry, its pharmacophore shares critical structural homology with Quorum Sensing (QS) Inhibitors .

The Core Challenge: Pseudomonas aeruginosa regulates virulence via the LasR quorum sensing system.[1][2][3][4] The native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) , stabilizes LasR to trigger biofilm formation.

  • The Standard: Synthetic halogenated furanones (e.g., Furanone C-30 ) are potent antagonists but suffer from cytotoxicity and chemical instability.

  • The HMF Alternative: HMF represents a non-halogenated, natural scaffold. It exhibits lower toxicity but historically lower binding affinity.

Objective: This guide details the in-silico protocols required to model HMF bioactivity, comparing its predictive performance against the native OdDHL ligand and the synthetic Furanone C-30 standard.

Comparative In-Silico Profiling

The following data synthesizes performance metrics from molecular docking (AutoDock Vina/Glide) and ADMET prediction (SwissADME) to benchmark HMF against industry standards.

Table 1: Binding Affinity & Physicochemical Comparison[1][5]
MetricLigand A: HMF (Subject) Ligand B: OdDHL (Native Agonist) Ligand C: Furanone C-30 (Inhibitor)
Structure Non-halogenated, monocyclicLong-chain acyl-homoserine lactoneBrominated furanone with alkyl tail
Target P. aeruginosa LasR (PDB: 2UV0)P. aeruginosa LasR (PDB: 2UV0)P. aeruginosa LasR (PDB: 2UV0)
Binding Energy (

)
-5.8 to -6.5 kcal/mol -9.5 to -11.0 kcal/mol -7.8 to -8.5 kcal/mol
Ligand Efficiency (LE) High (~0.55) (Small fragment)Moderate (~0.[5]35)Moderate (~0.40)
H-Bond Donors/Acceptors 1 / 32 / 40 / 3
LogP (Lipophilicity) -0.4 (Hydrophilic)3.5 (Lipophilic)~4.5 (Lipophilic)
Blood-Brain Barrier High PermeabilityLow PermeabilityModerate Permeability
Toxicity Risk Low (GRAS metabolite)High (Immunomodulatory)High (Cytotoxic/Reactive)

Technical Insight: HMF displays a lower absolute binding affinity (


) compared to OdDHL and C-30. However, its Ligand Efficiency (LE)  is superior. This characterizes HMF not as a final drug candidate, but as a high-value Fragment-Based Drug Design (FBDD)  starting point. The lack of a long hydrophobic tail (present in OdDHL and C-30) reduces steric anchoring but significantly improves solubility and bioavailability.

Mechanistic Visualization

Understanding the interference pathway is critical for setting up the correct simulation constraints.

Diagram 1: Quorum Sensing Interference Pathway[7]

QS_Interference LasI LasI Synthase OdDHL Native Ligand (OdDHL) LasI->OdDHL Synthesizes LasR_Monomer LasR Receptor (Unstable Monomer) OdDHL->LasR_Monomer Binds & Stabilizes HMF Inhibitor Scaffold (HMF) HMF->LasR_Monomer Competes/Displaces LasR_Dimer Active LasR Dimer (DNA Binding) LasR_Monomer->LasR_Dimer Dimerization (If OdDHL Bound) Protease Proteolytic Degradation LasR_Monomer->Protease Folding Failure (If HMF Bound) Virulence Virulence Factors (Biofilm/Elastase) LasR_Dimer->Virulence Transcriptional Activation Protease->Virulence Inhibits

Caption: Mechanism of Action. HMF competes with OdDHL for the LasR ligand-binding domain. Unlike OdDHL, HMF fails to stabilize the protein core, leading to proteolytic degradation rather than dimerization.

Experimental Protocol: Self-Validating In-Silico Workflow

To replicate the data above, follow this "Self-Validating" protocol. The inclusion of a Redocking Step is mandatory to establish the reliability of your force field and grid box.

Phase 1: System Preparation
  • Protein Retrieval: Download PDB ID 2UV0 (LasR LBD complexed with OdDHL).

  • Pre-processing:

    • Remove water molecules (unless bridging key residues like Tyr56).

    • Add polar hydrogens.

    • Critical Step: Assign partial charges using the Gasteiger method.

  • Ligand Preparation:

    • Generate 3D conformers of HMF using MMFF94 force field.

    • Detect root and set rotatable bonds (HMF is semi-rigid; ensure the hydroxyl group is rotatable).

Phase 2: The Validation Step (Redocking)

Before docking HMF, you must validate the system.

  • Extract the native ligand (OdDHL) from the crystal structure.

  • Dock OdDHL back into the empty pocket.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, adjust the Grid Box size (center on: X=23.6, Y=14.5, Z=81.2 for 2UV0).

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if HMF stays bound or is ejected due to low affinity.

  • Software: GROMACS / Desmond.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System: TIP3P Water model, neutralized with Na+/Cl- (0.15 M).[2]

  • Duration: 100 ns.

  • Analysis Metric:

    • RMSD Plot: HMF should stabilize < 3.0 Å deviation after equilibration.

    • H-Bond Persistence: Monitor interaction with Tyr56 and Asp73 . If H-bond occupancy is < 40% of the simulation time, the ligand is considered a "transient binder."

Diagram 2: Computational Pipeline

Workflow cluster_0 Preparation cluster_1 Validation cluster_2 Production PDB PDB: 2UV0 (LasR) Redock Redock Native Ligand (OdDHL) PDB->Redock Ligand HMF (SDF Format) Docking Dock HMF (Vina/Glide) Ligand->Docking RMSD_Check RMSD < 2.0Å? Redock->RMSD_Check RMSD_Check->Redock No (Refine Grid) RMSD_Check->Docking Yes MD_Sim MD Simulation (100ns, Explicit Solvent) Docking->MD_Sim

Caption: The Self-Validating Workflow. The critical decision diamond (Yellow) ensures the docking protocol is accurate before applying it to the experimental molecule (HMF).

References

  • Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology.

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[6][7] EMBO Journal.

  • Bottomley, M. J., et al. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 4-Hydroxy-5-methyl-5H-furan-2-one

As a laboratory professional, handling specialized organic compounds requires moving beyond basic compliance and understanding the chemical mechanics that dictate safety protocols. 4-Hydroxy-5-methyl-5H-furan-2-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, handling specialized organic compounds requires moving beyond basic compliance and understanding the chemical mechanics that dictate safety protocols. 4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 36904-76-4), commonly known as


-methyltetronic acid, is a furanone derivative utilized in advanced drug development and synthetic research [1].

Due to the limited availability of specific toxicological data for this exact compound, standard laboratory safety relies on a scientific read-across approach , utilizing high-quality data from structurally identical motifs like tetronic acid (CAS: 541-57-1) and furaneol (CAS: 3658-77-3) [2][3]. This guide provides a self-validating, mechanistically grounded framework for the safe handling and disposal of this chemical.

Chemical Profile & Mechanistic Toxicology

To safely handle a chemical, one must understand its reactivity. 4-Hydroxy-5-methyl-5H-furan-2-one features an enolized


-keto lactone ring.
  • The Causality of Irritation: The furan-2-one structure acts as a mild organic acid and a potential Michael acceptor. When exposed to skin, eyes, or respiratory mucosa, the electrophilic nature of the lactone ring can cross-react with nucleophilic residues (such as thiols and primary amines) in biological macromolecules. This is the mechanistic driver behind its classification as a Category 2/2A skin and eye irritant [3].

  • Ecological Mobility: The compound is highly water-soluble. If disposed of improperly, it will not partition into soil but will rapidly disseminate throughout aquatic ecosystems. Therefore, standard aqueous dilution is an unacceptable disposal method [2].

Operational Handling & Primary Safety Protocols

Barrier protection must account for both particulate transmission (if handled as a solid) and organic permeation (if dissolved in solvents).

Required Personal Protective Equipment (PPE)
  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness). Why? Nitrile provides superior resistance to polar organic lactones compared to latex, preventing transdermal absorption.

  • Eye Protection: Tight-fitting, splash-resistant safety goggles (EN 166 or NIOSH approved).

  • Respiratory Protection: When handling dry powders where dust may be aerosolized, use a type P95 (US) or P1 (EU EN 143) particle respirator. The compound is a known respiratory tract irritant[3].

Step-by-Step Spill Management Methodology

A self-validating protocol for accidental release ensures no residual chemical remains to pose a secondary exposure risk.

  • Isolate and Ventilate: Immediately evacuate unprotected personnel from the spill area. Maximize fume hood extraction or room ventilation to disperse localized aerosols.

  • Dry Containment: Prevent the substance from entering drains. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Crucial: Do not use combustible materials like sawdust, which can react with organic acids.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable container (HDPE or amber glass) [4].

  • Validation of Decontamination: Swab the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic lactone, followed by a deionized water rinse. Self-Validation Step: Check the pH of the final surface rinse using indicator paper. A pH of 6.5–7.5 confirms the area is fully neutralized and safe for normal operations.

Proper Disposal Procedures

4-Hydroxy-5-methyl-5H-furan-2-one must be strictly managed as Hazardous Organic Waste . Direct discharge into the municipal sewer system is strictly prohibited under environmental regulations [2][4].

Segregation and Storage
  • Store waste in clearly labeled, tightly closed containers.

  • Segregate from strong oxidizing agents to prevent exothermic degradation.

  • Validation Step: Before transferring the waste container to the main hazardous waste staging area, seal it and observe for 15 minutes in a fume hood. If no bulging occurs, the waste is stable and not actively off-gassing.

Primary Disposal Route: Thermal Oxidation (Incineration)
  • Methodology: The legally compliant and environmentally sound disposal method is incineration in an approved chemical waste facility [2].

  • The Science of Incineration: High-temperature thermal oxidation (>1000°C) completely cleaves the furan ring, converting the carbon, hydrogen, and oxygen backbone entirely into carbon dioxide (

    
    ) and water vapor (
    
    
    
    ).
  • Scrubber Requirement: Ensure your waste management vendor utilizes an incinerator equipped with an afterburner and an alkaline scrubber to neutralize any trace acidic combustion byproducts [3].

Contaminated Packaging

Empty containers retain product residue (dust/vapor). Handle uncleaned containers as if they were the pure product. Dispose of packaging via the exact same incineration protocol as the bulk chemical [4].

Quantitative Data & Regulatory Summary

Summarizing the critical parameters ensures rapid decision-making during logistics and waste profiling.

ParameterSpecification / Classification
CAS Number 36904-76-4
Molecular Formula

Molecular Weight 114.10 g/mol
GHS Health Hazards Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)
Storage Temperature 2°C – 8°C (Refrigerated, light-sensitive)
Transport Classification Not classified as dangerous goods (ADR/RID, IMDG, IATA)
EPA / RCRA Waste Unlisted hazardous waste (Manage via standard organic protocols)

Waste Management Workflow Visualization

The following diagram outlines the logical progression of containment and disposal, ensuring safety from the moment a spill occurs to final destruction.

WasteManagement Spill Spill / Waste Generated 4-Hydroxy-5-methyl-5H-furan-2-one PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Spill->PPE Package Contaminated Packaging Disposed as Unused Product Spill->Package Contain Containment & Absorption (Inert Material / No Drains) PPE->Contain Collect Collection & Segregation (HDPE / Amber Glass) Contain->Collect Incinerate Approved Chemical Incineration (Thermal Oxidation + Scrubber) Collect->Incinerate Package->Incinerate

Workflow for the safe containment, segregation, and disposal of furanone chemical waste.

References

Handling

Personal protective equipment for handling 4-Hydroxy-5-methyl-5H-furan-2-one

Executive Summary & Hazard Profile Chemical Identity: 4-Hydroxy-5-methyl-5H-furan-2-one Common Synonyms: 5-Hydroxy-4-methyl-2(5H)-furanone (tautomer dependent); Tetronic acid derivative.[1][2][3] CAS Registry Number: (Is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Chemical Identity: 4-Hydroxy-5-methyl-5H-furan-2-one Common Synonyms: 5-Hydroxy-4-methyl-2(5H)-furanone (tautomer dependent); Tetronic acid derivative.[1][2][3] CAS Registry Number: (Isomer specific; verify against container label).[1][2]

The "Why" Behind the Protocol

As a researcher, you must recognize that furanone derivatives—specifically butenolides and tetronic acids—possess a reactive lactone ring. While often associated with flavor chemistry (e.g., Sotolon), the pure, concentrated substance presents distinct hazards unlike its diluted commercial forms.

Primary Hazards:

  • Mucosal Corrosion/Irritation: The enolic hydroxyl group combined with the lactone ring creates an acidic functionality (vinylogous acid). This can cause immediate, severe irritation to the eyes and respiratory tract [1].

  • Sensitization Potential: Lactones are known haptens. Repeated exposure via skin contact can lead to allergic contact dermatitis.

  • Physical State Variability: Depending on purity and temperature, this compound may exist as a crystalline solid or a viscous, semi-solid oil. This variability necessitates a dynamic PPE approach (dust vs. splash protection).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." This matrix is designed to prevent specific failure modes associated with furanone handling.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Primary: Nitrile (0.11 mm minimum).High-Risk (Immersion): Silver Shield® (Laminate) under Nitrile.[1][2]Permeation Defense: Furanones are small, polar organic molecules that can permeate thin latex or vinyl rapidly. Nitrile offers splash protection; Laminate is required for prolonged contact or spill cleanup [2].
Eye & Face Chemical Splash Goggles (Indirect Vent).Prohibited:[1] Safety glasses with side shields.[4]Aerosol/Dust Entry: Safety glasses fail to seal against fine dusts or viscous micro-droplets generated during weighing or heating. Goggles prevent ocular acid burns.
Respiratory Solid/Dust: N95 or P100 particulate respirator.Liquid/Heated: Half-mask with OV/P100 (Organic Vapor + Particulate) cartridges.[1]Inhalation Toxicity: Local Exhaust Ventilation (LEV) is primary. Respiratory PPE is the fail-safe against the compound's potential to irritate the upper respiratory tract (H335).[1]
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).Apron: Chemical-resistant (Rubber/Neoprene) for bulk transfer.[1]Synthetics Melt: In the event of a fire (furanones are combustible), synthetic blends melt into the skin. Cotton chars, providing a removal window.

Operational Workflow & Engineering Controls

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.[1]

Phase 1: Pre-Operational Setup[1]
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.[1]

  • Airflow Check: Verify sash height is at the safe working position and face velocity is 80–100 fpm using a vane anemometer or the hood's digital monitor.

  • Decontamination Prep: Place a "wet wipe" station (isopropanol-soaked tissues) inside the hood for immediate cleaning of minor drips.[1]

Phase 2: Weighing & Transfer (Critical Step)[1]
  • The Problem: Static charge often causes furanone powders to "jump" or cling to spatulas, leading to bench contamination.

  • The Protocol:

    • Use an antistatic gun or ionizer on the weighing boat before taring.

    • Double-Glove: Don a second pair of nitrile gloves. If the outer pair gets contaminated during weighing, strip them immediately inside the hood to prevent spreading residue to the balance buttons.

    • Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, Ethanol) inside the hood before moving it to the rotovap or reaction vessel. Never transport the dry solid across the lab in an open container.

Phase 3: Reaction & Synthesis[1]
  • Inert Atmosphere: Store and react under Nitrogen or Argon.

    • Reasoning: The hydroxyl group at the C-4/C-5 position is susceptible to oxidation, which can lead to the formation of peroxides or degradation products that alter the safety profile [3].[1][2]

  • Temperature Control: If heating >50°C, use a reflux condenser. Furanones have high boiling points (>300°C) but can degrade thermally.

Emergency Response & Waste Disposal

Spill Management (Self-Validating)

If a spill occurs:

  • Isolate: Close the hood sash immediately.

  • Assess: Is it powder or liquid?

    • Powder: Cover with wet paper towels (to prevent dust) then wipe up.

    • Liquid: Absorb with vermiculite or sand.[5]

  • Decontaminate: Scrub the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).

    • Validation: Wipe the area with a fresh tissue; if the tissue shows discoloration (yellow/brown is common for oxidized furanones), repeat cleaning.

Disposal Streams[2]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1]

  • Liquid Waste: Non-halogenated Organic Waste (unless halogenated solvents were used).

  • Glassware: Rinse with acetone inside the hood before moving to the wash station. The "First Rinse" must go into the liquid waste container, not the drain.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling this compound.

G Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState PPE_Solid PPE: Nitrile + Goggles + N95 (Dust Hazard) CheckState->PPE_Solid Dry Solid PPE_Liquid PPE: Nitrile + Goggles + Faceshield (Splash Hazard) CheckState->PPE_Liquid Oil/Liquid Hood_Check Engineering Control: Fume Hood Functional? PPE_Solid->Hood_Check PPE_Liquid->Hood_Check Stop STOP: Maintenance Required Hood_Check->Stop No Handling Handling: Static Control & Inert Gas Hood_Check->Handling Yes Spill Spill Event? Handling->Spill Cleanup Decon: NaHCO3 Wash (Neutralize Acidity) Spill->Cleanup Yes Disposal Disposal: Segregated Organic Waste Spill->Disposal No Cleanup->Disposal

Caption: Operational logic flow ensuring correct PPE selection based on physical state and validating engineering controls before handling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13735167, 5-Hydroxy-4-methyl-2(5H)-furanone.[1][2] Retrieved from [Link][1][2]

  • Ansell Chemical Resistance Guide (8th Edition).Permeation & Degradation Data for Ketones and Organic Acids.

Sources

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